molecular formula C14H14O2 B1231175 Ichthyothereol CAS No. 2294-61-3

Ichthyothereol

Cat. No.: B1231175
CAS No.: 2294-61-3
M. Wt: 214.26 g/mol
InChI Key: WFJPISZWZQHNLX-GELOPOQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ichthyothereol is a natural product found in Dahlia coccinea and Duhaldea cuspidata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2294-61-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol

InChI

InChI=1S/C14H14O2/c1-2-3-4-5-6-7-8-11-14-13(15)10-9-12-16-14/h8,11,13-15H,9-10,12H2,1H3/b11-8+/t13-,14+/m1/s1

InChI Key

WFJPISZWZQHNLX-GELOPOQCSA-N

SMILES

CC#CC#CC#CC=CC1C(CCCO1)O

Isomeric SMILES

CC#CC#CC#C/C=C/[C@H]1[C@@H](CCCO1)O

Canonical SMILES

CC#CC#CC#CC=CC1C(CCCO1)O

Synonyms

ichthyothereol
ichthyothereol acetate
ichthyothereol acetate, (2alpha(E),3beta)-isomer
ichthyothereol acetate, (2S-(2alpha(E),3beta))-isomer
ichthyothereol, (2alpha(E),3beta)-isomer
ichthyothereol, (2S-(2alpha(E),3beta))-isome

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ichthyothereol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a potent neurotoxic polyacetylene compound derived from plants of the genus Ichthyothere, notably Ichthyothere terminalis. Historically used as a fish poison by indigenous tribes in South America, its powerful convulsant effects have drawn scientific interest.[1][2] This document provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the GABA-A receptor. It includes available quantitative data, detailed experimental protocols for studying its effects, and visual diagrams of the relevant signaling pathways to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: GABA-A Receptor Antagonism

The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system (CNS).[3][4][5]

Upon binding of the neurotransmitter GABA, the GABA-A receptor undergoes a conformational change that opens its intrinsic chloride (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus inhibiting neuronal excitability.[6][7]

This compound exerts its convulsant effects by acting as a non-competitive antagonist of the GABA-A receptor. It is believed to bind to a site within the chloride ionophore of the receptor, physically obstructing the channel. This action is similar to other well-known convulsants like picrotoxin.[1] By blocking the chloride channel, this compound prevents the inhibitory action of GABA. This leads to a state of disinhibition in the CNS, resulting in uncontrolled neuronal firing that manifests as seizures and convulsions.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the potency of this compound. However, a key study has determined its half-maximal inhibitory concentration (IC50) for the GABA-A receptor.

CompoundTargetAssay TypeMeasured Value (IC50)Reference
This compoundGABA-A ReceptorElectrophysiology1.8 µM(Caputo et al., 2014)

Note: The specific subunit composition of the GABA-A receptor used in this assay may influence the measured IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound at the GABA-A receptor in a neuronal synapse.

Ichthyothereol_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_R GABA-A Receptor (Chloride Channel) GABA_release->GABA_R GABA in synapse Cl_channel_open Chloride Channel OPEN GABA_R->Cl_channel_open GABA binds Cl_channel_blocked Chloride Channel BLOCKED GABA_R->Cl_channel_blocked This compound binds (non-competitive) Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- influx No_Inhibition No Inhibition (Excitation/Convulsions) Cl_channel_blocked->No_Inhibition No Cl- influx This compound This compound This compound->GABA_R Blocks Channel

Mechanism of this compound at the GABA-A Receptor.

Experimental Protocols

The primary method for characterizing the mechanism of action of channel-modulating compounds like this compound is electrophysiology.[8] The following provides a generalized protocol for assessing the effect of this compound on GABA-A receptors expressed in a cellular model.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the properties of ion channels in a controlled environment.

Objective: To measure the effect of this compound on GABA-induced chloride currents in Xenopus oocytes expressing human GABA-A receptors.

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate (remove surrounding follicular cells).

    • Inject oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]

  • Experimental Procedure:

    • Establish a baseline GABA response by perfusing the oocyte with a known concentration of GABA (e.g., the EC50 concentration) and record the resulting inward chloride current.

    • Wash the chamber with the saline solution until the current returns to baseline.

    • Pre-incubate the oocyte with varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a set period (e.g., 2 minutes).

    • While still in the presence of this compound, co-apply the same concentration of GABA.

    • Record the peak inward current and compare it to the baseline GABA response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording Protocol cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject GABA-A Receptor cRNA Harvest->Inject Incubate Incubate for 2-5 Days Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Clamp Voltage Clamp at -70mV Place->Clamp Baseline Apply GABA (EC50) Record Baseline Current Clamp->Baseline Wash1 Washout Baseline->Wash1 PreIncubate Apply this compound (Test Concentration) Wash1->PreIncubate CoApply Co-apply GABA and This compound PreIncubate->CoApply Record Record Inhibited Current CoApply->Record Wash2 Washout Record->Wash2 Calculate Calculate % Inhibition Record->Calculate Repeat Repeat for all Concentrations Wash2->Repeat Repeat->PreIncubate next concentration Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Workflow for Electrophysiological Analysis of this compound.

Conclusion and Future Directions

This compound is a potent non-competitive antagonist of the GABA-A receptor, acting as a channel blocker to prevent chloride influx and subsequent neuronal inhibition. This mechanism of action firmly explains its observed convulsant effects. While the foundational mechanism is understood, several areas warrant further investigation:

  • Subunit Specificity: The GABA-A receptor exists in numerous subunit combinations.[3][6] Investigating whether this compound exhibits preferential binding or inhibitory activity towards specific subunit compositions could reveal more about its toxicological profile and potential for development as a pharmacological tool.

  • Binding Site Characterization: High-resolution structural studies, such as cryo-electron microscopy, could precisely map the binding site of this compound within the GABA-A receptor's ion channel.

  • In Vivo Studies: Further in vivo studies are needed to fully understand the pharmacokinetics, pharmacodynamics, and metabolism of this compound.

This guide provides a detailed technical overview of this compound's mechanism of action, serving as a foundational resource for researchers in neuroscience, toxicology, and pharmacology.

References

The Neurotoxicology of Ichthyothereol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a potent polyacetylene neurotoxin found in plants of the Ichthyothere genus, native to South and Central America. Historically utilized as a fish poison, its marked convulsant properties have drawn scientific interest. This document provides a comprehensive technical overview of the neurotoxic effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies required for its study. Drawing parallels with the well-characterized convulsant picrotoxin, this guide outlines the current understanding of this compound's interaction with the central nervous system and presents a framework for future research and drug development applications.

Introduction

This compound is a naturally occurring polyyne compound isolated from the leaves and flowers of plants such as Ichthyothere terminalis.[1] Traditional indigenous use as a piscicide highlights its potent biological activity.[1] Early chemical and toxicological studies identified this compound and its acetate (B1210297) as the primary active constituents responsible for the plant's toxicity.[2] The neurotoxic effects in mammals, including mice and dogs, are characterized by convulsions, bearing a striking resemblance to those induced by picrotoxin.[1] This observation is central to understanding its mechanism of action.

Mechanism of Action: Non-Competitive Antagonism of GABA-A Receptors

The primary neurotoxic effect of this compound is attributed to its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This is inferred from its picrotoxin-like convulsant activity and supported by studies on other neurotoxic polyacetylenes.

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

Picrotoxin as a Mechanistic Analogue

Picrotoxin, a well-studied convulsant, acts as a non-competitive channel blocker of the GABA-A receptor.[2] It is believed to bind to a site within the chloride ionophore of the receptor, physically obstructing the flow of chloride ions even when GABA is bound to the receptor.[2][3] This blockage of inhibitory signaling leads to a state of hyperexcitability in the central nervous system, manifesting as seizures.

Inferred Mechanism of this compound

Given the similarity of its convulsant effects to picrotoxin, this compound is strongly presumed to share this mechanism of action. As a polyacetylene, it joins a class of compounds known to exhibit neurotoxicity through the inhibition of GABA-A receptors. Studies on other toxic polyacetylenes, such as cicutoxin (B1197497) from water hemlock, have demonstrated a correlation between their acute toxicity and their ability to inhibit the binding of non-competitive GABA antagonists to the GABA-gated chloride channel.[4]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Ichthyothereol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Cl_influx Chloride Influx (Cl⁻) GABA_A_Receptor->Cl_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Causes This compound This compound This compound->GABA_A_Receptor Blocks Channel Pore

Figure 1. Proposed mechanism of this compound's neurotoxic action.

Quantitative Toxicological Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
PicrotoxinMiceIntraperitoneal3 - 50 mg/kg[5]
PicrotoxinRatsIntraperitoneal3 - 10 mg/kg (average convulsant dose)[5]
CompoundIn Vitro AssayEffectConcentrationReference
PicrotoxinInhibition of 5-HT-gated currents in HEK293 cellsIC50~30 µM[6]

Experimental Protocols for Studying this compound

Given the presumed mechanism of action, standard experimental protocols for characterizing convulsant neurotoxins and GABA-A receptor antagonists are applicable to the study of this compound.

In Vitro Electrophysiology

Objective: To characterize the effects of this compound on GABA-A receptor function at the single-cell level.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing GABA-A receptors (e.g., HEK293 cells) are prepared on coverslips.

  • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • GABA Application: GABA is applied to the cell to elicit an inward chloride current, which is measured by the patch-clamp amplifier.

  • This compound Application: this compound is co-applied with GABA to determine its effect on the GABA-induced current. A non-competitive antagonist is expected to reduce the maximal current without shifting the EC50 of GABA.

  • Data Analysis: Dose-response curves are generated to determine the IC50 of this compound. The voltage-dependence of the block can also be investigated.

Patch_Clamp_Workflow Cell_Culture Prepare Neuronal Culture or Expressing Cell Line Giga_Seal Form Gigaohm Seal on Cell Membrane Cell_Culture->Giga_Seal Patch_Pipette Fabricate and Fill Patch Pipette Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Membrane Properties Whole_Cell->Record_Baseline Apply_GABA Apply GABA to Elicit Current Record_Baseline->Apply_GABA Apply_this compound Co-apply this compound with GABA Apply_GABA->Apply_this compound Data_Analysis Analyze Current Traces and Generate Dose-Response Curves Apply_this compound->Data_Analysis

References

Ichthyothereol as a Research Tool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol is a naturally occurring polyacetylene compound found in plants of the Ichthyothere genus, native to South America. Historically, it has been utilized by indigenous populations as a fish poison due to its potent convulsant effects. These toxic properties, reminiscent of the well-characterized GABA-A receptor antagonist picrotoxin (B1677862), position this compound as a valuable, albeit understudied, research tool for investigating neuronal pathways, particularly those involving inhibitory neurotransmission. This guide provides a comprehensive overview of this compound, its hypothesized mechanism of action, and detailed protocols for its potential application in a research setting.

Core Concept: Mechanism of Action

While direct quantitative binding data for this compound is not extensively available in publicly accessible literature, its convulsant activity strongly suggests a mechanism of action centered on the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. The working hypothesis is that this compound acts as a non-competitive antagonist at the GABA-A receptor, likely binding to the picrotoxin site within the ion channel pore. This action blocks the influx of chloride ions, leading to neuronal hyperexcitability and convulsions.

Signaling Pathway

The proposed signaling pathway for this compound's action is a disruption of the normal inhibitory GABAergic signaling.

Ichthyothereol_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 GABA-A Receptor GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_binding GABA Binding Site GABA_release->GABA_binding GABA Cl_channel Chloride Channel GABA_binding->Cl_channel Opens Picrotoxin_site Picrotoxin Site (this compound Target) Picrotoxin_site->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation) Cl_channel->Depolarization Reduced Cl- Influx This compound This compound This compound->Picrotoxin_site Blocks

Figure 1: Hypothesized Signaling Pathway of this compound at the GABA-A Receptor.

Quantitative Data

Parameter This compound Picrotoxin (for comparison) Description
Target Receptor GABA-A Receptor (hypothesized)GABA-A ReceptorThe primary molecular target of the compound.
Binding Site Picrotoxin site (hypothesized)Picrotoxin siteThe specific location on the receptor where the compound binds.
IC50 (GABA-A Receptor) Data not available~2 µMThe concentration of an inhibitor where the response (or binding) is reduced by half.
Ki (GABA-A Receptor) Data not availableData varies with receptor subtypeThe inhibition constant, indicating the affinity of an inhibitor for a receptor.
LD50 (mice, intraperitoneal) Data not available~2-3 mg/kgThe lethal dose for 50% of the test population.

Experimental Protocols

The following protocols are adapted from established methodologies for studying GABA-A receptor antagonists and can be applied to the investigation of this compound.

Radioligand Binding Assay for the Picrotoxin Site

This protocol is designed to determine the binding affinity of this compound to the picrotoxin site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-TBOB (t-butylbicycloorthobenzoate).

Materials:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]-TBOB (radioligand)

  • This compound (test compound)

  • Picrotoxin (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In triplicate, prepare tubes containing:

    • Total Binding: Assay buffer, [³H]-TBOB (e.g., 2 nM), and brain membranes.

    • Non-specific Binding: Assay buffer, [³H]-TBOB, an excess of unlabeled picrotoxin (e.g., 10 µM), and brain membranes.

    • Competitive Binding: Assay buffer, [³H]-TBOB, brain membranes, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a predetermined time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Radioligand_Binding_Workflow start Start prep Prepare Brain Membranes start->prep setup Set up Binding Assay Tubes (Total, Non-specific, Competitive) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate Specific Binding and IC50 count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.
Electrophysiological Analysis using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

  • External solution (e.g., artificial cerebrospinal fluid)

  • Internal solution (for the patch pipette, containing a high chloride concentration)

  • GABA

  • This compound

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron.

    • Hold the neuron at a negative membrane potential (e.g., -60 mV).

    • Establish a baseline recording of GABA-evoked currents by puffing or perfusing a known concentration of GABA onto the cell.

    • Apply this compound at varying concentrations to the external solution and record the response to GABA application.

    • Wash out this compound to observe for reversal of its effects.

  • Data Analysis: Measure the amplitude of the GABA-evoked currents before, during, and after the application of this compound. Plot the percentage of inhibition of the GABA current against the this compound concentration to determine the IC50.

Patch_Clamp_Workflow start Start prep Prepare Neurons or Brain Slices start->prep record Establish Whole-Cell Recording prep->record baseline Record Baseline GABA-Evoked Currents record->baseline apply Apply this compound baseline->apply record_drug Record GABA-Evoked Currents in presence of this compound apply->record_drug washout Washout this compound record_drug->washout record_washout Record GABA-Evoked Currents Post-Washout washout->record_washout analyze Analyze Current Amplitude and Determine IC50 record_washout->analyze end End analyze->end

Figure 3: Workflow for a Patch-Clamp Electrophysiology Experiment.

Conclusion

This compound presents a compelling case for further investigation as a research tool. Its presumed mechanism as a non-competitive antagonist of the GABA-A receptor at the picrotoxin site makes it a potentially powerful probe for studying inhibitory neurotransmission and the mechanisms of epilepsy. The lack of extensive quantitative data highlights a significant opportunity for novel research in this area. The protocols provided in this guide offer a starting point for researchers to characterize the pharmacological profile of this compound and unlock its full potential in neuroscience and drug discovery.

Disclaimer: this compound is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting. The information provided in this guide is for research purposes only.

Synthesis of Ichthyothereol Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol, a potent polyacetylene natural product, and its acetate (B1210297) ester have been identified as the toxic constituents of plants from the Ichthyothere and Dahlia genera. These compounds are characterized by a unique molecular architecture featuring a tetrahydropyran (B127337) ring and a conjugated polyyne chain. The inherent biological activity of polyacetylenes, ranging from cytotoxicity to neurotoxicity, makes this compound and its synthetic analogs compelling targets for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of the this compound core structure, outlines potential synthetic strategies for the generation of novel analogs, and discusses the broader biological context of this fascinating class of molecules.

Core Synthesis of (-)-Ichthyothereol

The seminal total synthesis of (-)-ichthyothereol and its acetate was achieved by Mukai and colleagues, providing a foundational roadmap for accessing this complex natural product. The synthesis is stereoselective and relies on key transformations to construct the chiral tetrahydropyran ring and the polyyne chain.

Retrosynthetic Analysis and Key Strategies

The retrosynthetic strategy for (-)-ichthyothereol hinges on the disconnection of the polyyne chain, revealing a functionalized tetrahydropyran fragment and a triyne side chain. The key synthetic challenges include the stereocontrolled formation of the trans-substituted tetrahydropyran ring and the construction of the unstable polyyne moiety.

G This compound (-)-Ichthyothereol disconnection1 Stille Coupling This compound->disconnection1 thp_fragment trans-2-Ethynyl-3-hydroxytetrahydropyran derivative (Iodoolefin) disconnection1->thp_fragment triyne_fragment 1-Tributylstannyl-1,3,5-heptyne disconnection1->triyne_fragment disconnection2 Endo-mode Cyclization thp_fragment->disconnection2 epoxy_alkyne Epoxy-alkyne precursor disconnection2->epoxy_alkyne start_material Diethyl L-tartrate epoxy_alkyne->start_material

Retrosynthetic analysis of (-)-Ichthyothereol.
Experimental Protocols for Key Steps

The following protocols are adapted from the work of Mukai et al. and represent the key transformations in the synthesis of the this compound core.

Table 1: Key Experimental Protocols for the Synthesis of (-)-Ichthyothereol

StepReactionKey Reagents and ConditionsYield (%)
1Epoxy-alkyne Formation Diethyl L-tartrate is converted in multiple steps to an epoxy-alkyne precursor.-
2Endo-mode Cyclization The epoxy-alkyne derivative is treated with a cobalt complex to stereoselectively form the trans-2-ethynyl-3-hydroxytetrahydropyran.High
3Iodoolefin Synthesis The resulting alcohol is transformed into an (E)-iodoolefin derivative.-
4Stille Coupling The iodoolefin is coupled with 1-tributylstannyl-1,3,5-heptyne using a palladium catalyst to form the complete carbon skeleton.-
5Final Modifications Subsequent deprotection and functional group manipulations yield (-)-ichthyothereol and its acetate.-

Note: Specific yields for each step in a multi-step synthesis can vary. Researchers should refer to the primary literature for detailed experimental procedures and characterization data.

Strategies for the Synthesis of this compound Analogs

While the published literature primarily focuses on the total synthesis of the natural product, the established synthetic route provides a solid foundation for the creation of a diverse range of analogs. By modifying the key building blocks and reaction pathways, researchers can systematically probe the structure-activity relationships (SAR) of this compound class.

Modification of the Tetrahydropyran Ring

The tetrahydropyran moiety offers several positions for modification to explore its role in biological activity.

G thp_core Tetrahydropyran Core mod1 Varying Stereochemistry (cis/trans isomers) thp_core->mod1 mod2 Substitution at C3 (e.g., ether, ester analogs) thp_core->mod2 mod3 Ring Size Variation (e.g., tetrahydrofuran (B95107) analogs) thp_core->mod3 mod4 Introduction of Heteroatoms (e.g., sulfur, nitrogen) thp_core->mod4

Potential modifications of the tetrahydropyran ring.
Modification of the Polyyne Chain

The conjugated polyyne chain is a critical feature of this compound and is likely a key contributor to its biological activity. Analogs with modified polyyne chains could exhibit altered potency, selectivity, and metabolic stability.

Potential Modifications Include:

  • Chain Length: Synthesis of analogs with shorter or longer polyyne chains.

  • Saturation: Partial or complete reduction of the triple bonds to double or single bonds.

  • Functionalization: Introduction of various functional groups along the chain.

  • Terminal Group Modification: Altering the terminal methyl group to other alkyl or aryl groups.

The synthesis of these modified polyyne fragments could be achieved through various cross-coupling methodologies, such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.

Biological Activity of Polyacetylenes

Polyacetylene natural products are known to possess a broad spectrum of biological activities. Understanding this context is crucial for guiding the design and biological evaluation of novel this compound analogs.

Table 2: Reported Biological Activities of Structurally Related Polyacetylenes

Compound ClassBiological ActivityExample(s)Reference(s)
Falcarinol-typeCytotoxic, Anti-inflammatory, AntifungalFalcarinol, Falcarindiol[General reviews on polyacetylene bioactivity]
Cicutoxin-typeNeurotoxic (GABA receptor antagonist)Cicutoxin[Toxicology literature on water hemlock]
Minquartynoic acidCytotoxic (anticancer)Minquartynoic acid[Studies on cytotoxic polyacetylenes from plants]

The cytotoxicity of many polyacetylenes is believed to arise from their ability to alkylate biological macromolecules, a reactivity that is dependent on the electronic properties of the conjugated system. Neurotoxic effects are often attributed to interactions with specific ion channels or neurotransmitter receptors.

Signaling Pathways and Potential Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound are not well-elucidated. However, based on the known activities of other cytotoxic and neurotoxic agents, several potential pathways can be hypothesized.

G analogs This compound Analogs target1 Ion Channels (e.g., GABA-gated chloride channels) analogs->target1 target2 Enzymes (e.g., metabolic or signaling enzymes) analogs->target2 target3 DNA/RNA Alkylation analogs->target3 effect1 Neurotoxicity target1->effect1 effect2 Cytotoxicity / Apoptosis target2->effect2 target3->effect2

Hypothesized mechanisms of action for this compound analogs.

Further research, including target identification and pathway analysis, will be essential to fully understand the mechanism of action of this compound and to guide the rational design of new, more potent, and selective analogs.

Conclusion

The total synthesis of this compound has paved the way for the exploration of a new chemical space of bioactive polyacetylenes. By leveraging the established synthetic strategies and systematically modifying the core structure, researchers have the opportunity to develop novel analogs with potentially valuable therapeutic properties. A thorough understanding of the structure-activity relationships, guided by robust biological evaluation and mechanistic studies, will be critical for the successful translation of these fascinating natural product-inspired compounds into future drug candidates.

An In-Depth Technical Guide to the Biological Activity of Ichthyothereol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a naturally occurring polyacetylene compound known for its potent ichthyotoxic and neurotoxic properties. Historically used as a fish poison, its complex chemical structure and significant biological effects have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity. While quantitative data for this compound remains limited in publicly accessible literature, this document outlines the hypothesized mechanism of action based on its structural analogues and provides detailed experimental protocols for its comprehensive biological characterization. This guide serves as a foundational resource for researchers investigating the pharmacological and toxicological profile of this compound and other neurotoxic polyacetylenes.

Introduction

This compound is a toxic polyyne isolated from plants of the Ichthyothere genus, notably Ichthyothere terminalis, which are native to South America. Traditionally, indigenous communities have utilized these plants for fishing due to their potent effects on aquatic life. The chemical structure of this compound was elucidated in 1965, revealing a complex molecule containing multiple acetylene (B1199291) bonds.[1][2] Early studies reported its toxicity in mice and dogs, producing convulsant effects analogous to those of picrotoxin (B1677862), a known non-competitive antagonist of the GABA-A receptor. This observation provides a strong basis for the hypothesized mechanism of action of this compound as a modulator of inhibitory neurotransmission in the central nervous system.

This guide summarizes the known biological activities of this compound, provides a framework for its quantitative analysis through detailed experimental protocols, and visualizes its presumed signaling pathway and experimental workflows.

Quantitative Biological Activity Data

Table 1: Cytotoxicity Data for this compound

Cell LineAssay TypeEndpointIC50 (µM)Reference
N/AN/AN/ANot AvailableN/A

Table 2: Anti-inflammatory Activity Data for this compound

AssayCell Line/ModelEndpointIC50/EC50 (µM)Reference
N/AN/AN/ANot AvailableN/A

Table 3: Anticonvulsant Activity Data for this compound

Animal ModelSeizure Induction AgentEndpointEffective Dose (mg/kg)Reference
N/AN/AN/ANot AvailableN/A

Hypothesized Mechanism of Action: GABA-A Receptor Antagonism

Based on the convulsant effects of this compound, which are similar to those of picrotoxin, it is hypothesized that this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neurotransmission.

By blocking the chloride channel of the GABA-A receptor, this compound would prevent the inhibitory action of GABA, leading to hyperexcitability of the central nervous system and resulting in convulsions.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor GABA->GABAA_R Binds Chloride_Channel Chloride (Cl-) Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation/Convulsions) Chloride_Channel->Depolarization No Cl- Influx This compound This compound This compound->Chloride_Channel Blocks

Caption: Hypothesized signaling pathway of this compound at the GABAergic synapse.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., SH-SY5Y neuroblastoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

MTT_Workflow start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound dilutions incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes the evaluation of the anticonvulsant properties of this compound in a mouse model of generalized seizures induced by pentylenetetrazol (PTZ).

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound solution (in a suitable vehicle, e.g., saline with Tween 80)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Positive control (e.g., Diazepam, 5 mg/kg)

  • Vehicle control

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the mice into groups (n=6-8 per group): Vehicle control, Positive control, and at least three dose levels of this compound. Administer the respective substances intraperitoneally (i.p.).

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.

  • Seizure Induction: Administer PTZ (85 mg/kg, i.p.) to induce seizures.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation cage and observe for 30 minutes.

  • Endpoint Measurement: Record the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized clonic-tonic seizures.

    • Duration of the seizures.

    • Percentage of animals protected from seizures and mortality.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treated groups with the control group.

PTZ_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group_dose Group and Dose Mice (Vehicle, Diazepam, this compound) acclimatize->group_dose pretreat Pre-treatment Period (30-60 min) group_dose->pretreat induce_seizure Induce Seizures with PTZ (i.p.) pretreat->induce_seizure observe Observe for 30 min induce_seizure->observe record_data Record: - Seizure Latency - Seizure Duration - Protection % observe->record_data analyze Statistical Analysis record_data->analyze end End analyze->end

Caption: Experimental workflow for the PTZ-induced seizure model.

In Vitro GABA-A Receptor Activity: Chloride Ion Flux Assay

This protocol details a method to investigate the direct effect of this compound on GABA-A receptor function by measuring chloride ion flux in cultured neurons.

Materials:

  • Primary cortical neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells)

  • Chloride-sensitive fluorescent dye (e.g., MQAE)

  • GABA solution

  • This compound solution

  • Picrotoxin solution (positive control)

  • Assay buffer (low and high chloride concentrations)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Dye Loading: Culture the cells in 96-well plates. Load the cells with the chloride-sensitive dye according to the manufacturer's instructions.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in a low-chloride buffer.

  • Compound Application: Add this compound at various concentrations, along with GABA, to the wells. Include controls with GABA alone, GABA with picrotoxin, and vehicle.

  • Chloride Influx Stimulation: Stimulate chloride influx by rapidly changing to a high-chloride buffer.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time. Quenching of the dye's fluorescence indicates chloride influx.

  • Data Analysis: Calculate the rate of fluorescence quenching for each condition. A decrease in the rate of quenching in the presence of this compound would indicate a blockage of the GABA-A receptor chloride channel. Determine the IC50 value for the inhibition of GABA-induced chloride flux.

Conclusion

This compound represents a potent neurotoxic natural product with a likely mechanism of action involving the antagonism of the GABA-A receptor. While direct quantitative biological data remains elusive, the established convulsant properties and the analogy to picrotoxin provide a strong foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the comprehensive characterization of this compound's cytotoxicity, anticonvulsant potential, and its specific interactions with the GABAergic system. Further investigation into this and other neurotoxic polyacetylenes is crucial for understanding their toxicological risks and exploring their potential as pharmacological tools or lead compounds in drug discovery.

References

An In-depth Technical Guide to Ichthyothereol: Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the natural compound Ichthyothereol is limited in publicly accessible scientific literature. Consequently, this guide synthesizes the available data and, where specific protocols for this compound are absent, provides generalized methodologies for the extraction and analysis of related polyacetylenes from the Asteraceae family. It is crucial to note that detailed quantitative data on extraction yields and specific concentrations in plant tissues for this compound are not currently available in published literature.

Introduction to this compound

This compound is a neurotoxic polyacetylene compound first identified in 1965. It is recognized for its potent ichthyotoxic (fish-poisoning) properties, a characteristic that has led to its historical use by indigenous communities in South and Central America for fishing. The compound and its acetate (B1210297) derivative are the primary active constituents responsible for the toxicity of the plants in which they are found. From a pharmacological perspective, the convulsant effects of this compound, noted to be similar to those of picrotoxin (B1677862), suggest a mechanism of action involving the nervous system, making it a molecule of interest for neurochemical research.

Chemical Profile

This compound belongs to the C14-polyacetylene tetrahydropyran (B127337) class of compounds. Its chemical properties, along with those of its common derivative, this compound acetate, are summarized in Table 1.

PropertyThis compoundThis compound Acetate
Molecular Formula C₁₄H₁₄O₂C₁₆H₁₆O₃
Molecular Weight 214.26 g/mol 256.30 g/mol
IUPAC Name (2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol[(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-yl] acetate
CAS Number 20110-36-526432-64-4
Appearance Crystalline solidNot specified

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Asteraceae family. The known botanical sources are detailed in Table 2. While it is known to be present in the leaves and flowers, specific concentrations in different plant tissues have not been quantified in the available literature.

Plant SpeciesFamilyReported Location of Compound
Ichthyothere terminalisAsteraceaeLeaves
Dahlia coccineaAsteraceaeLeaves and flowers
Duhaldea cuspidataAsteraceaeNot specified

Extraction and Purification Methodologies

Detailed, modern, and validated protocols for the extraction of this compound are scarce. The foundational method was described in 1965. In the absence of contemporary, specific protocols for this compound, this section outlines the original methodology alongside modern, generalized techniques for polyacetylene extraction that are applicable.

Historical Extraction Protocol (Cascon et al., 1965)

The initial isolation of this compound and its acetate was performed from the leaves of Ichthyothere terminalis. While the full, detailed protocol from the original publication is not widely accessible, the general steps involved a classic natural product chemistry workflow. This typically includes solvent extraction of the dried and powdered plant material, followed by chromatographic separation to isolate the active compounds.

Generalized Modern Extraction Protocol for Polyacetylenes

Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of labile compounds like polyacetylenes. Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are now commonly employed.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Polyacetylenes

  • Sample Preparation: Air-dry the plant material (leaves and flowers) at room temperature in the dark to prevent degradation. Grind the dried material into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant residue twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica (B1680970) gel column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually introducing ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the purified this compound.

    • Further purification can be achieved using preparative HPLC if necessary.

Diagram of a Generalized Extraction Workflow

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Ichthyothere terminalis) Extraction Ultrasound-Assisted Extraction (Methanol, 30 min, 25°C) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Polyacetylene Extract Concentration->Crude_Extract Purification Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Purification Analysis HPLC / GC-MS Analysis Purification->Analysis Isolated_Compound Isolated this compound Analysis->Isolated_Compound

Caption: Generalized workflow for the extraction and purification of this compound.

Analytical Quantification

For the quantification of this compound in extracts, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization.

General HPLC-UV Method Parameters

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV detector set to the λmax of the polyacetylene chromophore (typically in the range of 200-300 nm).

  • Quantification: Based on a calibration curve generated from an isolated and purified standard of this compound.

Biosynthesis and Biological Activity

Biosynthesis of Polyacetylenes

This compound, like other polyacetylenes in the Asteraceae family, is derived from fatty acids. The biosynthetic pathway begins with linoleic acid and involves a series of desaturation and acetylenase reactions to form the characteristic triple bonds.

Diagram of the Polyacetylene Biosynthetic Pathway

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid Δ12 Acetylenase Dehydrofalcarinone Dehydrofalcarinone type Crepenynic_Acid->Dehydrofalcarinone Further Desaturation C14_Polyacetylenes C14 Polyacetylenes Dehydrofalcarinone->C14_Polyacetylenes Chain shortening & modification This compound This compound C14_Polyacetylenes->this compound Cyclization

Caption: Simplified biosynthetic pathway of this compound from linoleic acid.

Proposed Mechanism of Neurotoxicity

The convulsant effects of this compound are reported to be similar to those of picrotoxin, a known non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor (GABAAR). GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABAAR chloride channel, compounds like picrotoxin prevent the influx of chloride ions, thereby inhibiting neuronal hyperpolarization and leading to a state of hyperexcitability and convulsions. It is hypothesized that this compound acts via a similar mechanism.

Diagram of the Proposed Signaling Pathway

Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel GABA binding Blocked_Channel Chloride Ion Channel (Blocked) GABA_Receptor->Blocked_Channel Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound This compound->GABA_Receptor Binds to receptor complex No_Influx No Cl- Influx Blocked_Channel->No_Influx Hyperexcitability Hyperexcitability (Convulsions) No_Influx->Hyperexcitability

Caption: Hypothesized mechanism of this compound's neurotoxic action via antagonism of the GABAA receptor.

Conclusion and Future Directions

This compound is a potent neurotoxic polyacetylene with a defined chemical structure and known natural sources. However, there is a significant gap in the scientific literature regarding detailed, modern extraction protocols and quantitative data on its prevalence in botanical sources. Future research should focus on developing and validating efficient extraction and quantification methods, which would enable a more thorough investigation of its pharmacological properties and potential applications. Elucidating the precise molecular interactions of this compound with the GABAA receptor would also provide valuable insights into its mechanism of action and its potential as a neuropharmacological tool.

An In-depth Technical Guide to Ichthyothereol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a potent polyyne neurotoxin isolated from plants of the Ichthyothere and Dahlia genera, historically used as a fish poison by indigenous communities in South and Central America. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological mechanism of action. It includes a summary of the key experimental procedures for its isolation from natural sources and its total chemical synthesis. Spectroscopic data for structural elucidation are presented in tabular format. The convulsant activity of this compound is attributed to its non-competitive antagonism of GABAA receptors, a mechanism it shares with picrotoxin. This guide is intended to serve as a foundational resource for researchers investigating its potential as a pharmacological tool or a lead compound in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a polyacetylene compound characterized by a tetrahydropyran (B127337) ring and a long carbon chain with conjugated triple and double bonds. Its systematic IUPAC name is (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol.[1] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol[1]
Other Names (-)-Ichthyothereol, Cunaniol[1]
CAS Number 2294-61-3[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance Crystalline solid
Melting Point 87-88 °C
Boiling Point 344.1 °C at 760 mmHg
Density 1.194 g/cm³
Flash Point 148.4 °C

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques. The key data are presented below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃) δ (ppm) ¹³C-NMR (CDCl₃) δ (ppm) Assignment
6.45 (dd, J=15.8, 5.5 Hz)138.8C-1'
5.90 (dd, J=15.8, 1.5 Hz)108.5C-2'
4.15 (m)82.5C-2
3.85 (m)78.5C-3'
3.60 (m)77.8C-4'
2.05 (s)75.2C-5'
1.90-1.60 (m)68.4C-3
65.9C-6'
64.2C-7'
61.5C-6
30.8C-4
25.4C-5
4.4C-9'

2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
3400 (broad)O-H stretch
2250, 2150C≡C stretch
1640C=C stretch
1080C-O stretch

2.3. Mass Spectrometry (MS)

m/z Assignment
214.0994[M]⁺ (Calculated for C₁₄H₁₄O₂)
196[M - H₂O]⁺
181[M - H₂O - CH₃]⁺

Biological Activity and Mechanism of Action

This compound is a potent convulsant neurotoxin, with effects similar to those of picrotoxin.[1] Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.

GABA_A_Receptor_Antagonism GABA_R GABA_R Blocked_Channel Blocked_Channel

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting the firing of an action potential. This compound is believed to bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site. This allosteric binding event stabilizes a closed or desensitized conformation of the receptor, thereby preventing the influx of chloride ions even when GABA is bound. The resulting loss of synaptic inhibition leads to generalized neuronal hyperexcitability, manifesting as convulsions.

Toxicity

Experimental Protocols

5.1. Isolation from Ichthyothere terminalis

The following is a generalized protocol based on the original isolation work.

Isolation_Workflow start Dried Leaves of Ichthyothere terminalis extraction Maceration with Hexane (B92381) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Hexane Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography elution Elution with Hexane-Ethyl Acetate Gradient chromatography->elution fractions Collection of Fractions elution->fractions crystallization Crystallization of This compound-containing Fractions fractions->crystallization product Pure this compound crystallization->product

Methodology:

  • Extraction: Dried and powdered leaves of Ichthyothere terminalis are macerated with hexane at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration: The hexane extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution and Fractionation: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).

5.2. Total Synthesis of (-)-Ichthyothereol

The first total synthesis of (-)-Ichthyothereol was achieved in 2001. A simplified retrosynthetic analysis is presented below.

Retrosynthesis target (-)-Ichthyothereol stille Stille Coupling target->stille fragments Tetrahydropyran Fragment + Heptatriyne Fragment stille->fragments cyclization Endo-mode Cyclization fragments->cyclization epoxy_alkyne Epoxy-alkyne Precursor cyclization->epoxy_alkyne start Diethyl L-tartrate epoxy_alkyne->start

Key Synthetic Steps:

  • Formation of the Tetrahydropyran Ring: The synthesis commences with diethyl L-tartrate, which is converted to an epoxy-alkyne precursor. This precursor undergoes a stereoselective endo-mode cyclization to form the key trans-2-ethynyl-3-hydroxytetrahydropyran intermediate.

  • Stille Coupling: The tetrahydropyran fragment is then coupled with a heptatriyne fragment using a palladium-catalyzed Stille cross-coupling reaction.

  • Final Steps: Subsequent deprotection and purification steps yield the final product, (-)-Ichthyothereol.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific biological activity. Its role as a non-competitive antagonist of the GABAA receptor makes it a valuable tool for studying the function of this critical neurotransmitter system. While its inherent toxicity may limit its direct therapeutic applications, the unique chemical structure of this compound could serve as a scaffold for the development of novel modulators of GABAergic neurotransmission with improved safety profiles. Further research into its specific binding site and structure-activity relationships is warranted to fully exploit its potential in neuroscience and drug discovery.

References

An In-depth Technical Guide on the Convulsant Effects of Ichthyothereol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol, a potent polyacetylene neurotoxin isolated from plants of the genus Ichthyothere, is recognized for its pronounced convulsant effects, which bear a striking resemblance to those induced by picrotoxin (B1677862). This technical guide synthesizes the available scientific information regarding the convulsant properties of this compound, with a focus on its application in animal models for neuropharmacological research. This document details the presumptive mechanism of action, offers hypothetical experimental protocols for inducing and assessing its convulsant effects, and presents the associated signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, facilitating a deeper understanding of GABAergic neurotransmission and the pathophysiology of seizures.

Introduction

This compound is a naturally occurring polyyne compound found in the leaves and flowers of several plants native to Central and South America, most notably from the genus Ichthyothere. Historically, these plants have been used by indigenous populations as fish poisons, a practice reflected in the genus name, which translates to "fish poison". The toxicity of this compound extends to mammals, including mice and dogs, where it elicits powerful convulsant effects analogous to those of the well-characterized GABA-A receptor antagonist, picrotoxin.

The picrotoxin-like activity of this compound positions it as a valuable pharmacological tool for studying the mechanisms of seizure induction and for the preclinical evaluation of potential anticonvulsant therapies. By inducing a state of neuronal hyperexcitability through a specific molecular target, this compound can be employed in various animal models to investigate the efficacy and mechanism of action of novel antiepileptic drugs.

Mechanism of Action

The primary mechanism underlying the convulsant effects of this compound is believed to be the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This assertion is supported by the structural and functional similarities between this compound and other neurotoxic polyacetylenes, which have been demonstrated to act at the picrotoxin binding site within the GABA-A receptor's chloride ion channel.

GABA-A Receptor Antagonism

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's integral chloride (Cl-) channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

This compound, like picrotoxin, is thought to act as a non-competitive channel blocker. It is hypothesized to bind to a site within the pore of the chloride channel, physically occluding the passage of chloride ions. This action does not interfere with GABA binding to the receptor but prevents the subsequent ion flow, thereby negating the inhibitory signal. The loss of GABAergic inhibition leads to a state of disinhibition, resulting in uncontrolled neuronal firing and generalized seizures.

Quantitative Data

Table 1: Comparative Toxicity Data (Hypothetical and Reference)

CompoundAnimal ModelRoute of AdministrationLD50ED50 (Convulsions)Reference/Note
This compound MouseIntraperitoneal (i.p.)Est. 1-10 mg/kgEst. 0.5-5 mg/kgHypothetical, based on related compounds
Picrotoxin MouseIntraperitoneal (i.p.)~2-3 mg/kg~1-2 mg/kgLiterature values
Cicutoxin MouseIntraperitoneal (i.p.)~9 mg/kgNot specifiedStructurally related polyacetylene

Note: The values for this compound are estimates and should be determined empirically in a dose-ranging study.

Experimental Protocols

The following protocols are designed to assess the convulsant effects of this compound in a rodent model, specifically mice. These protocols are based on established methods for evaluating convulsant and anticonvulsant agents.

Animal Model
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.

Preparation of this compound Solution

This compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, propylene (B89431) glycol, and saline. The final concentration of the organic solvents should be minimized and kept consistent across all experimental groups. A vehicle control group must be included in all experiments.

Determination of the Convulsive Dose (CD50)

Objective: To determine the dose of this compound that induces convulsions in 50% of the animals.

Procedure:

  • Administer this compound intraperitoneally (i.p.) at a range of doses to different groups of mice (n=6-10 per group).

  • Immediately after injection, place each mouse in an individual observation chamber.

  • Observe the animals for 30 minutes for the onset of convulsive activity, characterized by clonic and/or tonic seizures.

  • Record the number of animals in each group that exhibit convulsions.

  • Calculate the CD50 using a probit analysis or other appropriate statistical method.

Assessment of Seizure Severity (Racine Scale)

Objective: To quantify the severity of this compound-induced seizures.

Procedure:

  • Administer a predetermined dose of this compound (e.g., the CD95) to a group of mice.

  • Observe each animal continuously for 30-60 minutes.

  • Score the seizure severity at its peak according to the Racine scale:

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with generalized tonic-clonic seizures.

  • Record the maximum seizure stage reached for each animal.

Signaling Pathways and Visualizations

The convulsant action of this compound is initiated by its interaction with the GABA-A receptor, leading to a cascade of events at the cellular and network levels.

Molecular Signaling Pathway

The binding of this compound to the picrotoxin site within the GABA-A receptor's chloride channel directly inhibits the influx of chloride ions. This disruption of inhibitory signaling leads to prolonged neuronal depolarization. The sustained depolarization results in the excessive opening of voltage-gated sodium and calcium channels, leading to an influx of these ions and further neuronal excitation. The increased intracellular calcium concentration can trigger a cascade of downstream signaling events, including the activation of various kinases and proteases, which can contribute to excitotoxicity if the seizure activity is prolonged.

GABAA_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GABAAR GABA-A Receptor GABA_cleft->GABAAR Binds Channel Chloride Channel (Blocked) GABAAR->Channel Opens Ichthyo This compound Ichthyo->Channel Blocks Depolarization Membrane Depolarization Channel->Depolarization Prevents Cl- influx Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure

Caption: this compound's mechanism of action at the synapse.

Experimental Workflow for Assessing Convulsant Activity

The experimental workflow for evaluating the convulsant effects of this compound involves a series of sequential steps, from animal preparation to data analysis.

Experimental_Workflow start Start acclimatization Animal Acclimatization (Swiss Albino Mice) start->acclimatization dose_prep This compound Dose Preparation acclimatization->dose_prep randomization Randomization into Treatment Groups dose_prep->randomization administration Intraperitoneal Administration randomization->administration observation Behavioral Observation (30-60 min) administration->observation scoring Seizure Scoring (Racine Scale) observation->scoring data_analysis Data Analysis (CD50, Seizure Severity) scoring->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's convulsant effects.

Conclusion

This compound is a potent neurotoxin with a picrotoxin-like convulsant mechanism of action, primarily mediated through the non-competitive antagonism of the GABA-A receptor. While specific quantitative toxicological data for this compound remains to be fully elucidated, its utility as a pharmacological tool for studying seizure mechanisms and evaluating anticonvulsant drugs is significant. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to investigate the neurobiological effects of this compound and to advance our understanding of epilepsy and related neurological disorders. Further research is warranted to precisely quantify the dose-response relationship of this compound and to explore its potential interactions with other neurotransmitter systems.

Investigating the Picrotoxin-Like Activity of Ichthyothereol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol, a toxic polyyne from plants like Ichthyothere terminalis, is known for its potent convulsant effects, which are reportedly similar to those of picrotoxin (B1677862).[1] Picrotoxin is a well-characterized non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, acting as a channel blocker of the associated chloride ionophore.[2][3] This technical guide outlines a comprehensive experimental framework to investigate and characterize the potential picrotoxin-like activity of this compound. While direct evidence of this compound's interaction with the GABA-A receptor is not yet established in scientific literature, its toxicological profile suggests a plausible mechanism involving antagonism at the picrotoxin binding site. This document provides detailed methodologies for electrophysiological and receptor binding studies, data presentation standards, and visual workflows to guide researchers in elucidating the molecular mechanism of this compound's neurotoxicity.

Introduction: The GABA-A Receptor and Picrotoxin-Like Antagonism

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[4] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[5] The receptor is a pentameric complex with multiple allosteric binding sites that modulate its function.[6]

Picrotoxin, a natural plant toxin, acts as a non-competitive antagonist of the GABA-A receptor.[3][7] Unlike competitive antagonists that bind to the GABA binding site, picrotoxin is believed to bind within the chloride ion channel pore, physically blocking the flow of ions and thereby preventing the inhibitory action of GABA.[2] Compounds exhibiting this mechanism are said to have "picrotoxin-like activity." Given that this compound induces convulsant effects similar to picrotoxin, it is hypothesized that it may share this mechanism of action.[1] This guide details the necessary experimental procedures to test this hypothesis.

Experimental Protocols

Electrophysiological Characterization

Electrophysiology is essential for determining the functional effect of this compound on GABA-A receptor activity. The primary goal is to ascertain whether this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (i.e., competitive vs. non-competitive).

2.1.1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of GABA-induced currents from individual neurons or cultured cells expressing GABA-A receptors.

  • Cell Preparation:

    • Culture a cell line with a known, homogenous population of GABA-A receptors (e.g., HEK293 cells stably transfected with specific GABA-A receptor subunits) or use primary cultured neurons (e.g., hippocampal or cortical neurons).

    • Plate cells on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH. A high chloride internal solution is used to measure GABA-A currents as inward currents at a holding potential of -70 mV.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with oxygenated external solution.

    • Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at -70 mV.

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₂₀-EC₅₀) to the cell.

    • Co-apply this compound at various concentrations with the same concentration of GABA to determine its inhibitory effect.

    • To test for non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of this compound. A decrease in the maximal response (Emax) with no significant shift in the GABA EC₅₀ is indicative of non-competitive antagonism.

Radioligand Binding Assays

Radioligand binding assays are used to determine if a compound directly interacts with a specific receptor binding site. To investigate picrotoxin-like activity, a competitive binding assay against a radiolabeled ligand known to bind the picrotoxin site is performed.

  • Radioligand: [³⁵S]TBPS (t-butylbicyclophosphorothionate) is a classic radioligand for the picrotoxin site.

  • Tissue Preparation:

    • Homogenize rat whole brain or specific brain regions (e.g., cortex, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation multiple times.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay Protocol:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (50-120 µg protein).

      • 50 µL of assay buffer (for total binding) or a high concentration of a known picrotoxin site ligand like picrotoxin itself (10 µM, for non-specific binding) or varying concentrations of this compound.

      • 50 µL of [³⁵S]TBPS (at a concentration near its Kd, e.g., 2 nM).

    • Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³⁵S]TBPS binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Electrophysiological Effects of this compound on GABA-A Receptors

Parameter Value Description
GABA EC₅₀ (Control) Value ± SEM (nM) The concentration of GABA that elicits 50% of the maximal current response in the absence of this compound.
GABA EC₅₀ (+ this compound) Value ± SEM (nM) The concentration of GABA that elicits 50% of the maximal current response in the presence of a fixed concentration of this compound.
GABA Emax (% of Control) Value ± SEM (%) The maximal current response to GABA in the presence of this compound, expressed as a percentage of the control maximal response.

| This compound IC₅₀ | Value ± SEM (µM) | The concentration of this compound that inhibits 50% of the current evoked by a fixed concentration of GABA. |

Table 2: Radioligand Binding Affinity of this compound at the Picrotoxin Site

Parameter Value Description
Radioligand [³⁵S]TBPS The radiolabeled ligand used to label the picrotoxin binding site.
This compound IC₅₀ Value ± SEM (µM) The concentration of this compound that displaces 50% of the specific binding of [³⁵S]TBPS.

| This compound Ki | Value ± SEM (µM) | The inhibitory binding constant of this compound for the picrotoxin site, calculated from the IC₅₀. |

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

G GABA-A Receptor Signaling and Picrotoxin-Like Inhibition cluster_0 GABA-A Receptor Signaling and Picrotoxin-Like Inhibition cluster_1 GABA-A Receptor Signaling and Picrotoxin-Like Inhibition cluster_2 GABA-A Receptor Signaling and Picrotoxin-Like Inhibition GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Conformational Change Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Opens Cl_influx Cl- Influx Cl_channel_open->Cl_influx Cl_channel_blocked Chloride Channel (Blocked) Cl_channel_open->Cl_channel_blocked Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_influx->Hyperpolarization This compound This compound (Picrotoxin-like) This compound->Cl_channel_open Binds to Pore No_Cl_influx No Cl- Influx Cl_channel_blocked->No_Cl_influx Convulsions Convulsant Activity No_Cl_influx->Convulsions G Workflow for Characterizing Picrotoxin-Like Activity cluster_electro Functional Characterization cluster_binding Binding Characterization start Hypothesis: This compound has picrotoxin-like activity electro Electrophysiology (Whole-cell patch-clamp) start->electro binding Biochemical Assay (Radioligand Binding) start->binding gaba_dose GABA Dose-Response with/without this compound electro->gaba_dose compete Competitive binding assay vs [35S]TBPS binding->compete non_comp Non-competitive antagonism? (Emax reduced) gaba_dose->non_comp conclusion Conclusion: Characterize this compound's mechanism of action non_comp->conclusion ki_val Determine Ki value compete->ki_val binds_site Binds to picrotoxin site? ki_val->binds_site binds_site->conclusion

References

The Discovery and Isolation of Ichthyothereol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ichthyothereol, a potent polyacetylene neurotoxin, was first isolated and its structure elucidated in 1965 from the plant Ichthyothere terminalis, a species long utilized by indigenous communities in the Amazon basin as a fish poison. This technical guide provides a comprehensive overview of the historical discovery and the seminal methods developed for the isolation and characterization of this compound and its acetate (B1210297). Detailed experimental protocols from the original 1965 study by Cascon, Mors, and colleagues are presented, alongside quantitative data and a workflow diagram of the isolation process. This document is intended for researchers, scientists, and drug development professionals interested in the history of natural product discovery and the methodologies employed in the mid-20th century for the isolation of bioactive compounds.

Introduction

The exploration of ethnobotanical knowledge has historically been a fruitful avenue for the discovery of novel bioactive compounds. One such example is the discovery of this compound, a highly toxic polyyne, from the leaves of Ichthyothere terminalis (Spreng.) Malme, a plant native to South and Central America.[1] The common name for the plant genus, Ichthyothere, translates to "fish poison," reflecting its traditional use by indigenous people of the lower Amazon basin for fishing.[1] The potent ichthyotoxic properties of the plant's extracts prompted scientific investigation, leading to the isolation of its active principles, (-)-Ichthyothereol and its corresponding acetate, in 1965.[1][2][3] These compounds were also found in the leaves and flowers of Dahlia coccinea. The toxic effects of this compound are not limited to fish; it also exhibits convulsant effects in mammals, similar to those of picrotoxin, suggesting a mechanism of action targeting the central nervous system.[1] The gross structure and relative stereochemistry of these compounds were determined through meticulous spectroscopic analysis, and the absolute configuration was established shortly thereafter.[1] The first total synthesis of (-)-Ichthyothereol was achieved in 2001, further confirming its structure.[4]

This guide will provide an in-depth look at the original methodologies used for the discovery and isolation of this compound, offering a detailed account of the experimental protocols and the analytical techniques of the era.

Discovery and Bioassay-Guided Isolation

The isolation of this compound was a classic example of bioassay-guided fractionation, where the toxic effects of the plant extracts on fish were used to track the active compounds through various purification steps.

Plant Material

Fresh leaves of Ichthyothere terminalis were collected for the extraction process. The use of fresh material was likely crucial to prevent the degradation of the unstable polyacetylene compounds.

Bioassay for Ichthyotoxicity

A simple yet effective bioassay was employed to guide the isolation process. The toxicity of the fractions was tested on the fish species Lebistes reticulatus (guppy). The endpoint of the assay was the observation of extreme agitation followed by death within a few minutes of exposure to the toxic fractions. This rapid and clear response allowed the researchers to efficiently screen the various extracts and chromatographic fractions for bioactivity.[1]

Experimental Protocols: Isolation and Purification

The following protocols are based on the original 1965 publication by S. C. Cascon, W. B. Mors, B. M. Tursch, R. T. Aplin, and L. J. Durham.[1]

Extraction
  • Initial Extraction: The fresh leaves of Ichthyothere terminalis were ground and extracted with cold ethanol (B145695). The choice of a polar solvent like ethanol was effective in extracting a broad range of compounds, including the moderately polar polyacetylenes.

  • Solvent Partitioning: The ethanolic extract was concentrated and then partitioned between petroleum ether and water. The toxic components were found to be concentrated in the petroleum ether phase, indicating their lipophilic nature.

  • Further Partitioning: The petroleum ether extract was then partitioned with a mixture of 90% methanol (B129727) and petroleum ether. The toxic principles were concentrated in the methanolic phase. This step was crucial for removing less polar lipids and enriching the polyacetylene content.

Chromatographic Purification

The enriched methanolic extract was subjected to column chromatography for the separation of the active compounds.

  • Column Support: Silicic acid was used as the stationary phase for the chromatographic separation.

  • Elution Gradient: The column was eluted with a gradient of increasing polarity, starting with petroleum ether and gradually introducing diethyl ether.

  • Fraction Collection and Analysis: Fractions were collected and monitored for their toxicity using the Lebistes reticulatus bioassay. The composition of the fractions was also analyzed by thin-layer chromatography (TLC).

  • Isolation of this compound and its Acetate: The bioassay-guided fractionation led to the isolation of two distinct toxic compounds: this compound and this compound acetate. This compound acetate was found to crystallize from the less polar fractions, while this compound was isolated from the more polar fractions.

Purification of this compound Acetate
  • Fractions containing this compound acetate were combined and stored at a low temperature in a freezer.

  • An initial waxy, amorphous material, presumed to be a saturated aliphatic alcohol, was removed.

  • The filtrate was allowed to crystallize, yielding this compound acetate.

  • Recrystallization from petroleum ether (boiling point 30-60 °C) at 0 °C was performed to separate the acetate from a red oily substance, which was likely an oxidation product.[1]

  • It was noted that solid this compound acetate turns violet upon exposure to light and becomes insoluble in petroleum ether, highlighting its instability.[1]

Purification of this compound

The more polar fractions containing this compound were further purified, although the original publication provides fewer specific details on its crystallization compared to the acetate.

Quantitative Data

The 1965 publication focuses primarily on the structural elucidation and does not provide a detailed, tabulated breakdown of the yields at each stage of the isolation process. However, the following information can be extracted:

ParameterValue/DescriptionSource
Plant Material Fresh leaves of Ichthyothere terminalis[1]
Extraction Solvent Cold Ethanol[1]
Primary Partitioning Petroleum ether / Water[1]
Secondary Partitioning 90% Methanol / Petroleum ether[1]
Chromatography Matrix Silicic Acid[1]
Elution Solvents Petroleum ether and Diethyl ether gradient[1]
Isolated Compounds This compound, this compound acetate[1]
This compound Acetate (m.p.) 58-59 °C[1]
This compound (m.p.) 93-94 °C[1]

Note: The original publication does not provide specific yield percentages for the extraction and purification steps.

Structural Characterization

The structures of this compound and its acetate were determined using the state-of-the-art analytical techniques available in 1965.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was instrumental in elucidating the structure. The spectra, recorded at 60 and 100 MHz, revealed key features such as the presence of an acetate methyl group, an acetylenic methyl group, and two vinyl protons with a large coupling constant characteristic of a trans double bond.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the compounds and to analyze their fragmentation patterns, which provided further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups, such as the hydroxyl group in this compound and the ester carbonyl group in its acetate.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to characterize the conjugated polyyne system.

Chemical Methods
  • Hydrogenation: Catalytic hydrogenation of this compound acetate to perhydrothis compound acetate confirmed the presence of the unsaturated bonds and the integrity of the tetrahydropyran (B127337) ring.[1]

  • Oxidation: Oxidation of perhydrothis compound and analysis of the resulting ketone using optical rotatory dispersion was used to determine the absolute configuration of the chiral centers.[1]

Visualizations

Experimental Workflow for this compound Isolation

Ichthyothereol_Isolation_Workflow plant Fresh Leaves of Ichthyothere terminalis extraction Cold Ethanol Extraction plant->extraction partition1 Solvent Partitioning (Petroleum Ether / Water) extraction->partition1 pet_ether_phase Petroleum Ether Phase (Toxic Fraction) partition1->pet_ether_phase aq_phase1 Aqueous Phase (Discarded) partition1->aq_phase1 partition2 Solvent Partitioning (90% Methanol / Petroleum Ether) pet_ether_phase->partition2 methanol_phase Methanol Phase (Enriched Toxic Fraction) partition2->methanol_phase pet_ether_phase2 Petroleum Ether Phase (Discarded) partition2->pet_ether_phase2 chromatography Silicic Acid Column Chromatography (Petroleum Ether -> Diethyl Ether Gradient) methanol_phase->chromatography fractions Fraction Collection & Bioassay chromatography->fractions acetate_fractions Less Polar Fractions fractions->acetate_fractions ol_fractions More Polar Fractions fractions->ol_fractions purification_acetate Purification of This compound Acetate (Crystallization) acetate_fractions->purification_acetate purification_ol Purification of This compound ol_fractions->purification_ol ich_acetate This compound Acetate purification_acetate->ich_acetate This compound This compound purification_ol->this compound

Caption: Workflow for the isolation of this compound and its acetate.

Signaling Pathways

The convulsant effects of this compound, noted to be similar to picrotoxin, suggest a mechanism of action involving the central nervous system, likely through the antagonism of inhibitory neurotransmitter receptors such as the GABA-A receptor.[1] However, the specific signaling pathways affected by this compound were not elucidated in the original 1965 study and remain an area for further investigation. Therefore, a detailed signaling pathway diagram cannot be accurately constructed based on the foundational discovery literature.

Conclusion

The discovery and isolation of this compound represent a significant achievement in the field of natural product chemistry. The use of a simple fish toxicity bioassay to guide the fractionation of a crude plant extract exemplifies a powerful and enduring strategy for the identification of novel bioactive compounds. The structural elucidation of this complex polyacetylene, accomplished with the analytical tools of the mid-20th century, stands as a testament to the ingenuity and skill of the researchers. This historical account provides valuable insights into the foundational methodologies of natural product discovery and serves as a reference for scientists and researchers in the field.

References

Plant-Derived Polyynes with Neurotoxic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plant-derived polyynes exhibiting neurotoxic activity, with a primary focus on the potent C17-polyacetylenes cicutoxin (B1197497) and oenanthotoxin. These compounds, found in highly poisonous plants of the Apiaceae family, exert their primary toxic effect through noncompetitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system (CNS). This document details the botanical sources, chemical structures, and mechanisms of neurotoxicity of these compounds. Furthermore, it presents a compilation of quantitative toxicological data and outlines detailed experimental protocols for the isolation, characterization, and neurotoxic assessment of these polyynes. The information herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the therapeutic and toxicological potential of this unique class of natural products.

Introduction

Polyynes, also known as polyacetylenes, are a class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. While many polyynes from various plant families, such as the Apiaceae, Araliaceae, and Asteraceae, exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, a subset of these compounds demonstrates potent neurotoxicity. The most well-documented neurotoxic polyynes are C17-polyacetylenes found in plants of the Cicuta (water hemlock) and Oenanthe (water dropwort) genera.[1] Ingestion of these plants can lead to severe and often fatal neurological symptoms, including seizures, respiratory paralysis, and death.[2][3]

The primary mechanism underlying the neurotoxicity of these compounds is their interaction with the GABAA receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. By acting as noncompetitive antagonists, these polyynes block the chloride ion channel of the GABAA receptor, leading to a state of neuronal hyperexcitability and convulsions.[1][3] This guide will delve into the specifics of these interactions, the resulting physiological effects, and the methodologies used to study them.

Major Neurotoxic Polyynes and Their Botanical Sources

The most prominent neurotoxic polyynes belong to the C17-polyacetylene class. Their primary plant sources are members of the Apiaceae family, which are notorious for their toxicity.

PolyacetyleneChemical StructurePrimary Botanical Source(s)Plant Part(s) with Highest Concentration
Cicutoxin (8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diolCicuta maculata (Spotted Water Hemlock), Cicuta virosa (Cowbane)Roots and Tubers[2]
Oenanthotoxin (2E,8E,10E,14R)-Heptadeca-2,8,10-triene-4,6-diyne-1,14-diolOenanthe crocata (Hemlock Water-dropwort)Roots and Tubers
Falcarinol (Z)-Heptadeca-1,9-diene-4,6-diyn-3-olFalcaria vulgaris, Daucus carota (Carrot), Hedera helix (Ivy)Roots

Mechanism of Neurotoxicity: GABAA Receptor Antagonism

The neurotoxic effects of cicutoxin and oenanthotoxin are primarily attributed to their function as potent noncompetitive antagonists of the GABAA receptor.

The GABAA Receptor

The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS. Upon binding of the neurotransmitter GABA, the receptor's integral chloride ion (Cl⁻) channel opens, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Noncompetitive Inhibition by Polyynes

Cicutoxin and oenanthotoxin bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site. This is characteristic of noncompetitive antagonism. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a failure of inhibitory signaling, leading to unchecked neuronal excitation, which manifests as seizures.[1][3]

GABAA_Antagonism cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_receptor GABA Binding Site Chloride Channel Polyne Binding Site GABA->GABAA_receptor:f0 Binds Chloride_ion Cl- GABAA_receptor:f1->Chloride_ion Influx (Inhibited) Polyne Cicutoxin / Oenanthotoxin Polyne->GABAA_receptor:f2 Blocks

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of major neurotoxic polyynes.

CompoundTest OrganismRoute of AdministrationLD₅₀ (mg/kg)Reference(s)
CicutoxinMouseIntraperitoneal (i.p.)~9[2]
CicutoxinCatOral7[4]
OenanthotoxinMouseNot specified0.58[5]
FalcarinolMouseIntraperitoneal (i.p.)100[6]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of neurotoxic polyynes.

Isolation and Purification of Neurotoxic Polyynes from Plant Material

This protocol describes a general method for the extraction and purification of polyynes from fresh plant material, such as the roots of Cicuta maculata.

Isolation_Workflow start Fresh Plant Material (e.g., Cicuta roots) homogenize Homogenize in Methanol (B129727) start->homogenize filter Filter Homogenate homogenize->filter evaporate Evaporate Methanol filter->evaporate partition Partition between n-hexane and water evaporate->partition separate_hexane Collect n-hexane phase partition->separate_hexane evaporate_hexane Evaporate n-hexane separate_hexane->evaporate_hexane silica_gel Silica (B1680970) Gel Column Chromatography evaporate_hexane->silica_gel hplc Preparative HPLC silica_gel->hplc end Pure Polyynes hplc->end

Methodology:

  • Extraction: Fresh plant material is homogenized in methanol. The homogenate is filtered, and the methanol is removed under reduced pressure.

  • Partitioning: The resulting aqueous extract is partitioned with n-hexane. The n-hexane layer, containing the lipophilic polyynes, is collected.

  • Chromatography: The n-hexane extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

  • Purification: Fractions containing polyynes, identified by thin-layer chromatography (TLC) and UV spectroscopy, are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a method for determining the acute neurotoxic effects and LD₅₀ of a purified polyyne in mice.

InVivo_Neurotoxicity_Workflow start Purified Polyne dissolve Dissolve in vehicle (e.g., DMSO/Saline) start->dissolve dosing Administer escalating doses (i.p.) to groups of mice dissolve->dosing animal_prep Acclimate Mice (e.g., C57BL/6) animal_prep->dosing observation Observe for clinical signs of neurotoxicity (e.g., seizures, tremors, paralysis) dosing->observation ld50 Record mortality over 24-48 hours observation->ld50 end Determine LD50 ld50->end

Methodology:

  • Animal Model: Adult male or female mice (e.g., C57BL/6 strain) are used. Animals are acclimated to laboratory conditions for at least one week prior to the experiment.

  • Dosing: The purified polyyne is dissolved in a suitable vehicle (e.g., a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline). Escalating doses of the compound are administered intraperitoneally (i.p.) to different groups of mice. A control group receives the vehicle alone.

  • Observation: Following administration, mice are observed continuously for the first 4 hours and then periodically for up to 48 hours. Clinical signs of neurotoxicity, including tremors, convulsions, ataxia, and respiratory distress, are recorded.

  • LD₅₀ Determination: The number of mortalities in each dose group is recorded, and the LD₅₀ is calculated using a standard statistical method (e.g., probit analysis).

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a neurotoxic polyyne for the GABAA receptor.

Binding_Assay_Workflow start Synaptosome Preparation (from rat brain) incubation Incubate synaptosomes with radioligand (e.g., [3H]muscimol) and varying concentrations of polyyne start->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Determine IC50 and Ki values quantification->analysis end Receptor Affinity analysis->end

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are sealed nerve terminals rich in synaptic receptors, are prepared from rat brain tissue by differential centrifugation.

  • Binding Assay: The synaptosomal membranes are incubated with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol) and varying concentrations of the test polyyne.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the polyyne that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ), a measure of the affinity of the polyyne for the receptor, can then be calculated.

Electrophysiological Analysis of GABAA Receptor Function

Whole-cell patch-clamp electrophysiology on cultured neurons or Xenopus oocytes expressing GABAA receptors can be used to directly measure the effect of neurotoxic polyynes on receptor function.

Patch_Clamp_Workflow start Cultured Neurons or Xenopus Oocytes expressing GABA-A Receptors patch Establish whole-cell patch-clamp configuration start->patch gaba_application Apply GABA to elicit an inward chloride current patch->gaba_application polyne_application Co-apply GABA and the neurotoxic polyyne gaba_application->polyne_application record Record changes in current amplitude and kinetics polyne_application->record end Functional characterization of receptor inhibition record->end

Methodology:

  • Cell Preparation: Primary neuronal cultures are prepared from rodent brains, or Xenopus oocytes are injected with cRNA encoding specific GABAA receptor subunits.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: GABA is applied to the cell to evoke an inward chloride current, which is measured by the patch-clamp amplifier. The neurotoxic polyyne is then co-applied with GABA.

  • Data Analysis: The effect of the polyyne on the amplitude and kinetics of the GABA-evoked current is quantified to characterize the nature of the inhibition (e.g., competitive vs. noncompetitive, use-dependency).

Conclusion

Plant-derived neurotoxic polyynes, particularly cicutoxin and oenanthotoxin, represent a significant toxicological concern due to their potent and often fatal effects on the central nervous system. Their mechanism of action as noncompetitive antagonists of the GABAA receptor is well-established and provides a clear molecular basis for their observed neurotoxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating and dangerous natural products. A deeper understanding of their structure-activity relationships and their interactions with the GABAA receptor may not only aid in the development of effective treatments for poisoning but also offer insights into the design of novel therapeutic agents targeting the GABAergic system. Researchers and drug development professionals are encouraged to utilize the information presented herein to advance our knowledge of these potent neurotoxins.

References

Methodological & Application

Application Notes and Protocols for Ichthyothereol in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol is a naturally occurring polyacetylene neurotoxin found in several plants of the Asteraceae family, notably from the genus Ichthyothere.[1] Historically used as a fish poison, its potent biological activity has garnered interest in the field of neurobiology.[1] The compound is known to induce convulsant effects, similar to those of picrotoxin, suggesting a mechanism of action likely involving the antagonism of GABAA receptors.[1][2][3] This document provides detailed experimental protocols for investigating the neurotoxic properties and mechanism of action of this compound.

Data Presentation

Due to the limited specific experimental data available for this compound in peer-reviewed literature, the following table presents hypothetical, yet plausible, quantitative data based on the known effects of similar polyacetylene neurotoxins and GABAA receptor antagonists. This data should be used for illustrative and planning purposes until empirical values are determined.

ParameterValue (Hypothetical)Species/SystemReference
LD50 (Intraperitoneal) 1.5 mg/kgMouse[1] (qualitative)
EC50 (GABAA Receptor Inhibition) 5 µMRat Cortical NeuronsInferred from[2][3]
IC50 (GABA-evoked Cl⁻ current) 2 µMXenopus Oocytes expressing α1β2γ2 GABAARsInferred from[4]
Convulsion Onset Time (1 mg/kg, IP) 10-15 minutesMouseInferred from[1]

Proposed Signaling Pathway

The convulsant effects of this compound are postulated to arise from its interaction with the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. By acting as an antagonist, this compound likely blocks the influx of chloride ions that normally occurs upon GABA binding, leading to disinhibition and neuronal hyperexcitability.

Ichthyothereol_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_channel Chloride Channel (Open) GABA_A_R->Cl_channel Activates Blocked_Cl_channel Chloride Channel (Blocked) GABA_A_R->Blocked_Cl_channel This compound This compound This compound->GABA_A_R Antagonizes Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Hyperexcitability Neuronal Hyperexcitability (Convulsions) Blocked_Cl_channel->Hyperexcitability No Cl- Influx

Proposed mechanism of this compound action on the GABAergic synapse.

Experimental Protocols

The following protocols are designed to elucidate the neurobiological effects of this compound. These are adapted from established methods for studying similar neurotoxins.

In Vivo Assessment of Convulsant Activity in Rodents

This protocol outlines the procedure for determining the convulsant effects of this compound in a rodent model.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Observation chambers

  • Video recording equipment

  • Standard seizure scoring scale (e.g., a modified Racine scale[5])

Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes prior to injection.

  • Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 0.5, 1, 2, 5 mg/kg). A control group should receive the vehicle only.

  • Immediately after injection, place the mice in the observation chambers and begin video recording.

  • Observe the mice continuously for at least 60 minutes, scoring for seizure-related behaviors using a modified Racine scale.[5] Key behaviors to note include facial clonus, head nodding, forelimb clonus, rearing, and loss of postural control.[5]

  • Record the latency to the first seizure and the maximal seizure severity for each animal.

  • Analyze the data to determine the dose-response relationship for seizure induction.

in_vivo_workflow start Start acclimation Acclimate Mice to Observation Chambers start->acclimation injection Administer this compound (IP) acclimation->injection observation Video Record and Observe for Seizure Activity injection->observation scoring Score Seizure Severity (Modified Racine Scale) observation->scoring data_analysis Analyze Latency and Severity scoring->data_analysis end End data_analysis->end

Workflow for in vivo assessment of this compound-induced seizures.
In Vitro Electrophysiological Analysis using Patch-Clamp

This protocol is designed to investigate the direct effects of this compound on neuronal ion channels, particularly GABAA receptors, using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Standard patch-clamp rig with amplifier, micromanipulator, and perfusion system

  • External and internal recording solutions

  • This compound, GABA, and a positive control antagonist (e.g., picrotoxin)

Procedure:

  • Prepare cultured neurons on coverslips.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Bath perfuse the neuron with the external solution.

  • Apply GABA via a puffer pipette to elicit an inward chloride current (at a holding potential of -60 mV).

  • After establishing a stable baseline of GABA-evoked currents, co-apply this compound with GABA.

  • Record the change in the amplitude of the GABA-evoked current in the presence of this compound.

  • Perform a dose-response analysis by applying increasing concentrations of this compound to determine the IC50.

  • Compare the effects of this compound with those of picrotoxin.

patch_clamp_workflow start Start prepare_cells Prepare Cultured Neurons start->prepare_cells establish_recording Establish Whole-Cell Patch-Clamp Recording prepare_cells->establish_recording apply_gaba Apply GABA to Elicit Current establish_recording->apply_gaba apply_ichthyo Co-apply this compound with GABA apply_gaba->apply_ichthyo record_current Record Change in GABA-evoked Current apply_ichthyo->record_current dose_response Perform Dose-Response Analysis record_current->dose_response end End dose_response->end

Workflow for patch-clamp analysis of this compound's effect on GABA-A receptors.
In Vitro Calcium Imaging of Neuronal Activity

This protocol uses calcium imaging to assess the effects of this compound on neuronal network activity. An increase in spontaneous calcium transients would be indicative of hyperexcitability.

Materials:

  • Primary cortical neuron culture

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Fluorescence microscope with a high-speed camera

  • Perfusion system

  • This compound and relevant controls

Procedure:

  • Culture primary cortical neurons on glass-bottom dishes.

  • Load the neurons with a calcium indicator.

  • Acquire baseline fluorescence images of spontaneous neuronal activity.

  • Perfuse the culture with a solution containing this compound at various concentrations.

  • Record the changes in fluorescence intensity and frequency of calcium transients in response to this compound application.

  • Analyze the data to quantify changes in neuronal network activity, such as the frequency and amplitude of synchronized calcium events.[6]

calcium_imaging_workflow start Start culture_neurons Culture Primary Cortical Neurons start->culture_neurons load_indicator Load with Calcium Indicator culture_neurons->load_indicator acquire_baseline Acquire Baseline Fluorescence Images load_indicator->acquire_baseline apply_ichthyo Perfuse with this compound acquire_baseline->apply_ichthyo record_activity Record Changes in Calcium Transients apply_ichthyo->record_activity analyze_data Quantify Neuronal Network Activity record_activity->analyze_data end End analyze_data->end

Workflow for calcium imaging analysis of this compound-induced neuronal activity.

Conclusion

This compound represents a potent neurotoxin with a likely mechanism of action involving the antagonism of GABAA receptors. The protocols outlined in this document provide a framework for the detailed investigation of its neurobiological properties, from in vivo behavioral effects to in vitro cellular and molecular mechanisms. Further research into this compound and related polyacetylenes could provide valuable insights into the functioning of the central nervous system and may offer novel pharmacological tools for studying inhibitory neurotransmission.

References

Ichthyothereol assay development and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Entwicklung und Optimierung des Ichthyothereol-Assays

Einleitung

This compound ist eine toxische Polyacetylenverbindung, die in den Blättern und Blüten mehrerer Pflanzen in Süd- und Mittelamerika vorkommt.[1] Diese Pflanzenextrakte sind für ihre toxische Wirkung auf Fische bekannt und werden seit langem von indigenen Stämmen im unteren Amazonasbecken zum Fischfang verwendet.[1] Die Gattung Ichthyothere, deren Mitglieder erhebliche Mengen dieses Naturstoffs in ihren Blättern enthalten, bedeutet wörtlich übersetzt Fischgift.[1] this compound ist auch für Mäuse und Hunde giftig und ruft krampfartige Wirkungen hervor, die denen von Picrotoxin ähneln.[1]

Angesichts der potenten biologischen Aktivität von this compound ist die Entwicklung robuster und zuverlässiger Assays zur Quantifizierung seiner zytotoxischen Wirkungen für die toxikologische Bewertung und die potenzielle Erforschung von Wirkstoffen von entscheidender Bedeutung. Diese Anwendungsbeschreibung enthält ein detailliertes Protokoll für einen zellbasierten Assay zur Messung der durch this compound induzierten Zytotoxizität sowie Richtlinien für die Optimierung des Assays.

Vorgeschlagener Signalweg der this compound-induzierten Zytotoxizität

Obwohl der genaue Mechanismus der this compound-Toxizität noch nicht vollständig geklärt ist, deuten seine krampfartigen Wirkungen auf eine Beeinträchtigung der neuronalen Signalübertragung hin. Ähnliche Polyacetylene wie Panaxytriol üben ihre zytotoxische Wirkung durch die Hemmung der mitochondrialen Atmung aus.[2] Der unten dargestellte hypothetische Signalweg postuliert, dass this compound neuronale Rezeptoren (möglicherweise GABA-Rezeptoren, ähnlich wie Picrotoxin) und mitochondriale Funktionen stören könnte, was zu einer Kaskade von Ereignissen führt, die im Zelltod gipfeln.

Ichthyothereol_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_cell_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_mitochondrion Mitochondrium cluster_nucleus Zellkern This compound This compound Receptor Neuronale Rezeptoren (z.B. GABA-A) This compound->Receptor hemmt Mito_Dysfunction Mitochondriale Dysfunktion This compound->Mito_Dysfunction induziert Ion_Imbalance Ionenungleichgewicht (↑ Ca2+) Receptor->Ion_Imbalance führt zu ROS_Production ↑ ROS-Produktion Ion_Imbalance->ROS_Production Caspase_Activation Caspase-Aktivierung ROS_Production->Caspase_Activation Apoptosis Apoptose Caspase_Activation->Apoptosis Mito_Dysfunction->ROS_Production ATP_Depletion ↓ ATP-Depletion Mito_Dysfunction->ATP_Depletion Cytochrome_C Cytochrom-c-Freisetzung Mito_Dysfunction->Cytochrome_C Cytochrome_C->Caspase_Activation Experimental_Workflow Start Start Cell_Seeding Zellen in 96-Well-Platte ausbringen Start->Cell_Seeding Incubation_24h 24h Inkubation Cell_Seeding->Incubation_24h Compound_Addition This compound hinzufügen Incubation_24h->Compound_Addition Incubation_48h 48h Inkubation Compound_Addition->Incubation_48h MTT_Addition MTT-Reagenz hinzufügen Incubation_48h->MTT_Addition Incubation_4h 4h Inkubation MTT_Addition->Incubation_4h Solubilization Formazan-Kristalle lösen Incubation_4h->Solubilization Measurement Absorption bei 570 nm messen Solubilization->Measurement Data_Analysis Datenanalyse (IC50-Bestimmung) Measurement->Data_Analysis End Ende Data_Analysis->End Assay_Development_Logic cluster_development Entwicklung cluster_optimization Optimierung cluster_validation Validierung Principle Assay-Prinzip definieren Reagents Reagenzien und Zelllinie auswählen Principle->Reagents Protocol Initiales Protokoll entwerfen Parameters Kritische Parameter identifizieren (z.B. Zelldichte, Zeit) Protocol->Parameters führt zu Reagents->Protocol DOE Experimente durchführen (DoE) Parameters->DOE Analysis Ergebnisse analysieren DOE->Analysis Robustness Robustheit Analysis->Robustness Reproducibility Reproduzierbarkeit Analysis->Reproducibility Accuracy Genauigkeit Analysis->Accuracy

References

In Vitro Dose-Response Studies of Ichthyothereol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, publicly available in vitro dose-response data for Ichthyothereol is limited. This document provides a generalized framework and detailed protocols for conducting such studies, based on standard methodologies in cellular and molecular biology. The data, signaling pathways, and specific results presented herein are illustrative and intended to serve as a template for future research on this compound or similar cytotoxic compounds.

Introduction

This compound is a naturally occurring polyyne compound known for its potent toxicity.[1] Its complex chemical structure and biological activity make it a subject of interest for toxicological and pharmacological research. Understanding the dose-response relationship of this compound in vitro is a critical first step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent or a toxicological hazard. These application notes provide a comprehensive guide to performing in vitro dose-response studies, including cytotoxicity assessment, apoptosis induction analysis, and investigation of underlying molecular pathways.

Data Presentation: Summarized Quantitative Data

Effective dose-response analysis requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing experimental results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineTreatment Duration (hours)This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 240 (Vehicle)100 ± 4.5rowspan="6"
(Breast Cancer)0.185.2 ± 5.1
162.7 ± 3.9
1048.9 ± 4.2
5021.3 ± 2.8
1005.1 ± 1.5
A549 480 (Vehicle)100 ± 3.8rowspan="6"
(Lung Cancer)0.190.1 ± 4.3
175.4 ± 5.0
1051.2 ± 3.6
5015.8 ± 2.1
1003.2 ± 0.9

Table 2: Apoptosis Induction by this compound in a Representative Cell Line (e.g., A549)

TreatmentConcentration (µM)Treatment Duration (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control 0242.1 ± 0.51.5 ± 0.3
This compound 10 (IC50)2425.6 ± 2.810.3 ± 1.7
This compound 50 (High Dose)2445.2 ± 4.122.8 ± 3.5

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound

Target ProteinTreatment (24 hours)Concentration (µM)Relative Protein Expression (Fold Change vs. Vehicle)
Cleaved Caspase-3 Vehicle01.0
This compound10Value
This compound50Value
Bcl-2 Vehicle01.0
This compound10Value
This compound50Value
Bax Vehicle01.0
This compound10Value
This compound50Value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of in vitro studies.

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent cancer cell lines.

  • Cell Lines and Culture Medium: Obtain human cancer cell lines (e.g., MCF-7, A549) from a certified cell bank. Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).[2]

    • Add a sufficient volume of a dissociation agent like Trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C until cells detach.[2][3]

    • Neutralize the trypsin with fresh, complete culture medium and gently pipette to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing pre-warmed medium.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4][6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.[8][9]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]

  • Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with this compound at various concentrations (e.g., IC50 and a higher dose) for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.[10]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[1]

    • Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.[1][10]

    • Incubate for 15-20 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-[1][10]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[1][10]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[11]

  • Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Visualization of Pathways and Workflows

Graphical representations are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Seed Cells (96-well or 6-well plates) cell_culture->seeding treatment 3. Treat with this compound (Dose-response concentrations) seeding->treatment mtt 4a. MTT Assay (Cell Viability) treatment->mtt flow 4b. Annexin V/PI Staining (Apoptosis Detection) treatment->flow wb 4c. Western Blot (Protein Expression) treatment->wb ic50 5a. IC50 Calculation mtt->ic50 apoptosis_quant 5b. Apoptosis Quantification flow->apoptosis_quant protein_quant 5c. Protein Quantification wb->protein_quant

Caption: General experimental workflow for in vitro dose-response studies.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Target Receptor (Hypothetical) compound->receptor Binds/Activates? bcl2 Bcl-2 (Anti-apoptotic) receptor->bcl2 Inhibits bax Bax (Pro-apoptotic) receptor->bax Activates bcl2->bax cyto_c Cytochrome c release bax->cyto_c Promotes caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates apoptosis Apoptosis caspase3 Caspase-3 (Effector) caspase9->caspase3 Activates caspase3->apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Ichthyothereol Toxicity Assays in Zebrafish Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol is a highly toxic polyacetylene compound derived from plants in the Ichthyothere genus, native to South and Central America.[1] The name itself translates to "fish poison," reflecting its traditional use by indigenous tribes for fishing.[1][2] Its potent ichthyotoxicity makes it a compound of interest for toxicological studies. Chemically, it belongs to a class of polyacetylenes known to exert strong biological effects, including neurotoxicity.[3] Studies have shown that this compound produces convulsant effects in mammals, similar to those of picrotoxin, a known antagonist of the GABA-A receptor.[1] This suggests a potential mechanism of action involving the disruption of inhibitory neurotransmission.

The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for high-throughput toxicity screening. Its genetic homology to mammals, rapid external development, transparent embryos, and low cost make it an ideal system for assessing acute toxicity, teratogenicity, and organ-specific toxicity of novel compounds.[2][4]

These application notes provide a comprehensive framework for characterizing the toxicity of this compound using the zebrafish larval model, focusing on acute toxicity, neurotoxicity, and cardiotoxicity endpoints.

Data Presentation: Quantitative Analysis of this compound Toxicity

While specific experimental data for this compound in zebrafish is not yet published, the following tables serve as templates for presenting quantitative results from the proposed assays. Data is structured to allow for clear interpretation and comparison across different concentrations and endpoints.

Table 1: Acute Toxicity of this compound in Zebrafish Larvae (96 hpf) - Example Data This table summarizes lethal and sublethal concentrations determined from the Fish Embryo Acute Toxicity (FET) test.

Endpoint (96 hpf)Value95% Confidence IntervalMethod
Median Lethal Conc. (LC₅₀) 85 µg/L72 - 98 µg/LProbit Analysis
Median Effective Conc. (EC₅₀) 55 µg/L48 - 63 µg/LProbit Analysis
Teratogenicity Index (TI) 1.55-LC₅₀ / EC₅₀
No Observed Effect Conc. (NOEC) 10 µg/L-Statistical Analysis
Lowest Observed Effect Conc. (LOEC) 25 µg/L-Statistical Analysis

Note: The Teratogenicity Index (TI) provides a measure of a compound's potential to cause developmental defects relative to its lethality. A TI > 1 suggests a higher risk of teratogenicity at non-lethal concentrations.[2]

Table 2: Teratogenic and Morphological Effects at 96 hpf - Example Scoring This table details the incidence of specific malformations observed in surviving larvae after exposure to various concentrations of this compound.

Concentration (µg/L)N% Mortality% Pericardial Edema% Yolk Sac Edema% Spinal Curvature% Swim Bladder Defect
Control (0.5% DMSO) 603.31.701.70
25 608.315.011.76.75.0
50 6025.045.038.321.733.3
75 6041.771.765.048.360.0
100 6066.793.388.375.085.0*

* Indicates statistical significance (p < 0.05) compared to the control group.

Table 3: Neurobehavioral and Cardiotoxicity Endpoints - Example Data This table quantifies the effects of this compound on larval behavior and cardiac function.

Concentration (µg/L)Locomotor Activity (Total Distance Moved in 10 min)Convulsion-like Events (per minute)Heart Rate (beats per minute at 72 hpf)
Control (0.5% DMSO) 1250 ± 150 mm0.1 ± 0.1145 ± 8
25 1850 ± 210 mm3.5 ± 1.2138 ± 10
50 2500 ± 300 mm9.8 ± 2.5125 ± 12
75 950 ± 180 mm15.2 ± 3.1105 ± 15

* Indicates statistical significance (p < 0.05) compared to the control group. Note the biphasic locomotor response (hyperactivity at lower doses, hypoactivity at higher doses) typical of some neurotoxicants.

Experimental Protocols

These protocols are based on standardized methods for zebrafish toxicity testing, such as the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test).[2][5][6]

Protocol 2.1: Zebrafish Husbandry and Embryo Collection
  • Maintenance: Maintain adult zebrafish (Danio rerio) in a recirculating water system at 28°C with a 14/10-hour light/dark cycle.

  • Breeding: Set up breeding tanks with spawning trays the evening before embryo collection. Place 2 males and 1 female per tank.

  • Embryo Collection: Collect eggs within 30 minutes of the lights turning on. Rinse the eggs with system water and transfer them to a petri dish containing embryo medium (E3 medium).

  • Selection: Under a stereomicroscope, select healthy, fertilized embryos. Discard any unfertilized or damaged embryos.

Protocol 2.2: Fish Embryo Acute Toxicity (FET) Test
  • Test Substance Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of test concentrations (e.g., 10, 25, 50, 75, 100 µg/L) by diluting the stock solution in E3 medium. The final DMSO concentration should not exceed 0.5% v/v.[3] Prepare a vehicle control (0.5% DMSO in E3 medium).

  • Exposure Setup:

    • Use 24-well plates.[3]

    • Place one healthy embryo per well at 4-6 hours post-fertilization (hpf).

    • Add 2 mL of the respective test or control solution to each well.

    • For each concentration, use at least 20 embryos, distributed across multiple plates.

  • Incubation: Incubate the plates at 26-28°C for 96 hours.

  • Daily Observations: At 24, 48, 72, and 96 hpf, record the following lethal endpoints under a stereomicroscope as defined by OECD TG 236[6][7]:

    • Coagulation of the embryo.

    • Lack of somite formation.

    • Non-detachment of the tail from the yolk.

    • Absence of heartbeat.

  • Sublethal Observations: At 96 hpf, record teratogenic and morphological endpoints in surviving larvae:

    • Pericardial and yolk sac edema.

    • Spinal curvature (lordosis, scoliosis).

    • Hatching rate.

    • Swim bladder inflation.

    • Eye and head development.

  • Data Analysis: Calculate the LC₅₀ and EC₅₀ values using probit analysis. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the NOEC and LOEC for morphological defects.

Protocol 2.3: Neurobehavioral Assay
  • Exposure: Expose embryos to sublethal concentrations of this compound (e.g., 10, 25, 50 µg/L) from 6 hpf to 120 hpf as described in Protocol 2.2.

  • Behavioral Recording: At 120 hpf, transfer individual larvae to a 96-well plate with fresh solution of the same concentration.

  • Acclimation: Allow larvae to acclimate for 20 minutes in the recording chamber of an automated tracking system (e.g., DanioVision, ZebraBox).

  • Tracking: Record larval movement for a defined period (e.g., 30 minutes), which can include alternating light and dark cycles to assess photomotor response.

  • Endpoint Analysis: Quantify key behavioral parameters:

    • Total distance moved.

    • Velocity (swimming speed).

    • Time spent active vs. inactive.

    • Observe and quantify high-frequency, non-locomotor movements indicative of convulsions or seizures.

  • Data Analysis: Compare behavioral metrics between control and treated groups using statistical analysis (e.g., ANOVA).

Protocol 2.4: Cardiotoxicity Assay
  • Exposure: Expose embryos to this compound as described in Protocol 2.2.

  • Heart Rate Measurement: At 48 and 72 hpf, immobilize individual larvae in 3% methylcellulose (B11928114) on a depression slide.

  • Observation: Under a high-power microscope, record a 15-second video of the ventricle. Count the number of ventricular contractions and multiply by 4 to get the heart rate in beats per minute (bpm).

  • Data Analysis: Compare the mean heart rates between control and treated groups using a t-test or ANOVA.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure (0-96/120h) cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A Adult Zebrafish Breeding B Embryo Collection & Selection (4-6 hpf) A->B D Embryo Exposure in 24-well plates (1 embryo/well) B->D C This compound Stock & Dilution Series Prep C->D E Incubation at 28°C D->E F Acute Toxicity (FET) Mortality & Teratogenesis (24-96 hpf) E->F G Cardiotoxicity Heart Rate (48-72 hpf) E->G H Neurobehavioral Assay Locomotor Activity (120 hpf) E->H I Calculate LC50/EC50 F->I J Statistical Analysis of Endpoints G->J H->J K Toxicity Profile Generation I->K J->K

Caption: Workflow for assessing this compound toxicity in zebrafish larvae.

Proposed Signaling Pathway of this compound Neurotoxicity

Based on its picrotoxin-like effects, this compound is hypothesized to act as a non-competitive antagonist of the GABA-A receptor.

G cluster_neuron Postsynaptic Neuron cluster_synapse cluster_normal cluster_toxic GABA_R GABA-A Receptor Cl- Channel Cl_in Cl- Influx GABA_R:f1->Cl_in Channel Opens No_Cl No Cl- Influx Neuron_State GABA GABA GABA->GABA_R:f0 Binds Ich This compound Ich->GABA_R:f1 Blocks Hyper Hyperpolarization Cl_in->Hyper Inhibit Neuron is Inhibited Hyper->Inhibit Depolar Hyperexcitation/ Depolarization No_Cl->Depolar Convulse Neurotoxicity (Convulsions) Depolar->Convulse

Caption: Proposed mechanism of this compound neurotoxicity via GABA-A receptor antagonism.

References

Application Note: Purification of Ichthyothereol from Ichthyothere terminalis Extracts using Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol is a potent polyacetylene found in plants of the Asteraceae family, notably Ichthyothere terminalis.[1] This class of compounds is known for a range of biological activities, including neurotoxicity. The purification of this compound is a critical step for detailed pharmacological studies, drug discovery, and development. This application note provides a detailed protocol for the extraction and purification of this compound from Ichthyothere terminalis plant material using preparative High-Performance Liquid Chromatography (HPLC).

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for developing effective extraction and purification strategies.

PropertyValue
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol
Appearance(Predicted) Unstable oil or solid
SolubilitySoluble in organic solvents like acetone (B3395972), ethanol, and ethyl acetate (B1210297).[2]
StabilityPolyacetylenes are generally unstable and can degrade upon exposure to light and air.[3][4] Care should be taken to minimize exposure during extraction and purification.

Experimental Protocols

Extraction of this compound from Ichthyothere terminalis

This protocol outlines a general procedure for the extraction of polyacetylenes from plant material. The selection of solvent is critical for achieving a high yield of the target compound. Aqueous organic solvents have been shown to be effective for extracting phenolic compounds and other secondary metabolites.[5]

Materials and Reagents:

  • Dried and powdered aerial parts of Ichthyothere terminalis

  • Acetone[2]

  • Methanol

  • Ethyl acetate[6]

  • Hexane (B92381)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Maceration: Soak 100 g of dried, powdered Ichthyothere terminalis in 500 mL of acetone at room temperature for 48 hours, with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude acetone extract.

  • Liquid-Liquid Partitioning (Optional): For further enrichment, the crude extract can be subjected to liquid-liquid partitioning. Dissolve the crude extract in a methanol/water (9:1 v/v) mixture and partition successively with hexane and ethyl acetate. The ethyl acetate fraction is expected to be enriched with polyacetylenes.

  • Drying: Concentrate the desired fraction to dryness under reduced pressure. The resulting crude extract should be stored at -20°C in the dark to minimize degradation.

Preparative HPLC Purification of this compound

This protocol provides a general method for the purification of this compound from the crude extract using a preparative reverse-phase HPLC system. The parameters provided are starting points and may require optimization for specific instruments and extract complexities.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the crude extract enriched with this compound in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A starting point could be a linear gradient from 50% B to 100% B over 30 minutes. The gradient should be optimized based on the separation of the target peak from impurities.

    • Flow Rate: For a 21.2 mm ID column, a starting flow rate of 20 mL/min is recommended.[7]

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a general starting point for polyacetylenes is in the range of 254-280 nm).

    • Injection Volume: The injection volume will depend on the concentration of the sample and the loading capacity of the column. Start with a small injection to assess the separation before scaling up.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table of Preparative HPLC Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Linear gradient, e.g., 50-100% B over 30 min
Flow Rate ~20 mL/min
Detection UV, 254-280 nm
Injection Volume Variable, dependent on sample concentration and column loading

Data Presentation

The following table is a template for summarizing the quantitative data from the purification process.

SampleInjection Volume (mL)Peak Retention Time (min)Collected Fraction Volume (mL)Purity by Analytical HPLC (%)Yield (mg)
Crude Extract
Fraction 1
Fraction 2
...

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

workflow plant Ichthyothere terminalis (Dried, Powdered) extraction Solvent Extraction (e.g., Acetone) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning (Optional) crude_extract->partition prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc Direct Purification enriched_extract Enriched Extract partition->enriched_extract enriched_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_compound Purified this compound purity_analysis->pure_compound

Caption: Workflow for this compound Purification.

Potential Signaling Pathways

Some polyacetylenes have been shown to exhibit neurotoxic effects by acting as antagonists to GABA (gamma-aminobutyric acid) receptors.[8] Other polyacetylenes have been implicated in modulating the NF-κB signaling pathway, which is involved in inflammation.[3][9] The following diagrams illustrate these potential mechanisms of action for this compound.

GABA Receptor Antagonism Pathway

GABA_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx This compound This compound This compound->GABA_receptor Blocks GABA->GABA_receptor Binds

Caption: Potential GABA Receptor Antagonism by this compound.

NF-κB Signaling Pathway Inhibition

NFkB_pathway Stimulus Inflammatory Stimulus (e.g., Cytokines) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces This compound This compound This compound->IKK Inhibits?

Caption: Potential Inhibition of NF-κB Pathway by this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful extraction and purification of this compound from Ichthyothere terminalis. The provided HPLC method, while requiring optimization, serves as a robust starting point for isolating this neurotoxic polyacetylene. The visualization of the experimental workflow and potential signaling pathways offers a deeper understanding of the process and the compound's biological context, aiding researchers in their drug discovery and development endeavors. Due to the inherent instability of polyacetylenes, careful handling and storage are paramount to ensure the integrity of the purified compound.

References

Application Notes and Protocols for Investigating Ichthyothereol's Electrophysiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ichthyothereol is a potent neurotoxin belonging to the polyacetylene class of compounds, naturally found in various plants across South and Central America.[1] Historically, it has been utilized by indigenous communities as a fish poison, a testament to its powerful biological activity.[1] Toxicological studies have revealed that this compound induces convulsant effects in vertebrates, comparable to those elicited by picrotoxin.[1] This observation, along with evidence from related polyacetylene neurotoxins like cicutoxin (B1197497) which are known to antagonize GABA-gated chloride channels, strongly suggests that the primary molecular target of this compound is likely the GABAA receptor.[2]

These application notes provide a comprehensive guide for utilizing electrophysiological techniques, specifically patch-clamp, to investigate the effects of this compound on GABAA receptor function. The following protocols are designed for researchers in neuroscience and drug discovery to characterize the mechanism of action of this neurotoxin.

Data Presentation

Table 1: Summary of this compound's Potential Electrophysiological Effects on GABAA Receptors (Hypothetical Data)
ParameterControl (GABA alone)This compound (1 µM) + GABAThis compound (10 µM) + GABA
Peak Current Amplitude (pA) -500 ± 50-250 ± 30-100 ± 20
IC50 (µM) N/A-5.2 ± 0.8
Activation Kinetics (τact, ms) 5.2 ± 0.55.1 ± 0.65.3 ± 0.7
Deactivation Kinetics (τdeact, ms) 85 ± 1088 ± 1286 ± 11
Reversal Potential (Erev, mV) -60 ± 2-61 ± 3-60 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Signaling Pathway

The proposed mechanism of action for this compound involves the antagonism of GABAA receptors. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Upon binding to the GABAA receptor, it opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound is hypothesized to block this channel, thereby preventing chloride influx and leading to a hyperexcitable state, consistent with its observed convulsant effects.

Ichthyothereol_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ Influx AP Action Potential AP->Ca_channel Depolarization GABA_R GABAₐ Receptor (Cl⁻ Channel) GABA->GABA_R Binds Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel Excitation Neuronal Excitation (Convulsions) GABA_R->Excitation No Cl⁻ Influx This compound This compound This compound->GABA_R Blocks Inhibition Neuronal Inhibition (Hyperpolarization) Cl_ion->Inhibition Influx

Caption: Proposed signaling pathway of this compound at a GABAergic synapse.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents

This protocol is designed to measure the effect of this compound on GABAA receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing GABAA receptors).

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells on glass coverslips.
  • For HEK293 cells, transiently transfect with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
  • Use cells for recording 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
  • GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Clamp the membrane potential at -60 mV.
  • Apply GABA using a rapid solution exchange system to evoke a current. A typical application would be a 1-second pulse of 10 µM GABA.
  • Record baseline GABA-evoked currents for at least 5 minutes to ensure stability.
  • Co-apply this compound with GABA. Start with a low concentration (e.g., 100 nM) and increase in a stepwise manner to generate a dose-response curve.
  • Allow for a washout period between applications to assess the reversibility of the effect.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
  • Normalize the current amplitude in the presence of this compound to the control current.
  • Fit the dose-response data with the Hill equation to determine the IC50.
  • Analyze the activation and deactivation kinetics of the currents by fitting the rising and decaying phases with exponential functions.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Prep Cell Preparation (Neurons or HEK293) Whole_Cell Establish Whole-Cell Configuration (V_hold = -60mV) Cell_Prep->Whole_Cell Solution_Prep Solution Preparation (Internal, External, Drugs) Solution_Prep->Whole_Cell Patch_Pipette Patch Pipette Fabrication (3-5 MΩ) Patch_Pipette->Whole_Cell Baseline Record Baseline GABA-Evoked Currents Whole_Cell->Baseline Drug_App Co-apply this compound + GABA (Dose-Response) Baseline->Drug_App Washout Washout and Assess Reversibility Drug_App->Washout Measure_Current Measure Peak Current Amplitude and Kinetics Drug_App->Measure_Current Washout->Drug_App Repeat for different doses Dose_Response Generate Dose-Response Curve and Calculate IC₅₀ Measure_Current->Dose_Response Analyze_Kinetics Analyze Activation/ Deactivation Kinetics Measure_Current->Analyze_Kinetics

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

Application Notes and Protocols for In Vivo Administration of a Novel Toxin: A Case Study Approach with "Ichthyothereol" in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data on the in vivo administration of Ichthyothereol in rodent models is not publicly available. The following application notes and protocols are presented as a comprehensive and detailed framework for researchers and drug development professionals. This document is based on established best practices for in vivo studies with novel toxic compounds in rodents and serves as a guide for designing and implementing initial preclinical investigations.

Introduction

This compound is a polyacetylene compound known for its potent ichthyotoxic (fish-killing) properties. Its effects on mammalian systems, particularly in vivo, are largely uncharacterized. These application notes provide a structured approach to the initial in vivo assessment of this compound in rodent models, focusing on toxicity, preliminary efficacy, and mechanistic insights. The protocols outlined below are designed to ensure rigor, reproducibility, and adherence to ethical guidelines for animal research.

Quantitative Data Summary

Given the absence of published in vivo data for this compound, the following tables are presented as templates for data acquisition and presentation. Researchers should populate these tables with their experimental findings.

Table 1: Acute Toxicity Profile of this compound in Rodents (Hypothetical Data)

Species/StrainRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs Observed
C57BL/6 MouseIntraperitoneal (IP)Data to be determinedData to be determinedAtaxia, tremors, respiratory distress
Sprague-Dawley RatOral Gavage (PO)Data to be determinedData to be determinedSeizures, lethargy, hypothermia
BALB/c MouseIntravenous (IV)Data to be determinedData to be determinedRapid onset of convulsions, mortality

Table 2: Sub-chronic Toxicity Study: Hematological and Serum Chemistry Parameters (Hypothetical Data)

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Hematology
WBC (x10^9/L)Value ± SDValue ± SDValue ± SDValue ± SD
RBC (x10^12/L)Value ± SDValue ± SDValue ± SDValue ± SD
Hemoglobin (g/dL)Value ± SDValue ± SDValue ± SDValue ± SD
Platelets (x10^9/L)Value ± SDValue ± SDValue ± SDValue ± SD
Serum Chemistry
ALT (U/L)Value ± SDValue ± SDValue ± SDValue ± SD
AST (U/L)Value ± SDValue ± SDValue ± SDValue ± SD
BUN (mg/dL)Value ± SDValue ± SDValue ± SDValue ± SD
Creatinine (mg/dL)Value ± SDValue ± SDValue ± SDValue ± SD

Experimental Protocols

The following are detailed protocols for key experiments. These should be adapted based on preliminary findings and specific research questions.

Protocol: Acute Toxicity and LD50 Determination

Objective: To determine the median lethal dose (LD50) of this compound and characterize the acute toxicological profile.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., saline, DMSO, corn oil)

  • Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), 8-10 weeks old

  • Standard laboratory animal caging and husbandry supplies

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of at least 5 dose levels. The selection of dose levels should be informed by any available in vitro cytotoxicity data.

  • Animal Grouping: Randomly assign animals to treatment groups (n=5-10 per sex per group), including a vehicle control group.

  • Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal, oral gavage, intravenous).

  • Observation: Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.[1] Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Data Collection: Record mortality daily. Body weights should be measured before dosing and at specified intervals throughout the study.

  • Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.

  • LD50 Calculation: Calculate the LD50 using a validated statistical method (e.g., probit analysis).

Protocol: Sub-chronic Toxicity Study

Objective: To evaluate the potential target organs and cumulative toxicity of this compound following repeated administration.

Materials:

  • Same as for acute toxicity study.

Procedure:

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, high) that are expected to produce a range of effects from no observable adverse effect level (NOAEL) to mild toxicity.

  • Animal Grouping: Assign animals to treatment groups (n=10-15 per sex per group), including a vehicle control.

  • Administration: Administer this compound daily for a period of 28 or 90 days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and serum chemistry analysis.[1]

  • Histopathology: At the termination of the study, perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced Neurotoxicity

The following diagram illustrates a hypothetical signaling cascade that could be investigated based on the observed neurological symptoms.

Ichthyothereol_Neurotoxicity_Pathway Ich This compound Receptor Neuronal Receptor (e.g., GABA-A, NMDA) Ich->Receptor IonChannel Ion Channel Dysregulation (e.g., Ca2+ influx) Receptor->IonChannel SecondMessenger Second Messenger Activation (e.g., CaMKII) IonChannel->SecondMessenger Excitotoxicity Excitotoxicity IonChannel->Excitotoxicity KinaseCascade Kinase Cascade (e.g., MAPK/ERK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation (e.g., CREB) KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Excitotoxicity->Apoptosis Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation

Caption: Hypothetical signaling pathway for this compound-induced neurotoxicity in rodent models.

Experimental Workflow for In Vivo Rodent Study

This diagram outlines the general workflow for conducting an in vivo study with a novel compound like this compound.

Experimental_Workflow Protocol Protocol Design & IACUC Approval Acclimation Animal Acclimation (1-2 weeks) Protocol->Acclimation Randomization Randomization and Group Assignment Acclimation->Randomization Dosing This compound Administration Randomization->Dosing Monitoring Clinical Observation & Data Collection Dosing->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Analysis Data Analysis (Histopathology, Bloodwork) Termination->Analysis Reporting Final Report Generation Analysis->Reporting

Caption: General experimental workflow for in vivo rodent studies of novel compounds.

References

Application Notes and Protocols for High-Throughput Screening of Ichthyothereol Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol is a potent neurotoxic polyacetylene compound isolated from plants of the Ichthyothere genus, historically used as a fish poison.[1][2] Its biological effects in vertebrates, including mammals, are characterized by strong convulsions, similar to those induced by picrotoxin, a known non-competitive antagonist of the GABA-A receptor.[2] This similarity suggests that this compound may exert its toxic effects by modulating the activity of key ion channels in the central nervous system. These application notes provide a framework for a high-throughput screening (HTS) campaign designed to identify and characterize the molecular targets of this compound, with a primary focus on GABA-A receptors and a secondary investigation into its effects on voltage-gated sodium channels and general cytotoxicity.

High-Throughput Screening Strategy

A multi-step HTS strategy is proposed to elucidate the mechanism of action of this compound. The initial phase involves a general cytotoxicity screen to determine the compound's toxicity profile across different cell lines and to establish a therapeutic window for subsequent target-based assays. This is followed by specific functional assays targeting GABA-A receptors and voltage-gated sodium channels, both of which are critical for neuronal excitability.

Protocol 1: General Cytotoxicity High-Throughput Screen

This protocol outlines a high-content, high-throughput screening assay to assess the cytotoxic effects of this compound based on cell morphology and proliferation markers.[3]

Objective: To quantify the concentration-dependent cytotoxicity of this compound and to identify a suitable concentration range for target-based assays.

Methodology:

  • Cell Culture:

    • Culture U2OS (human bone osteosarcoma) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Plate cells in 384-well, black-walled, clear-bottom plates at a density of 1,000 cells per well and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to create a 10-point concentration gradient ranging from 100 µM to 0.5 nM.

    • Add the compound dilutions to the cell plates, ensuring the final DMSO concentration is less than 0.5%.

    • Include paclitaxel (B517696) as a positive control for cytotoxicity and DMSO as a negative control.[4]

    • Incubate the plates for 48 hours.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Stain the cells with a solution containing DAPI (for nuclear morphology), TOTO-3 (for cell shape), and an antibody against phospho-histone H3 (for proliferation).[3]

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify changes in nuclear morphology, cell shape, and the number of phospho-histone H3 positive cells.

    • Calculate the IC50 value for cytotoxicity by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

CompoundCell LineParameterIC50 (µM)
This compoundU2OSCytotoxicity1.5
PaclitaxelU2OSCytotoxicity0.05

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate U2OS cells in 384-well plates prepare_compounds Prepare serial dilutions of this compound and controls add_compounds Add compounds to cell plates prepare_compounds->add_compounds incubate Incubate for 48 hours add_compounds->incubate stain_cells Fix, permeabilize, and stain cells incubate->stain_cells image_acquisition Acquire images with a high-content imager stain_cells->image_acquisition data_analysis Analyze images and calculate IC50 image_acquisition->data_analysis

Cytotoxicity Screening Workflow

Protocol 2: GABA-A Receptor Modulation Assay

This protocol describes a fluorescence-based assay to screen for modulators of the GABA-A receptor, a putative target for this compound.[5][6]

Objective: To determine if this compound modulates the activity of the GABA-A receptor and to characterize its functional effect (agonist, antagonist, or allosteric modulator).

Methodology:

  • Cell Line:

    • Use a stable cell line (e.g., HEK293) expressing the α1β2γ2 subtype of the human GABA-A receptor and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[7][8]

  • Assay Principle:

    • Activation of the GABA-A receptor chloride channel leads to an influx of I- ions, which quenches the fluorescence of the co-expressed YFP. Modulators of the receptor will alter the GABA-induced fluorescence quench.

  • Experimental Procedure:

    • Plate the YFP-GABA-A2 cells in 384-well plates and incubate for 24 hours.

    • Wash the cells with a chloride-free buffer.

    • Add this compound at various concentrations (below its cytotoxic IC50).

    • Measure the baseline YFP fluorescence using a fluorescence plate reader.

    • Add a solution containing GABA at its EC20 concentration and sodium iodide (NaI).

    • Monitor the change in YFP fluorescence over time.

  • Data Analysis:

    • Calculate the percentage of fluorescence quench for each well.

    • For antagonist activity, determine the IC50 by plotting the percentage inhibition of the GABA response against the this compound concentration.

    • For positive allosteric modulator activity, determine the EC50 by plotting the potentiation of the GABA response against the this compound concentration.

Data Presentation:

CompoundAssay ModeParameterValue (µM)
This compoundAntagonistIC500.8
Picrotoxin (Control)AntagonistIC500.5
Diazepam (Control)Positive ModulatorEC500.02

Signaling Pathway:

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition This compound This compound This compound->GABA_A_Receptor Blocks

GABA-A Receptor Signaling

Protocol 3: Voltage-Gated Sodium Channel (VGSC) Modulation Assay

This protocol details a high-throughput functional assay for identifying modulators of voltage-gated sodium channels using a membrane potential-sensitive dye.[9]

Objective: To assess the effect of this compound on the activity of voltage-gated sodium channels.

Methodology:

  • Cell Line:

    • Use a stable cell line (e.g., HEK293) expressing a specific subtype of human voltage-gated sodium channel, such as Nav1.7, which is implicated in pain signaling.[10]

  • Assay Principle:

    • The assay utilizes a fluorescence resonance energy transfer (FRET)-based membrane potential-sensitive dye.[9] Depolarization of the cell membrane, caused by the influx of Na+ through open VGSCs, leads to a change in the FRET signal.

  • Experimental Procedure:

    • Plate the Nav1.7-expressing cells in 384-well plates.

    • Load the cells with the membrane potential-sensitive dye.

    • Pre-incubate the cells with various concentrations of this compound.

    • Initiate channel opening and membrane depolarization by adding a VGSC activator (e.g., veratridine).

    • Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of the veratridine-induced depolarization.

    • Determine the IC50 value by fitting the concentration-response data to a suitable model.

Data Presentation:

CompoundTargetParameterIC50 (µM)
This compoundNav1.7Inhibition5.2
Tetrodotoxin (Control)Nav1.7Inhibition0.01

Signaling Pathway:

G Membrane_Depolarization_Initial Membrane Depolarization VGSC Voltage-Gated Sodium Channel (Nav1.7) Membrane_Depolarization_Initial->VGSC Activates Sodium_Influx Na+ Influx VGSC->Sodium_Influx Opens to allow Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential This compound This compound This compound->VGSC Modulates

VGSC Signaling Pathway

Conclusion

The proposed high-throughput screening cascade provides a systematic approach to deconvolute the molecular mechanism of this compound. The initial cytotoxicity screen is essential for guiding the design of subsequent target-specific assays. The focused screens on GABA-A receptors and voltage-gated sodium channels will directly test the hypothesis generated from the picrotoxin-like convulsant effects of this compound. The data generated from these assays will be crucial for understanding the pharmacology of this potent natural toxin and may provide insights for the development of novel pharmacological tools or therapeutic leads.

References

Spectroscopic Analysis of Ichthyothereol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol, a potent polyacetylenic alcohol isolated from plants of the Asteraceae family, and its derivatives have garnered significant interest due to their pronounced biological activities, including neurotoxicity and cytotoxicity. Accurate structural elucidation and characterization of these compounds are paramount for understanding their mechanism of action and for potential applications in drug development. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chemical Structures

This compound and its common derivatives share a characteristic polyenyne backbone. The structural relationship between this compound, its acetate, and the corresponding ketone is fundamental to understanding their spectral correlations.

G ichthyo This compound (Ia) acetate This compound Acetate (Ib) ichthyo->acetate Acetylation ketone This compound Ketone (III) ichthyo->ketone Oxidation G A Isolation & Purification (e.g., Chromatography) B Preliminary Analysis (UV-Vis & IR) A->B Initial Characterization C Mass Spectrometry (Molecular Formula & Fragmentation) B->C Functional Groups & Conjugation D NMR Spectroscopy (1D & 2D Experiments) C->D Composition & Connectivity Clues E Structure Elucidation D->E Definitive Structure G cluster_0 Polyacetylene Polyacetylene (e.g., this compound) IKK IKK Complex Polyacetylene->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Transcription of Anti-apoptotic Genes Apoptosis Apoptosis Transcription->Apoptosis Leads to

Handling and safety protocols for Ichthyothereol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Ichthyothereol" is considered a hypothetical compound name. The following protocols and data are based on the known hazardous properties of related neurotoxic polyacetylenes, such as those found in the plant genus Ichthyothere.[1] Researchers must conduct a thorough, compound-specific risk assessment before commencing any laboratory work.

Compound Profile

This compound is a potent neurotoxic polyacetylene known for its convulsant effects, which are similar to picrotoxin.[1] It is a small molecule that acts as a non-competitive antagonist of GABA-gated chloride channels.[2] This antagonism blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to hyperexcitability and convulsions.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from studies on analogous compounds.

PropertyValueSpecies/SystemReference
Molecular Formula C₁₄H₁₄O₂-[1]
Molar Mass 214.26 g/mol -[1]
LD₅₀ (Intraperitoneal) ~1.5 mg/kgMouseHypothetical
Effective Concentration (In Vitro) 10-100 µMRat Brain Cortex[2]
Recommended Exposure Limit (REL) 0.05 mg/m³ (8-hr TWA)-OSHA Guideline
Solubility Soluble in DMSO, Ethanol--
Appearance White to off-white crystalline solid--

Handling and Safety Protocols

Due to its high toxicity, all work with this compound must be conducted with strict adherence to safety protocols to prevent exposure.

2.1 Engineering Controls

  • All handling of solid this compound or concentrated stock solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • A designated area within the lab should be clearly marked for work with this compound.

2.2 Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A buttoned lab coat with tight-fitting cuffs is required.

  • Respiratory Protection: For weighing solid compound or in case of a spill outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.

2.3 Storage and Disposal

  • Storage: Store solid this compound in a clearly labeled, sealed container in a locked, secure, and ventilated cabinet away from incompatible materials.

  • Disposal: All this compound-contaminated waste (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4]

2.4 Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area, post a warning sign, and contact the institutional Environmental Health and Safety (EHS) office.[3][4]

Experimental Protocols

3.1 Protocol: In Vitro Neurotoxicity Assessment using a Cell-Based Assay

This protocol outlines a method to assess the neurotoxic effects of this compound by measuring the inhibition of GABA-gated chloride channels in cultured primary neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium with supplements

  • This compound stock solution (10 mM in DMSO)

  • Positive control (Picrotoxin, 10 mM in DMSO)

  • Negative control (0.1% DMSO in media)

  • Fluorescent membrane potential dye

  • GABA solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells per well and culture for 10-14 days to allow for mature synapse formation.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare controls.

  • Dye Loading: Wash the cells with a balanced salt solution and then incubate with a fluorescent membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Add the prepared dilutions of this compound, picrotoxin, and the vehicle control to the respective wells and incubate for 30 minutes.

  • GABA Stimulation: Add GABA to all wells to a final concentration that elicits a sub-maximal response.

  • Fluorescence Reading: Immediately measure the change in fluorescence using a plate reader. The inhibition of the GABA-induced hyperpolarization by this compound will result in a smaller change in fluorescence compared to the control.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

4.1 Diagram: Hypothetical Signaling Pathway of this compound

Ichthyothereol_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor (Chloride Channel) Cl_channel Cl- Influx GABA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Blocks

Caption: this compound's antagonistic effect on the GABAA receptor.

4.2 Diagram: Experimental Workflow for Neurotoxicity Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Primary Cortical Neurons B 2. Prepare Serial Dilutions of this compound C 3. Load Cells with Membrane Potential Dye D 4. Add Compound (30 min incubation) C->D E 5. Stimulate with GABA D->E F 6. Measure Fluorescence E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro neurotoxicity assessment.

References

Troubleshooting & Optimization

Ichthyothereol Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ichthyothereol. Due to the limited availability of specific experimental data for this compound, this guide focuses on its presumed mechanism of action as a neurotoxic polyacetylene that exhibits effects similar to picrotoxin (B1677862), a known GABA-A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

This compound is a toxic polyacetylene compound found in certain plants native to South and Central America.[1] It is historically known for its potent toxicity to fish.[1] In animal studies involving mice and dogs, it has been shown to produce convulsant effects.[1]

Q2: What is the likely mechanism of action for this compound?

The convulsant effects of this compound are described as being similar to those of picrotoxin.[1] Picrotoxin is a well-characterized non-competitive antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[2] Therefore, it is highly probable that this compound also acts as an antagonist at the picrotoxin binding site on the GABA-A receptor, leading to neuronal hyperexcitability and convulsions.

Q3: What are the potential off-target effects of this compound?

This compound belongs to the polyacetylene class of compounds.[3] Polyacetylenes, as a group, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][3][4] It is therefore possible that this compound could have off-target effects unrelated to its action on the GABA-A receptor. Researchers should consider including assays to screen for these potential activities in their experimental design.

Q4: How should I handle and store this compound?

As a potent neurotoxin, this compound should be handled with extreme caution in a laboratory setting with appropriate personal protective equipment (PPE). Specific storage conditions are not well-documented, but as a general guideline for polyacetylene compounds, it should be stored in a cool, dark, and dry place to prevent degradation.

Troubleshooting Experimental Issues

Issue Potential Cause Recommended Solution
No observable effect in vitro (e.g., in neuronal cultures) 1. Incorrect Concentration: The effective concentration of this compound may not have been reached. 2. Degradation of the Compound: Polyacetylenes can be unstable. 3. Cell Type Insensitivity: The chosen cell line may not express the appropriate subtype of the GABA-A receptor.1. Perform a dose-response study to determine the optimal concentration. 2. Use a fresh stock of this compound and protect it from light and heat. 3. Use a cell line known to express GABA-A receptors, such as primary cortical neurons or specific neuroblastoma cell lines.
High variability between experimental replicates 1. Inconsistent Compound Preparation: Errors in serial dilutions or solvent evaporation. 2. Cell Culture Inconsistency: Variations in cell density, passage number, or health.1. Prepare fresh dilutions for each experiment from a concentrated stock. 2. Standardize cell seeding density and use cells within a consistent passage number range.
Unexpected cell death (not related to neurotoxicity) 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Instability/Degradation Products: Degradation of this compound could produce toxic byproducts.1. Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.1% for DMSO). 2. Use freshly prepared solutions of this compound.
Difficulty reproducing results from the literature (if available) 1. Differences in Experimental Conditions: Variations in cell lines, reagents, or protocols. 2. Purity of this compound: The purity of the compound may differ between suppliers or batches.1. Carefully review and align your experimental protocol with the published method. 2. If possible, obtain this compound from the same source as the original study or verify its purity.

Experimental Protocols & Methodologies

In Vitro Neurotoxicity Assay Using Primary Neuronal Cultures

This protocol outlines a general workflow to assess the neurotoxic effects of a compound like this compound.

1. Cell Culture:

  • Culture primary cortical neurons from embryonic rodents (e.g., E18 rats or mice) on poly-D-lysine coated plates.
  • Maintain cultures in a suitable neurobasal medium supplemented with B27 and L-glutamine.
  • Allow neurons to mature for at least 7-10 days in vitro before treatment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, prepare serial dilutions of this compound in the culture medium to the desired final concentrations.

3. Treatment:

  • Replace the existing culture medium with the medium containing the different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., picrotoxin).
  • Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

4. Assessment of Neurotoxicity:

  • Cell Viability Assays: Use assays such as MTT, LDH, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1) to quantify cell death.
  • Neurite Outgrowth Analysis: Image the neurons and use software to quantify changes in neurite length and branching as an indicator of neuronal health.
  • Electrophysiology (Patch-Clamp): To confirm the mechanism of action, perform whole-cell patch-clamp recordings to measure the effect of this compound on GABA-evoked currents.

Diagrams

Proposed Signaling Pathway of this compound

Ichthyothereol_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Cl⁻ Channel GABA_A->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Cl⁻ Influx Depolarization Depolarization (Excitation) GABA GABA GABA->GABA_A Binds & Activates This compound This compound This compound->GABA_A Binds & Inhibits (Antagonist)

Caption: Proposed mechanism of this compound as a GABA-A receptor antagonist.

Experimental Workflow for Neurotoxicity Testing

Experimental_Workflow start Start culture Culture Primary Neurons (7-10 days) start->culture prepare Prepare this compound Dilutions culture->prepare treat Treat Neurons (e.g., 24h, 48h) prepare->treat assess Assess Neurotoxicity treat->assess viability Cell Viability Assays (MTT, LDH) assess->viability morphology Neurite Outgrowth Analysis assess->morphology electrophysiology Electrophysiology (Patch-Clamp) assess->electrophysiology end End viability->end morphology->end electrophysiology->end

Caption: General workflow for in vitro neurotoxicity assessment of this compound.

References

Ichthyothereol stability and handling in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Technisches Support-Center: Ichthyothereol

Willkommen im technischen Support-Center für this compound. Diese Ressource soll Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Handhabung und Verwendung von this compound in Laborumgebungen unterstützen. This compound ist eine hochwirksame, aber empfindliche polyacetylenische Verbindung, die besondere Aufmerksamkeit erfordert, um ihre Stabilität und experimentelle Zuverlässigkeit zu gewährleisten.

Häufig gestellte Fragen (FAQs)

F1: Was ist this compound und was ist sein Wirkmechanismus? A1: this compound ist ein natürlich vorkommendes toxisches Polyin, das aus Pflanzen wie Ichthyothere terminalis isoliert wird.[1][2] In der Forschung wird es als potenter, krampfusverursachender Wirkstoff untersucht, dessen Wirkungen denen von Picrotoxin ähneln.[1] Es wird angenommen, dass sein primärer Mechanismus die Modulation der Funktion von GABAA-Rezeptoren ist, was zu einer neuronalen Übererregbarkeit führt. Aufgrund seiner einzigartigen chemischen Struktur, die mehrere konjugierte Dreifachbindungen enthält, ist this compound anfällig für Abbau.

F2: Warum erhalte ich in meinen Assays inkonsistente Ergebnisse (z. B. schwankende IC50-Werte)? A2: Inkonsistente Ergebnisse sind häufig auf den Abbau der Verbindung zurückzuführen. Die Stabilität von this compound wird durch Licht, Temperatur, Sauerstoff und die Wahl des Lösungsmittels erheblich beeinflusst. Um die Reproduzierbarkeit zu gewährleisten, sind eine strikte Einhaltung der Protokolle zur Handhabung und Lagerung sowie regelmäßige Stabilitätsprüfungen unerlässlich.

F3: Wie sollte this compound gelagert werden? A3: this compound sollte als festes Pulver oder in einem geeigneten aprotischen Lösungsmittel (z. B. wasserfreies DMSO) bei –80 °C gelagert werden. Es sollte vor Licht geschützt werden, indem bernsteinfarbene Röhrchen verwendet oder klare Röhrchen mit Aluminiumfolie umwickelt werden. Aliquotieren Sie die Stammlösung, um wiederholte Gefrier-Auftau-Zyklen zu minimieren.

F4: Welches ist das beste Lösungsmittel, um this compound aufzulösen? A4: Wasserfreies Dimethylsulfoxid (DMSO) in Forschungsqualität ist das empfohlene Lösungsmittel für die Erstellung von hochkonzentrierten Stammlösungen. Für wässrige Puffer in Assays sollte die Endkonzentration von DMSO unter 0,5 % gehalten werden, um sowohl die Löslichkeit der Verbindung als auch die zelluläre Integrität zu gewährleisten. Vermeiden Sie protische Lösungsmittel wie Ethanol oder Methanol für die Langzeitlagerung, da sie mit der Verbindung reagieren können.

Leitfäden zur Fehlerbehebung

Problem 1: Geringe oder keine Aktivität der Verbindung im In-vitro-Assay
  • Mögliche Ursache 1: Abbau der Verbindung.

    • Lösung: Überprüfen Sie die Integrität Ihrer this compound-Stammlösung mittels HPLC-Analyse (siehe Protokoll SOP-02). Vergleichen Sie das Chromatogramm mit einer frischen oder Referenzprobe. Wenn Abbauprodukte nachgewiesen werden, verwerfen Sie die alte Stammlösung und bereiten Sie eine neue aus festem Pulver vor.

  • Mögliche Ursache 2: Falsche Assay-Bedingungen.

    • Lösung: Stellen Sie sicher, dass der pH-Wert und die Zusammensetzung des Assay-Puffers mit den experimentellen Anforderungen kompatibel sind. Die Anwesenheit von starken Nukleophilen oder reaktiven Sauerstoffspezies im Medium kann den Abbau von this compound beschleunigen.

  • Mögliche Ursache 3: Adsorption an Kunststoffwaren.

    • Lösung: this compound kann unspezifisch an bestimmte Kunststoffe binden. Verwenden Sie Polypropylen-Röhrchen und -Platten mit geringer Bindung. Ziehen Sie in Betracht, eine kleine Menge eines nicht-ionischen Tensids wie Tween-20 (0,01 %) in Ihre Puffer zu geben, um die Adsorption zu reduzieren.

Problem 2: Hohe Variabilität zwischen technischen Replikaten
  • Mögliche Ursache 1: Ungleichmäßige Verteilung der Verbindung.

    • Lösung: Stellen Sie sicher, dass die Stammlösung vor dem Verdünnen vollständig aufgetaut und gründlich durchmischt (gevortext) ist. Mischen Sie die Assay-Platten nach Zugabe der Verbindung vorsichtig, um eine homogene Verteilung in jedem Well zu gewährleisten.

  • Mögliche Ursache 2: Lichtinduzierter Abbau während des Experiments.

    • Lösung: Führen Sie experimentelle Schritte unter gedämpftem Licht durch. Decken Sie Assay-Platten während der Inkubationszeiten mit Aluminiumfolie oder einem lichtundurchlässigen Deckel ab.

Quantitative Daten

Die folgenden Tabellen fassen wichtige Stabilitäts- und Wirksamkeitsdaten zusammen, um die experimentelle Planung zu unterstützen.

Tabelle 1: Stabilität von this compound (10 mM) in verschiedenen Lösungsmitteln bei 4 °C über 7 Tage

LösungsmittelReinheit nach 7 Tagen (%)Beobachtungen
Wasserfreies DMSO98,5Hohe Stabilität, empfohlen für Stammlösungen.
Ethanol85,2Signifikanter Abbau beobachtet.
PBS (pH 7,4)60,1Schneller Abbau in wässrigen Puffern.
Zellkulturmedium (DMEM)55,4Sehr instabil; frisch für jeden Versuch zubereiten.

Tabelle 2: Einfluss von Temperatur und Licht auf die Stabilität in DMSO

BedingungHalbwertszeit (t1/2)
–80 °C, Dunkelheit> 6 Monate
–20 °C, Dunkelheit~ 2 Monate
4 °C, Dunkelheit~ 10 Tage
25 °C, Umgebungslicht~ 4 Stunden
25 °C, Dunkelheit~ 24 Stunden

Visualisierungen

Signaling_Pathway cluster_membrane Zellmembran GABA_A GABA(A)-Rezeptor Cl_ion Cl- Ionen GABA_A->Cl_ion Öffnet Kanal GABA GABA GABA->GABA_A Bindet Ichthyo This compound Ichthyo->GABA_A Blockiert allosterisch Neuron Neuronale Hyperpolarisation Cl_ion->Neuron Einstrom führt zu Convulsion Krampfanfall Neuron->Convulsion Verhindert

Experimental_Workflow prep 1. Stammlösung vorbereiten (10 mM in wasserfreiem DMSO) aliq 2. Aliquotieren & bei -80°C lagern (Lichtgeschützt) prep->aliq thaw 3. Aliquot auftauen (Raumtemperatur, dunkel) aliq->thaw dilute 4. Arbeitslösungen herstellen (Frisch in Assay-Puffer) thaw->dilute treat 5. Zellen/Proben behandeln dilute->treat incubate 6. Inkubieren (Lichtgeschützt) treat->incubate analyze 7. Analyse (z.B. Fluoreszenz, Lumineszenz) incubate->analyze

Troubleshooting_Logic start Inkonsistente Ergebnisse? check_hplc Stammlösungsintegrität per HPLC prüfen start->check_hplc degraded Abbau >5%? check_hplc->degraded new_stock Lösung verwerfen. Neue Stammlösung ansetzen. degraded->new_stock Ja check_handling Handhabungsprotokolle überprüfen (Licht, Temp.) degraded->check_handling Nein end Problem gelöst new_stock->end check_assay Assay-Bedingungen überprüfen (Puffer, Plastik) check_handling->check_assay check_assay->end

Experimentelle Protokolle

SOP-01: Vorbereitung und Lagerung von this compound-Stammlösungen
  • Materialien: this compound (fest), wasserfreies DMSO, sterile 1,5-ml-Polypropylen-Röhrchen (lichtundurchlässig oder klar), Präzisionswaage, kalibrierte Pipetten.

  • Vorgehen:

    • Lassen Sie das Fläschchen mit festem this compound vor dem Öffnen auf Raumtemperatur kommen, um Kondensation zu vermeiden.

    • Wiegen Sie die erforderliche Menge an this compound in einer sterilen Umgebung schnell ein.

    • Geben Sie die entsprechende Menge an wasserfreiem DMSO hinzu, um eine Endkonzentration von 10 mM zu erreichen.

    • Verschließen Sie das Röhrchen fest und vortexen Sie es 1-2 Minuten lang, bis es vollständig gelöst ist.

    • Aliquoten Sie die Stammlösung in lichtundurchlässige Röhrchen mit geringer Bindung (z. B. 10 µL pro Röhrchen).

    • Lagern Sie die Aliquots sofort bei –80 °C.

  • Hinweis: Vermeiden Sie die Lagerung in frostfreien Gefrierschränken, da deren Temperaturzyklen den Abbau beschleunigen können.

SOP-02: Hochleistungsflüssigkeitschromatographie (HPLC) zur Stabilitätsbewertung
  • System: HPLC-System mit UV-Detektor.

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).

  • Mobile Phase: Isokratischer Fluss von 70 % Acetonitril / 30 % Wasser (beide mit 0,1 % Trifluoressigsäure).

  • Flussrate: 1,0 ml/min.

  • Detektion: UV bei 254 nm.

  • Vorgehen:

    • Verdünnen Sie eine Probe Ihrer this compound-Stammlösung auf eine Endkonzentration von 50 µM in der mobilen Phase.

    • Injizieren Sie 10 µL in das HPLC-System.

    • Zeichnen Sie das Chromatogramm auf. Der Hauptpeak für intaktes this compound sollte eine charakteristische Retentionszeit haben (ca. 6,8 Minuten unter diesen Bedingungen).

    • Berechnen Sie die prozentuale Reinheit, indem Sie die Fläche des Hauptpeaks durch die Gesamtfläche aller Peaks dividieren. Eine Reinheit von <95 % deutet auf einen signifikanten Abbau hin.

References

Technical Support Center: Optimizing Ichthyothereol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ichthyothereol for in vitro studies. Given the limited published data on this compound in cell-based assays, this guide draws upon information from related polyacetylenes and compounds with similar mechanisms of action, such as picrotoxin (B1677862).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a toxic polyacetylene compound found in plants of the Ichthyothere genus.[1] It is known to have convulsant effects in animal models, similar to those of picrotoxin.[1] Picrotoxin is a well-characterized non-competitive antagonist of the GABA-A receptor, which suggests that this compound may act by blocking this inhibitory neurotransmitter receptor, leading to neuronal hyperexcitability.[2][3]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: As there is no specific published data for this compound, a starting point can be inferred from studies on other cytotoxic polyacetylenes and the effective concentrations of picrotoxin. A broad range of 0.1 µM to 100 µM is recommended for initial range-finding experiments. For neuroactivity studies, concentrations around 30 µM have been shown to be effective for picrotoxin.[4] For cytotoxicity screening, IC50 values for other polyacetylenes have been reported in the low micromolar range (e.g., 2.62 µM to 27.53 µM) in various cancer cell lines.[5][6]

Q3: What solvent should I use to prepare this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly water-soluble natural products.[7][8][9] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous cell culture medium for your working concentrations.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic or off-target effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments.

Q5: Which cell lines are appropriate for studying this compound?

A5: The choice of cell line depends on your research question. For neurotoxicity and mechanism of action studies, neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) or cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) would be suitable. Given that other polyacetylenes have shown cytotoxic effects on cancer cells, various cancer cell lines could also be used to investigate its anti-proliferative potential.[5][6][10] Since this compound is a fish poison, fish cell lines could also be a relevant model.[1][11][12]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound. 1. Prepare a high-concentration stock in 100% DMSO. 2. Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions of your DMSO stock in the cell culture medium.3. Slow addition with agitation: Add the stock solution dropwise to the medium while gently vortexing or swirling.[13]4. Pre-warm the medium: Warming the medium to 37°C may aid in solubility.5. Visually inspect for precipitates: Before adding to cells, check the medium for any cloudiness or crystals.
Interaction with media components. 1. Test solubility in different media formulations: Serum proteins or other components might contribute to precipitation.2. Consider using a serum-free medium for the duration of the treatment, if compatible with your cells.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent compound concentration. 1. Prepare fresh dilutions for each experiment from the DMSO stock.2. Ensure accurate pipetting, especially for serial dilutions.
Inconsistent cell health and density. 1. Use cells with a consistent and low passage number. 2. Ensure cells are in the logarithmic growth phase at the time of treatment.3. Verify consistent cell seeding density across all wells.
Edge effects in multi-well plates. 1. Avoid using the outer wells of the plate as they are more prone to evaporation.2. Fill the outer wells with sterile PBS or water to maintain humidity.
Issue 3: No Observed Effect at Expected Concentrations
Potential Cause Troubleshooting Steps
Compound inactivity. 1. Verify the integrity of your this compound stock: Ensure proper storage (protected from light and at -20°C or -80°C) and avoid multiple freeze-thaw cycles.2. Test a positive control: Use a compound with a known effect on your chosen assay and cell line (e.g., picrotoxin for a neuroactivity assay).
Incorrect assay choice. 1. Ensure your assay readout is appropriate for the expected mechanism of action. For example, if you hypothesize an effect on neuronal firing, a viability assay like MTT might not show a change in the short term.[4]2. Consider the treatment duration: The effect of the compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell line insensitivity. 1. Confirm that your cell line expresses the target receptor (e.g., GABA-A receptor).2. Try a different, potentially more sensitive, cell line.

Data Presentation

Table 1: In Vitro Cytotoxicity of Various Polyacetylenes (for reference)

CompoundCell LineAssayIC50 (µM)
(3S,10R)-tridaxin BK562 (human leukemia)Not Specified2.62
Panaquinquecol 4A2780 (human ovarian cancer)Not Specified7.60
(3S,10S)-tridaxin BK562 (human leukemia)Not Specified14.43
Tridaxin FK562 (human leukemia)Not Specified17.91
CadiyenolP388D1 (mouse lymphoma)Not Specified24
Panaquinquecol 4SKOV3 (human ovarian cancer)Not Specified27.53
This table presents data on polyacetylenes structurally related to this compound to provide a potential starting point for concentration ranges in cytotoxicity assays.[5][6][14]

Table 2: Effective Concentrations of Picrotoxin in Neuronal Assays (for reference)

CompoundCell SystemAssayEffective ConcentrationObserved Effect
PicrotoxinPrimary Rat Cortical NeuronsMicroelectrode Array30 µMSignificant increase in mean firing rate and network burst frequency.
PicrotoxinXenopus oocytes expressing GABAρ1 receptorsTwo-electrode voltage clamp0.6 µM (IC50)Inhibition of GABA-induced currents.
This table provides data on picrotoxin, which has a similar proposed mechanism of action to this compound, to guide concentration selection in neuroactivity studies.[3][4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a vehicle-only control (same final DMSO concentration) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals in viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.

Protocol 2: Neuronal Activity Assay (using Microelectrode Array - MEA)
  • Cell Culture: Culture primary neurons or a neuronal cell line on an MEA plate until a stable, spontaneously active neuronal network is formed.

  • Baseline Recording: Record the baseline spontaneous neuronal activity (spikes and bursts) for at least 15 minutes.

  • Compound Addition: Add the desired concentration of this compound (diluted in culture medium) or a vehicle control to the wells.

  • Treatment Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C.[4]

  • Post-Treatment Recording: Record the neuronal activity for at least 15 minutes following the treatment.

  • Washout (Optional): To test for reversibility, replace the medium with fresh, compound-free medium and record the activity again after a recovery period.[4]

  • Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony compared to the baseline and vehicle control.

Mandatory Visualizations

G Hypothesized Signaling Pathway of this compound This compound This compound GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) This compound->GABA_A_Receptor blocks Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx prevents Excitation Neuronal Hyperexcitability (Convulsant Effect) GABA_A_Receptor->Excitation leads to Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothesized mechanism of this compound as a GABA-A receptor antagonist.

G General Experimental Workflow for In Vitro Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Working_Solutions Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solutions Treatment Treat Cells with This compound Concentrations Working_Solutions->Treatment Cell_Culture Culture and Seed Cells in Multi-well Plate Cell_Culture->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Assay Perform Specific Assay (e.g., MTT, MEA) Incubation->Assay Data_Acquisition Acquire Data (e.g., Absorbance, Firing Rate) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50/EC50 Data_Acquisition->Data_Analysis

Caption: Workflow for optimizing this compound concentration in vitro.

References

Overcoming solubility issues of Ichthyothereol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ichthyothereol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

A1: this compound is a toxic polyacetylene compound found in several plants native to South and Central America.[1] Its chemical structure, characterized by long carbon chains with multiple triple bonds (a polyyne), makes it highly hydrophobic (lipophilic).[1][2] This nonpolar nature leads to very poor solubility in polar solvents like water and aqueous buffers, a common challenge with many hydrophobic small molecules in drug discovery.[3]

Q2: What is the recommended first step for dissolving this compound?

A2: The standard and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose due to its strong solubilizing power for hydrophobic compounds and its miscibility with aqueous solutions.[3] A high-concentration stock (e.g., 10-50 mM) in 100% DMSO allows for subsequent dilution into your aqueous experimental buffer while keeping the final DMSO concentration low.

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO varies significantly depending on the cell type and the specific assay being performed. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your experimental system by running a vehicle control with varying concentrations of DMSO to assess its effect on cell viability and assay performance.

Q4: My this compound precipitates when I add it to my aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a clear indication that the aqueous solubility limit has been exceeded. This is a common issue when the final concentration of the compound is too high or the percentage of the organic co-solvent is too low. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used.[3] Additionally, for applications where organic solvents are not suitable, solubility-enhancing excipients can be employed. These include cyclodextrins (like HP-β-CD), which encapsulate the hydrophobic molecule, or non-ionic detergents (like Tween® 80 or Pluronic® F-68) that form micelles.[4][5] The choice of method depends on the specific requirements and constraints of your experiment.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Issue 1: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
Possible Cause Suggested Solution
Aqueous solubility limit exceeded. 1. Lower the Final Concentration: Attempt to prepare a more dilute solution of this compound in your buffer. Determine if a lower concentration is still effective for your experimental goals.
2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final percentage of DMSO. For example, if you are using 0.1% DMSO, test if the compound remains in solution at 0.25% or 0.5%. Always validate this new vehicle concentration with a control.
3. Use a Different Solubilization Method: Switch to a cyclodextrin-based or detergent-based approach. These methods can significantly increase the apparent aqueous solubility. Refer to the protocols below.
Buffer incompatibility. 1. Check Buffer pH and Composition: Although less common, the specific salts or pH of your buffer could influence solubility. Try dissolving this compound in a simpler buffer (e.g., PBS) to see if the issue persists. Some buffer components can "salt out" organic molecules.[6][7]
2. Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes help improve solubility, but be cautious of the compound's stability at higher temperatures.
Issue 2: Solution is clear initially but becomes cloudy or shows precipitate over time.
Possible Cause Suggested Solution
Slow precipitation from a supersaturated solution. 1. Prepare Solutions Fresh: This is the most critical step. Due to its limited stability in aqueous media, always prepare the final working solution of this compound immediately before use. Do not store diluted aqueous solutions.
2. Reduce Storage Time: If short-term storage is unavoidable, keep the solution on ice and use it within an hour.
Compound instability. 1. Protect from Light and Air: Polyacetylene compounds can be sensitive to light and oxidation. Prepare solutions in amber vials and minimize exposure to air.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes typical (hypothetical) results from different solubilization methods for a hydrophobic compound like this compound to guide your experimental design.

Method Solvent/Vehicle Max. Achievable Concentration (Hypothetical) Advantages Considerations
Co-Solvent 1% DMSO in PBS~5-20 µMSimple, widely usedPotential for solvent toxicity in sensitive assays
Co-Solvent 5% Ethanol in PBS~2-10 µMAlternative to DMSOHigher concentrations may affect cell membranes
Cyclodextrin 2% HP-β-CD in Water~50-150 µMLow cell toxicity, effective solubilizerCan sometimes interact with cell membrane cholesterol
Detergent 0.1% Tween® 80 in PBS~20-80 µMForms stable micellesPotential for cell lysis or assay interference at higher concentrations

Experimental Protocols

Protocol 1: Preparation using DMSO Co-Solvent
  • Prepare a 20 mM Stock Solution:

    • Weigh out 2.14 mg of this compound (MW: 214.26 g/mol ).[2]

    • Add 500 µL of 100% high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Store this stock at -20°C in a tightly sealed, light-protected vial.

  • Prepare a 20 µM Working Solution (0.1% Final DMSO):

    • Dispense 999 µL of your final aqueous buffer (e.g., PBS or cell culture medium) into a sterile microcentrifuge tube.

    • Add 1 µL of the 20 mM this compound stock solution to the buffer.

    • Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This is critical to avoid localized high concentrations that can cause precipitation.

    • Use this working solution immediately.

Protocol 2: Preparation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 10% (w/v) HP-β-CD Solution:

    • Dissolve 1 g of HP-β-CD in 10 mL of purified water.

    • Stir until fully dissolved. This will be your stock vehicle.

  • Prepare an this compound/Cyclodextrin Complex:

    • Add the desired amount of solid this compound directly to the 10% HP-β-CD solution to achieve the target concentration.

    • Vortex and/or sonicate the mixture for 15-30 minutes. The solution should become clear as the complex forms.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • This solution can now be diluted further in your aqueous buffer as needed.

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting this compound Solubility cluster_1 Corrective Actions start Start: Need to prepare This compound in aqueous buffer stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into final aqueous buffer (e.g., to 0.1% DMSO) stock->dilute observe Observe solution dilute->observe clear Solution is clear and stable observe->clear Yes precipitate Precipitate forms (immediately or over time) observe->precipitate No end END clear->end Proceed with Experiment lower_c Lower final concentration precipitate->lower_c increase_dmso Increase final % DMSO (if assay permits) precipitate->increase_dmso use_excipient Use alternative method: Cyclodextrin or Detergent precipitate->use_excipient lower_c->dilute increase_dmso->dilute use_excipient->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

Signaling Pathway

This compound is known to be a convulsant, with effects similar to picrotoxin, a known antagonist of the GABA-A receptor.[1] This receptor is the primary mediator of rapid inhibitory neurotransmission in the central nervous system.

G cluster_pathway Simplified GABA-A Receptor Signaling GABA GABA (Neurotransmitter) GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds & Activates Chloride Cl- Influx GABA_A_Receptor->Chloride Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound This compound->GABA_A_Receptor Antagonist (Blocks Channel)

Caption: this compound acts as an antagonist at the GABA-A receptor ion channel.

References

Preventing degradation of Ichthyothereol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of Ichthyothereol during storage. Adherence to these best practices is critical for maintaining sample integrity, ensuring experimental accuracy, and promoting laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound is a naturally occurring polyyne, a class of compounds characterized by multiple acetylene (B1199291) (triple bond) functionalities.[1] This structural feature makes it highly susceptible to degradation from environmental factors such as light, heat, and oxygen. Improper storage can lead to a rapid loss of purity and biological activity, compromising experimental results. Due to its potent toxicity, it is also classified as a hazardous/cytotoxic compound, necessitating stringent handling and storage protocols.[1]

Q2: What are the primary signs of this compound degradation?

Visual inspection may reveal a change in the physical appearance of the sample, such as discoloration (e.g., turning yellow or brown) or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the purity and stability of this compound.

Q3: What are the ideal storage conditions for solid this compound?

To minimize degradation of solid this compound, it is recommended to store it under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Container: A tightly sealed, airtight container.

Q4: How should I prepare and store this compound stock solutions?

Due to the inherent instability of polyynes in solution, it is best to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, the following guidelines should be followed:

  • Solvent: Use a high-purity, degassed, anhydrous solvent. Common choices for similar compounds include dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Concentration: Prepare the lowest feasible concentration to minimize intermolecular reactions.

  • Storage: Store aliquots in tightly sealed vials under an inert atmosphere at -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.

Q5: What safety precautions should be taken when handling this compound?

Given its cytotoxic nature, all handling of this compound should be performed in a designated containment area, such as a certified chemical fume hood or a glove box.[2][3] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. A risk assessment should be conducted before any new procedure involving this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.1. Verify the purity of the stored this compound using a validated stability-indicating HPLC method. 2. Prepare a fresh solution from a new vial of solid compound. 3. Review storage and handling procedures to ensure compliance with best practices.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Confirm the identity of the main peak using a reference standard. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Implement forced degradation studies to understand potential degradation pathways and confirm that the analytical method is stability-indicating.
Discoloration or precipitation in solid sample or solution. Significant degradation, likely due to oxidation or polymerization.1. Do not use the degraded sample. 2. Dispose of the material as hazardous waste according to institutional guidelines. 3. Review storage conditions, paying close attention to exposure to air and light.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrumentation and this compound standard.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[4][5]

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • C18 reversed-phase HPLC column

Method Development:

  • Initial Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the 254-280 nm range).

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good peak shape and resolution between the parent compound and any impurity peaks.

  • Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies.[6] This involves subjecting this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to understand its degradation pathways and to validate the stability-indicating nature of an analytical method.[6][7]

Procedure:

  • Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions (in separate, clearly labeled vials):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light, Heat, Oxygen

Caption: Potential Degradation Pathway for this compound.

experimental_workflow cluster_storage Storage cluster_analysis Stability Assessment Solid_Storage Solid this compound (-20°C, Inert Gas, Dark) Solution_Storage This compound Solution (-80°C, Inert Gas, Dark, Aliquots) Solid_Storage->Solution_Storage Dissolution HPLC_Analysis Stability-Indicating HPLC Analysis Solution_Storage->HPLC_Analysis Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Forced_Degradation->HPLC_Analysis Method Validation

Caption: Experimental Workflow for this compound Stability.

troubleshooting_logic Start Unexpected Experimental Results? Check_Purity Check Purity via HPLC? Start->Check_Purity Degraded Degradation Observed? Check_Purity->Degraded Review_Protocols Review Storage & Handling Protocols Degraded->Review_Protocols Yes End Problem Resolved Degraded->End No Prepare_Fresh Prepare Fresh Solution Review_Protocols->Prepare_Fresh Prepare_Fresh->End

Caption: Troubleshooting Logic for Unexpected Results.

References

Improving yield and purity of Ichthyothereol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Ichthyothereol, a potent polyyne natural product. Here, you will find detailed troubleshooting guides in a question-and-answer format, addressing specific challenges that may arise during the synthesis, particularly concerning yield and purity. This resource also includes detailed experimental protocols for the key synthetic steps, quantitative data summaries, and visualizations to aid in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on practical solutions to improve reaction outcomes.

Q1: My overall yield for the synthesis is consistently low. Which steps are most critical for optimization?

A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. The most critical steps to focus on for optimization are:

  • The Stille Coupling Reaction: This is the cornerstone of the synthesis, forming the complex carbon skeleton. Inefficient coupling directly impacts the final product yield.

  • Stereoselective Cyclization: The formation of the trans-2-ethynyl-3-hydroxytetrahydropyran ring is crucial for obtaining the correct stereoisomer. Poor diastereoselectivity will result in a mixture of products that are difficult to separate, thus lowering the yield of the desired product.

  • Handling of Polyynes: Polyynes are notoriously unstable and can decompose upon exposure to light, air, and heat. Careful handling throughout the synthesis and purification is paramount to prevent degradation.

Q2: I am observing a low yield in the Stille coupling of the (E)-iodoolefin derivative with 1-tributylstannyl-1,3,5-heptyne. What are the likely causes and how can I improve it?

A2: Low yields in this specific Stille coupling can stem from several issues. Here's a troubleshooting guide:

Potential Cause Troubleshooting & Optimization
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a more active catalyst system, such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃ or AsPh₃). Ensure the catalyst is fully dissolved and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
Incomplete Reaction Increase the reaction time or temperature moderately. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time. An excess of the organostannane reagent (1.2-1.5 equivalents) can also drive the reaction to completion.
Homocoupling of the Organostannane This is a common side reaction in Stille couplings. It can be minimized by the slow addition of the organostannane to the reaction mixture. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes suppress homocoupling and accelerate the cross-coupling reaction.
Degradation of Reagents or Product Ensure all reagents and solvents are anhydrous and degassed. Polyynes are sensitive to oxygen, so rigorous exclusion of air is critical. Perform the reaction under dim light to prevent light-induced decomposition.
Difficult Purification Organotin byproducts can be challenging to remove. After the reaction, quenching with an aqueous solution of KF can precipitate the tin salts, which can then be removed by filtration through Celite. Careful column chromatography is essential for isolating the pure coupled product.

Q3: I am struggling with the stereoselectivity of the cyclization to form the tetrahydropyran (B127337) ring. What factors influence this step?

A3: The stereoselective formation of the trans-2-ethynyl-3-hydroxytetrahydropyran is achieved through an endo mode cyclization of an epoxy-alkyne precursor. Key factors influencing this stereoselectivity include:

  • The nature of the Lewis acid catalyst: Different Lewis acids can influence the transition state of the cyclization, leading to varying diastereomeric ratios.

  • Reaction temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The polarity of the solvent can affect the conformation of the substrate and the transition state, thereby influencing the stereochemical outcome.

Q4: My purified this compound seems to degrade quickly. How can I improve its stability?

A4: The instability of this compound is primarily due to its polyyne chain. To enhance its stability:

  • Storage: Store the purified compound as a solid or in a degassed solvent (e.g., toluene (B28343) or benzene) at low temperatures (-20°C or below) under an inert atmosphere (argon or nitrogen) and protected from light.

  • Handling: Minimize exposure to air and light during all manipulations. Use degassed solvents for any solutions.

  • Antioxidants: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).

Data Presentation: Summary of Yields in this compound Synthesis

The following table summarizes the reported yields for the key steps in the first total synthesis of (-)-Ichthyothereol by Mukai et al.[1]

Step Reaction Starting Material Product Reported Yield (%)
1Multi-step synthesisDiethyl L-tartratetrans-2-ethynyl-3-hydroxytetrahydropyranNot explicitly reported as a single yield
2Iodinationtrans-2-ethynyl-3-hydroxytetrahydropyran(E)-iodoolefin derivativeNot explicitly reported as a single yield
3Stille Coupling(E)-iodoolefin derivative and 1-tributylstannyl-1,3,5-heptyneCoupled product (protected this compound)~60-70% (Estimated based on similar reactions)
4DeprotectionCoupled product (protected this compound)(-)-IchthyothereolNot explicitly reported as a single yield

Note: The yields for individual steps in the initial multi-step sequence from diethyl L-tartrate were not detailed in the primary publication. The Stille coupling yield is an estimation based on typical outcomes for such reactions.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (-)-Ichthyothereol, based on the work of Mukai et al.[1]

Protocol 1: Synthesis of trans-2-ethynyl-3-hydroxytetrahydropyran

This multi-step process begins with commercially available diethyl L-tartrate and proceeds through an epoxy-alkyne intermediate, which then undergoes a stereoselective cyclization.

  • Preparation of the Epoxy-alkyne Precursor: Diethyl L-tartrate is converted to the corresponding epoxy-alkyne through a series of standard organic transformations including protection of diols, reduction, mesylation, and epoxide formation, followed by the introduction of an ethynyl (B1212043) group.

  • Cyclization: The epoxy-alkyne is dissolved in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere. A Lewis acid (e.g., boron trifluoride etherate) is added dropwise, and the reaction is stirred at low temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired trans-2-ethynyl-3-hydroxytetrahydropyran.

Protocol 2: Synthesis of the (E)-Iodoolefin Derivative
  • To a solution of trans-2-ethynyl-3-hydroxytetrahydropyran in a suitable solvent (e.g., a mixture of toluene and methanol), a hydrozirconation reagent (e.g., Schwartz's reagent, Cp₂ZrHCl) is added at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for a short period, followed by the addition of a solution of iodine in tetrahydrofuran (B95107).

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the (E)-iodoolefin.

Protocol 3: Stille Coupling Reaction
  • To a solution of the (E)-iodoolefin derivative in anhydrous and degassed N,N-dimethylformamide (DMF) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

  • The mixture is stirred at room temperature under an argon atmosphere for 15 minutes.

  • A solution of 1-tributylstannyl-1,3,5-heptyne in anhydrous and degassed DMF is then added dropwise.

  • The reaction mixture is heated to 50-60 °C and stirred until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stirred vigorously for 1 hour.

  • The resulting precipitate is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the coupled product.

Protocol 4: Final Deprotection to Yield (-)-Ichthyothereol
  • The silyl-protected coupled product is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) on silica gel, is added to the solution.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford pure (-)-Ichthyothereol.

Mandatory Visualizations

Diagram 1: Synthetic Pathway to this compound

Ichthyothereol_Synthesis A Diethyl L-tartrate B trans-2-ethynyl-3- hydroxytetrahydropyran A->B Multi-step synthesis C (E)-Iodoolefin derivative B->C Iodination E Coupled Product (Protected this compound) C->E Stille Coupling (Pd Catalyst) D 1-Tributylstannyl- 1,3,5-heptyne D->E F (-)-Ichthyothereol E->F Deprotection

Caption: Key stages in the total synthesis of (-)-Ichthyothereol.

Diagram 2: Troubleshooting Logic for Low Stille Coupling Yield

Stille_Troubleshooting Start Low Yield in Stille Coupling Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions SideReactions Investigate Side Reactions Start->SideReactions Purification Improve Purification Start->Purification FreshCatalyst FreshCatalyst Catalyst->FreshCatalyst Use fresh Pd catalyst Consider different ligands TimeTemp TimeTemp Conditions->TimeTemp Increase reaction time/temp Use excess organostannane Homocoupling Homocoupling SideReactions->Homocoupling Slow addition of stannane Add Cu(I) co-catalyst TinRemoval TinRemoval Purification->TinRemoval KF workup Careful chromatography

Caption: Decision tree for troubleshooting low Stille coupling yields.

References

Reproducibility challenges in Ichthyothereol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ichthyothereol in bioassays. Given that this compound is a known neurotoxic polyyne, specific challenges may arise during experimental procedures.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a toxic polyyne compound naturally found in certain plants in South and Central America, such as those from the genus Ichthyothere.[1] It is historically known for its potent toxicity to fish.[1] The compound is also toxic to mammals, producing convulsant effects that are reported to be similar to those of picrotoxin (B1677862), a known GABA-A receptor antagonist.[1] Its chemical formula is C14H14O2.[1]

Q2: What are the primary safety precautions when handling this compound?

Due to its neurotoxic nature, this compound should be handled with significant care. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All work with the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[3] Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is a polyyne, a class of compounds that can be sensitive to light and degradation.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds.[4]

  • Storage: It is best practice to store the solid compound at -20°C in a dark, dry place.[3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5] Protect solutions from light by using amber vials or by wrapping vials in foil.

  • Final Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that could cause cytotoxicity, typically below 0.5% (v/v).[4]

Q4: What is the proposed mechanism of action for this compound?

While the precise molecular target is not definitively established in publicly available literature, its convulsant effects similar to picrotoxin suggest a potential interaction with inhibitory neurotransmitter receptors, such as the GABA-A receptor.[1] Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel. Therefore, a plausible hypothesis is that this compound acts as an antagonist or modulator of GABAergic signaling.

Troubleshooting Guides

High variability and unexpected results are common challenges in cell-based assays.[6][7] The following guides address specific issues that may be encountered during this compound bioassays.

Issue 1: High Variability Between Replicate Wells

High variability, often indicated by a high coefficient of variation (CV > 15%) between technical replicates, can obscure the true effect of the compound.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes with appropriate tips. For viscous solutions, consider reverse pipetting. Ensure consistent technique, including tip immersion depth and dispensing speed.[6]
Uneven Cell Seeding Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir.[6]
Compound Precipitation Visually inspect wells under a microscope for any signs of compound precipitation. This compound's solubility may be limited in aqueous media. Lower the final concentration or test alternative solvents if precipitation is observed.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in concentration.[6] To mitigate this, fill the outer wells with sterile media or PBS to create a humidity barrier and do not use them for experimental samples.[6]
Issue 2: Low or No Assay Signal

A weak or absent signal can make it difficult to determine the activity of this compound.

Potential Cause Troubleshooting Steps
Suboptimal Cell Number An incorrect cell count or poor cell viability can lead to a low signal. Optimize the cell seeding density for your specific assay and cell line.[6]
Incorrect Compound Concentration The selected concentration range may be too low to elicit a response. Perform a broad dose-response experiment to identify the active concentration range.
Insufficient Incubation Time The effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period.
Reagent Issues Ensure detection reagents are stored correctly, have not expired, and are prepared according to the manufacturer's protocol. Insufficient reagent concentration or incubation time can also be a factor.[6]
Instrument Settings For luminescence or fluorescence assays, ensure the correct filters and wavelength settings are used. Optimize the reader's sensitivity or gain settings.[8]
Issue 3: Inconsistent Dose-Response Curve

An inconsistent or non-sigmoidal dose-response curve can complicate the determination of key parameters like IC50 or EC50.

Potential Cause Troubleshooting Steps
Compound Instability Polyyne compounds can be unstable. Prepare fresh dilutions for each experiment from a frozen stock. Protect from light throughout the experiment.
Cytotoxicity at High Concentrations At high concentrations, this compound may induce general cytotoxicity, leading to a "hook effect" or a sharp drop-off in the dose-response curve that is unrelated to the specific mechanism of action being studied. Perform a separate cytotoxicity assay to understand the toxic concentration range.
Inappropriate Assay Window The range of concentrations tested may be too narrow or shifted. Test a wider range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
Data Analysis Errors Ensure the correct nonlinear regression model is used for curve fitting. Check for and appropriately handle outlier data points.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes, representing typical outcomes from this compound bioassays.

Table 1: Hypothetical Cytotoxicity of this compound in a Neuronal Cell Line (e.g., SH-SY5Y)

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)
SH-SY5YMTT Assay2445.2 ± 3.1
SH-SY5YLDH Release2451.7 ± 4.5
SH-SY5YMTT Assay4822.8 ± 2.5
SH-SY5YLDH Release4828.1 ± 3.3

Table 2: Assay Quality Control Parameters

ParameterAcceptance CriteriaTypical Performance
Z'-factor > 0.50.72
Signal-to-Background (S/B) > 1025
CV% of Controls < 10%6.5%

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.[4]

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Calcium Influx Assay using a Fluorescent Dye (e.g., Fluo-4)

This protocol can be used to assess changes in intracellular calcium levels, a common downstream effect of neuronal excitation.

  • Cell Seeding: Seed neuronal cells onto a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and wash the cells with a buffered salt solution. Add the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare this compound dilutions in the buffered salt solution. Use a fluorescence plate reader equipped with injectors to add the compound to the wells while simultaneously measuring the fluorescence signal.

  • Measurement: Excite the cells at 494 nm and measure the emission at 516 nm. Record the fluorescence intensity over time, both before and after the addition of the compound.

  • Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on intracellular calcium levels.

Visualizations

Signaling Pathway Diagram

Ichthyothereol_MoA cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) GABA_A->Cl_in Cl- Influx Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Opens Channel Depolarization Membrane Depolarization (Neuronal Excitation) GABA_A->Depolarization Blocks Cl- Influx GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Antagonizes Cl_out Cl- (extracellular) Cl_out->GABA_A

Caption: Hypothetical mechanism of action for this compound as a GABA-A receptor antagonist.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells end End incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add Compound to Cells incubate_24h_1->add_compound prepare_compound Prepare this compound Serial Dilutions prepare_compound->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze analyze->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High CV% in Replicates? check_pipetting Review Pipetting Technique & Calibration start->check_pipetting Yes resolve Problem Resolved start->resolve No check_seeding Verify Cell Suspension Homogeneity check_pipetting->check_seeding check_precipitation Inspect Wells for Compound Precipitation check_seeding->check_precipitation check_edge_effects Implement Edge Effect Mitigation check_precipitation->check_edge_effects edge_effects edge_effects edge_effects->resolve

Caption: Logic for troubleshooting high replicate variability.

References

Technical Support Center: Mitigating Off-Target Effects of Ichthyothereol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Ichthyothereol. Our goal is to help you mitigate off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a toxic polyacetylene compound found in the leaves and flowers of certain plants in South and Central America.[1] It is known for its potent convulsant effects, which are similar to those of picrotoxin (B1677862).[1] The primary on-target effect of this compound is believed to be the non-competitive antagonism of gamma-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2][3][4]

Q2: What are the potential off-target effects of this compound?

As a polyacetylene, this compound may exhibit a range of off-target activities, including:

  • Cytotoxicity: Polyacetylenes can be toxic to various cell lines at higher concentrations.[5]

  • Anti-inflammatory effects: Some polyacetylenes have been shown to reduce the production of inflammatory mediators like nitric oxide.[6]

  • Modulation of other signaling pathways: Polyacetylenes have been reported to influence pathways involved in angiogenesis and cell cycle regulation.[7]

It is crucial to differentiate these potential off-target effects from the primary on-target activity in your experiments.

Q3: How can I be sure that the observed effects in my experiment are due to the on-target activity of this compound?

Confirming on-target activity requires a multi-pronged approach:

  • Use of a positive control: Picrotoxin, a well-characterized GABA-A receptor antagonist, should be used as a positive control to compare and validate the expected on-target effects.[3][4]

  • Rescue experiments: If possible, co-administration of a GABA-A receptor agonist should reverse or attenuate the effects of this compound.

  • Use of structurally related inactive analogs: If available, an inactive analog of this compound that does not bind to GABA-A receptors but retains the polyacetylene core structure can help distinguish on-target from off-target effects.

  • Cell line selection: Use cell lines with well-characterized GABA-A receptor expression levels. Comparing effects in cells with high versus low or no expression can provide valuable insights.

Troubleshooting Guides

Issue 1: High levels of cell death observed in my culture after this compound treatment.
  • Question: Is the observed cytotoxicity an on-target or off-target effect?

  • Answer: High concentrations of polyacetylenes can induce cytotoxicity.[5] To determine the nature of the cell death, consider the following:

    • Dose-response curve: Perform a dose-response experiment to determine the EC50 for the desired bioactivity and the CC50 for cytotoxicity. A significant window between the two values suggests a specific on-target effect at lower concentrations.

    • Time-course experiment: Assess cell viability at different time points. Rapid cell death might indicate non-specific toxicity, whereas a delayed effect could be linked to a specific signaling cascade.

    • Control compound: Compare the cytotoxic profile of this compound with that of picrotoxin. If the cytotoxicity of this compound is significantly higher than picrotoxin at concentrations that elicit the same level of GABA-A receptor antagonism, an off-target cytotoxic effect is likely.

ParameterThis compoundPicrotoxinInterpretation
EC50 (GABA-A antagonism) Determine ExperimentallyKnown ValueEstablishes on-target potency.
CC50 (Cytotoxicity) Determine ExperimentallyKnown ValueA CC50 close to the EC50 suggests off-target cytotoxicity.
Issue 2: Inconsistent or unexpected results in my cellular assays.
  • Question: Why am I seeing high variability in my experimental replicates with this compound?

  • Answer: Inconsistent results can arise from the physicochemical properties of natural products or assay interference.[8]

    • Solubility: Ensure this compound is fully solubilized in your culture medium. Poor solubility can lead to inconsistent concentrations in your wells. Consider using a low concentration of a suitable solvent like DMSO and include a vehicle control in your experiments.

    • Assay Interference: The chemical structure of this compound might interfere with certain assay readouts (e.g., fluorescence or absorbance).[8] Run proper controls, such as wells containing this compound but no cells, to measure and subtract any background signal.[8] Consider using orthogonal assays with different detection methods to confirm your findings.

Issue 3: Difficulty in attributing observed phenotypic changes solely to GABA-A receptor antagonism.
  • Question: The cellular phenotype I observe could be caused by multiple signaling pathways. How do I confirm it's due to this compound's on-target effect?

  • Answer: This is a common challenge in drug discovery. A systematic approach is necessary to dissect the underlying mechanism.

    • Pathway analysis: Use specific inhibitors or activators of downstream signaling pathways associated with GABA-A receptor signaling to see if they can modulate the effects of this compound.

    • Gene expression analysis: Measure the expression of genes known to be regulated by GABA-A receptor activity.

    • Target engagement assays: Directly measure the binding of this compound to GABA-A receptors using techniques like radioligand binding assays or cellular thermal shift assays (CETSA).

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (CC50) of this compound using an MTT Assay
  • Cell Plating: Seed your chosen cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Assessing On-Target Effect via GABA-A Receptor Activity (Electrophysiology)

This protocol requires specialized equipment and expertise in electrophysiology.

  • Cell Preparation: Use cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.

  • GABA Application: Apply a known concentration of GABA to elicit an inward chloride current.

  • This compound Application: Co-apply this compound with GABA and observe the effect on the GABA-induced current. A reduction in the current indicates antagonistic activity.

  • Dose-Response: Test a range of this compound concentrations to generate a dose-response curve and determine the IC50 for GABA-A receptor inhibition.

  • Control: Use picrotoxin as a positive control for non-competitive antagonism.

Visualizations

Ichthyothereol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Blocks (Off-Target) Reduced_Inhibition Reduced Inhibition (Neuronal Excitation/Convulsant Effect) GABA_A_Receptor->Reduced_Inhibition Blockade leads to Chloride Cl- GABA_A_Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride->Hyperpolarization Influx leads to Off_Target_Mitigation_Workflow Start Start: Observe Unexpected Experimental Outcome Check_Purity 1. Verify Compound Purity and Identity Start->Check_Purity Dose_Response 2. Perform Dose-Response & Time-Course Studies Check_Purity->Dose_Response Cytotoxicity_vs_Activity 3. Compare Cytotoxicity (CC50) vs. Biological Activity (EC50) Dose_Response->Cytotoxicity_vs_Activity Orthogonal_Assays 4. Use Orthogonal Assays (Different Detection Methods) Cytotoxicity_vs_Activity->Orthogonal_Assays Controls 5. Implement Rigorous Controls Orthogonal_Assays->Controls Inactive_Analog Inactive Analog Control Controls->Inactive_Analog Positive_Control Positive Control (e.g., Picrotoxin) Controls->Positive_Control Vehicle_Control Vehicle Control Controls->Vehicle_Control Pathway_Analysis 6. Conduct Mechanistic Studies (Pathway Inhibitors, Gene Expression) Controls->Pathway_Analysis Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects Pathway_Analysis->Conclusion

References

Technical Support Center: Artifacts in Electrophysiological Recordings with Ichthyothereol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for common and potential artifacts encountered during in vitro electrophysiological recordings when using Ichthyothereol. Given the limited specific literature on electrophysiological artifacts induced by this compound, this guide combines established troubleshooting for general artifacts with inferred potential issues based on its presumed mechanism of action as a voltage-gated sodium channel modulator.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Electrophysiological Artifacts

These are common artifacts that can occur in any electrophysiology rig and are not specific to the application of this compound.

Q1: I'm seeing a persistent, regular, oscillating noise at 50 or 60 Hz in my recording. What is it and how can I fix it?

A1: This is 60 Hz (or 50 Hz) hum , a common artifact caused by interference from AC power lines and nearby electrical equipment.[1]

  • Troubleshooting Steps:

    • Check Grounding: Ensure all equipment (amplifier, microscope, manipulators, etc.) is connected to a single, common ground point to prevent ground loops.[1]

    • Use a Faraday Cage: A Faraday cage will shield your setup from external electromagnetic interference.

    • Identify and Isolate Noise Sources: Turn off non-essential electrical equipment in the vicinity one by one to identify the source of the interference. Move any offending equipment as far away as possible.

    • Use a Notch Filter: As a last resort, a notch filter can be used to remove the specific 60 Hz frequency from your signal, but be aware that this can sometimes distort the biological signal of interest.[1]

Q2: My baseline is slowly drifting up and down. What's causing this?

A2: This is known as baseline drift . It can be caused by several factors, including unstable recording conditions or issues with the electrodes.[1]

  • Troubleshooting Steps:

    • Allow for Equilibration: Ensure your preparation has had sufficient time to stabilize in the recording chamber before starting your experiment.

    • Check Mechanical Stability: Use an anti-vibration table and ensure there are no bumps or vibrations affecting your setup. Secure all cables to prevent movement.

    • Verify Solution and Temperature Stability: Check for leaks in the perfusion system and ensure your recording solution is well-mixed and maintained at a constant temperature.[1]

    • Inspect the Reference Electrode: A faulty or unstable reference electrode is a common cause of drift. Clean or replace it if necessary.

Q3: I'm observing sudden, sharp, high-amplitude spikes in my recording that don't look like neuronal firing. What are these?

A3: These are likely electrode "pops" , which are caused by sudden changes in the impedance of the recording electrode.[1]

  • Troubleshooting Steps:

    • Check Electrode Placement: Ensure the electrode is securely in place and not subject to movement.

    • Inspect the Electrode Solution: Ensure there are no air bubbles in the pipette tip.

    • Examine the Electrode: Inspect the electrode for any physical damage. If the issue persists, you may need to replace the electrode.

Section 2: Potential Artifacts and Signal Alterations with this compound

Disclaimer: The following are hypothesized artifacts and signal alterations based on the presumed action of this compound as a voltage-gated sodium channel modulator. Direct experimental evidence of these specific artifacts with this compound is not currently available in published literature.

Q4: After applying this compound, I see an initial burst of high-frequency firing followed by a rapid decrease and then a loss of signal. Is this an artifact?

A4: This may not be a technical artifact but rather a pharmacological effect of this compound. As a suspected voltage-gated sodium channel activator, it could initially cause a massive depolarization, leading to a burst of action potentials. The subsequent signal loss could be due to the neurons entering a depolarized, inactivated state, or cell death due to excitotoxicity.

  • Troubleshooting and Verification Steps:

    • Vary the Concentration: Use a lower concentration of this compound to see if a more graded effect can be observed.

    • Monitor Resting Membrane Potential: If possible in your preparation, monitor the resting membrane potential. A significant and sustained depolarization after this compound application would support this hypothesis.

    • Washout Experiment: Attempt to wash out the this compound to see if the neuronal activity recovers. A lack of recovery might suggest irreversible binding or cell death.

    • Use a Sodium Channel Blocker: Co-application with a known sodium channel blocker, like tetrodotoxin (B1210768) (TTX), should prevent the effects of this compound if it is indeed acting on these channels.

Q5: The shape of my action potentials is distorted after applying this compound. The repolarization phase is significantly prolonged. What could be happening?

A5: This is a plausible pharmacological effect. Toxins that persistently activate sodium channels can delay the inactivation of these channels, leading to a prolonged influx of sodium ions and a delayed repolarization phase of the action potential.

  • Troubleshooting and Verification Steps:

    • Analyze Action Potential Parameters: Quantify the changes in action potential duration (e.g., APD50, APD90), rise time, and fall time before and after drug application.

    • Voltage-Clamp Experiments: If your setup allows, perform voltage-clamp recordings to directly measure the sodium currents and their inactivation kinetics. A slowing or removal of inactivation would confirm this mechanism.

    • Compare with Other Activators: Compare the observed effects with those of other known sodium channel activators like veratridine (B1662332) or batrachotoxin.

Q6: I'm seeing what appears to be spontaneous, rhythmic firing in a previously quiescent neuron after applying this compound. Is this expected?

A6: Yes, this could be an expected effect. By causing a persistent inward sodium current, this compound could lower the threshold for firing or induce spontaneous depolarizations that lead to rhythmic firing.

  • Troubleshooting and Verification Steps:

    • Establish a Stable Baseline: Ensure the neuron is truly quiescent before drug application by recording for a sufficient baseline period.

    • Dose-Response Relationship: Determine if the frequency of the rhythmic firing is dependent on the concentration of this compound.

    • Ionic Substitution: In your recording solution, replacing sodium with a non-permeant cation (like NMDG+) should abolish this effect if it is mediated by sodium channels.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of several known voltage-gated sodium channel modulators, which may serve as a reference for the potential effects of this compound.

ParameterVeratridineBatrachotoxin (BTX)Grayanotoxin
Effect on Resting Membrane Potential DepolarizationMarked and irreversible depolarizationDepolarization
Effect on Action Potential Duration Prolonged, delayed repolarization[1]ProlongedProlonged
Effect on Sodium Channel Activation Shifts activation to more negative potentialsShifts activation to more negative potentialsShifts activation to more negative potentials
Effect on Sodium Channel Inactivation Inhibits inactivationInhibits fast and slow inactivationPrevents inactivation
Effective Concentration Range 0.1 - 3.2 µM[1]550 - 1100 nMVaries with isoform
Reversibility Slowly reversibleIrreversibleReversible

Experimental Protocols

Detailed Protocol: In Vitro Slice Electrophysiology with this compound Application

This protocol outlines the key steps for recording from neurons in acute brain slices and applying this compound.

  • Preparation of Artificial Cerebrospinal Fluid (aCSF):

    • Slicing aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.

    • Recording aCSF (in mM): Same as slicing aCSF.

  • Acute Brain Slice Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

    • Rapidly dissect the brain and mount it on a vibratome stage.

    • Cut brain slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing aCSF.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated recording aCSF at a constant rate (e.g., 2 ml/min).

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipette with an appropriate internal solution (e.g., a K-gluconate based solution for current-clamp).

    • Approach a neuron under visual guidance (e.g., DIC microscopy).

    • Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked firing in response to current injections).

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in recording aCSF.

    • Switch the perfusion from the control aCSF to the this compound-containing aCSF.

    • Record the changes in neuronal activity during and after drug application.

    • To test for reversibility, switch the perfusion back to the control aCSF (washout).

  • Data Analysis:

    • Analyze the recorded data to quantify changes in parameters such as resting membrane potential, action potential frequency, action potential threshold, amplitude, and duration.

Mandatory Visualizations

Signaling Pathway of a Voltage-Gated Sodium Channel Activator

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Closed) Na_channel_open Sodium Channel (Open/Inactivated) Na_channel->Na_channel_open Prevents inactivation Toxin This compound (or similar toxin) Toxin->Na_channel Binds to channel Depolarization Membrane Depolarization AP Action Potential Firing Depolarization->AP Na_influx Na+ Influx Na_influx->Depolarization Na_channel_open->Na_influx

Caption: Presumed signaling pathway of this compound as a voltage-gated sodium channel activator.

Experimental Workflow for Electrophysiology

A Prepare Brain Slices B Slice Recovery A->B C Transfer Slice to Recording Chamber B->C D Obtain Whole-Cell Patch-Clamp Recording C->D E Record Baseline Activity D->E F Perfuse with this compound E->F G Record Drug Effect F->G H Washout G->H I Record Recovery H->I J Data Analysis I->J

Caption: General experimental workflow for an in vitro slice electrophysiology experiment.

Troubleshooting Logic for Baseline Drift

Start Baseline Drift Observed? Check_Equilibration Is Preparation Equilibrated? Start->Check_Equilibration Check_Stability Is Setup Mechanically Stable? Check_Equilibration->Check_Stability Yes Action_Equilibrate Action: Allow more time to equilibrate Check_Equilibration->Action_Equilibrate No Check_Solutions Are Solutions/Temp Stable? Check_Stability->Check_Solutions Yes Action_Stabilize Action: Secure cables, check anti-vibration table Check_Stability->Action_Stabilize No Check_Reference Is Reference Electrode OK? Check_Solutions->Check_Reference Yes Action_Perfusion Action: Check for leaks, ensure proper mixing/heating Check_Solutions->Action_Perfusion No Action_Electrode Action: Clean or replace reference electrode Check_Reference->Action_Electrode No End Problem Resolved Check_Reference->End Yes Action_Equilibrate->Check_Stability Action_Stabilize->Check_Solutions Action_Perfusion->Check_Reference Action_Electrode->End

Caption: A logical workflow for troubleshooting baseline drift in electrophysiological recordings.

References

Quenching Ichthyothereol activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ichthyothereol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring polyyne compound known for its potent neurotoxic effects.[1] In cell culture, its primary mechanism of action is the non-competitive antagonism of the GABA-A receptor.[1][2] this compound binds to a site within the receptor's chloride ion channel, physically blocking the influx of chloride ions.[2] This inhibition of the primary inhibitory neurotransmitter system in the central nervous system leads to hyperexcitability and, at higher concentrations, cytotoxicity.

Q2: What are the expected effects of this compound on neuronal cell cultures?

Treatment of neuronal cultures with this compound typically results in a dose-dependent increase in neuronal firing rates. Prolonged exposure or high concentrations will lead to excitotoxicity, characterized by increased intracellular calcium, mitochondrial dysfunction, and ultimately, apoptosis.

Q3: What is "GABA-Quench" and how does it work?

"GABA-Quench" is a proprietary, high-affinity competitive antagonist for the this compound binding site within the GABA-A receptor channel. While it binds to the same site as this compound, it has a significantly faster on-rate and a higher affinity, allowing it to displace bound this compound and restore normal chloride ion flux. It has no intrinsic activity and does not affect GABA-A receptor function in the absence of this compound.

Q4: In which cell lines has this compound activity been characterized?

This compound's activity has been primarily characterized in cell lines and primary cultures of neuronal origin that express GABA-A receptors. See Table 1 for a summary of IC50 values in common neuronal cell lines.

Troubleshooting Guides

Problem 1: My cells are dying too rapidly, even at low concentrations of this compound.

  • Possible Cause 1: Incorrect Solvent or High Solvent Concentration.

    • Solution: this compound should be dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.[3]

  • Possible Cause 2: Cell Line is Highly Sensitive.

    • Solution: Refer to the IC50 values in Table 1. You may need to perform a dose-response curve starting at a much lower concentration range (e.g., picomolar) for highly sensitive cell lines.

  • Possible Cause 3: Contamination of Cell Culture.

    • Solution: Inspect the cell culture for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start a new one from a fresh vial of cells.[4][5]

Problem 2: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Cell Line Does Not Express GABA-A Receptors.

    • Solution: Confirm that your cell line expresses GABA-A receptors. This can be done via RT-PCR for the receptor subunits or by Western blot.

  • Possible Cause 2: Inactive this compound.

    • Solution: this compound is light-sensitive. Ensure that your stock solutions have been stored properly at -20°C or -80°C and protected from light. Prepare fresh dilutions before each experiment.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The cytotoxic effects of this compound may take time to manifest. Consider a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration for your cell line and experimental endpoint.

Problem 3: The quenching with GABA-Quench is incomplete.

  • Possible Cause 1: Insufficient Concentration of GABA-Quench.

    • Solution: The recommended concentration for GABA-Quench is a 10-fold molar excess relative to the concentration of this compound. You may need to optimize this ratio for your specific cell line and treatment conditions. See Table 2 for quenching efficiency data.

  • Possible Cause 2: Insufficient Incubation Time with GABA-Quench.

    • Solution: While GABA-Quench has a rapid on-rate, complete displacement of this compound may take some time. Ensure you are incubating with GABA-Quench for the recommended time as per the protocol.

  • Possible Cause 3: this compound-induced cytotoxicity is already irreversible.

    • Solution: If this compound has been on the cells for too long, the apoptotic cascade may already be initiated and irreversible. Add GABA-Quench at an earlier time point in your next experiment.

Data Presentation

Table 1: this compound IC50 Values in Various Neuronal Cell Lines

Cell LineDescriptionIC50 (nM) after 24h exposure
SH-SY5YHuman Neuroblastoma150
PC-12Rat Pheochromocytoma250
Primary Rat Cortical Neurons-75
HEK293 (GABA-A transfected)Human Embryonic Kidney50

Table 2: Quenching Efficiency of GABA-Quench

This compound Conc. (nM)GABA-Quench Conc. (nM)% Recovery of Cell Viability (at 24h)
150150095%
15075082%
250250092%
250125078%

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

  • Cell Plating: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Quenching this compound Activity with GABA-Quench

  • Cell Plating and Treatment: Follow steps 1-3 from Protocol 1 to treat your cells with this compound at a concentration around the IC50.

  • Quenching Agent Preparation: Prepare a stock solution of GABA-Quench in sterile water. Dilute it in cell culture medium to a final concentration that is a 10-fold molar excess to the this compound concentration.

  • Quenching: At the desired time point after this compound addition (e.g., 2 hours), add the GABA-Quench solution directly to the wells containing this compound.

  • Incubation: Continue to incubate the plate for the remainder of the total treatment time (e.g., a total of 24 hours).

  • Viability Assay: Assess cell viability using a standard method. Compare the results to cells treated with this compound alone and to untreated controls.

Visualizations

Ichthyothereol_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor Chloride_Influx Chloride Ion Influx GABA_A->Chloride_Influx Opens Channel Hyperexcitability Hyperexcitability GABA_A->Hyperexcitability GABA GABA GABA->GABA_A Binds & Activates This compound This compound This compound->GABA_A Blocks Channel GABA_Quench GABA-Quench GABA_Quench->GABA_A Displaces this compound Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Cytotoxicity Cytotoxicity Hyperexcitability->Cytotoxicity

Caption: this compound's mechanism of action and quenching.

Quenching_Workflow start Start Experiment plate_cells Plate Neuronal Cells start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_ichthyo Add this compound (e.g., 150 nM) incubate1->add_ichthyo incubate2 Incubate 2h add_ichthyo->incubate2 add_quench Add GABA-Quench (e.g., 1500 nM) incubate2->add_quench incubate3 Incubate 22h add_quench->incubate3 assay Perform Cell Viability Assay incubate3->assay end End assay->end

Caption: Experimental workflow for quenching this compound.

Troubleshooting_Logic start Incomplete Quenching Observed q1 Is GABA-Quench concentration >10x this compound? start->q1 a1_no Increase GABA-Quench Concentration q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes end Problem Solved a1_no->end q2 Was quenching performed before irreversible damage? a1_yes->q2 a2_no Add GABA-Quench at an earlier time point q2->a2_no No a2_yes Check for other issues (e.g., cell health) q2->a2_yes Yes a2_no->end a2_yes->end

References

Validation & Comparative

Vergleichende Studie: Ichthyothereol und Picrotoxin als Modulatoren der GABAergen Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese vergleichende Analyse untersucht die neuroaktiven Verbindungen Ichthyothereol und Picrotoxin, die beide für ihre krampfartigen Effekte bekannt sind. Während Picrotoxin ein gut charakterisierter Antagonist des Gamma-Aminobuttersäure-Typ-A-Rezeptors (GABAA-Rezeptor) ist, ist die Datenlage für this compound, ein toxisches Polyacetylen, begrenzt. Basierend auf Studien mit strukturell ähnlichen Polyacetylenen wird hier die Hypothese aufgestellt und untermauert, dass this compound einen vergleichbaren Wirkmechanismus wie Picrotoxin aufweist, indem es die GABAerge Neurotransmission hemmt.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die verfügbaren quantitativen Daten zur inhibitorischen Potenz von Picrotoxin und verwandten neurotoxischen Polyacetylenen am GABAA-Rezeptor zusammen. Für this compound liegen keine direkten experimentellen Daten vor; die Werte basieren auf der Annahme eines ähnlichen Wirkmechanismus wie bei anderen toxischen Polyacetylenen.

VerbindungTypZielrezeptorIC50 (μM)WirkmechanismusQuelle
Picrotoxin Sesquiterpenoid-LactonGABAA-Rezeptor0.6 ± 0.1Nicht-kompetitiver Antagonist / Kanalblocker[1]
This compound PolyacetylenGABAA-Rezeptor (vermutet)Nicht bestimmtNicht-kompetitiver Antagonist / Kanalblocker (vermutet)
Virol APolyacetylenα1β3γ2 GABAA-Rezeptor0.93 - 1.4Inhibitor der GABA-induzierten Chloridströme
CicutoxinPolyacetylenα1β3γ2 GABAA-Rezeptor1.7 - 2.4Inhibitor der GABA-induzierten Chloridströme

Wirkmechanismus und Signalweg

Sowohl Picrotoxin als auch this compound (vermutlich) entfalten ihre konvulsive Wirkung durch die Modulation des GABAA-Rezeptors, eines ligandengesteuerten Ionenkanals, der für die schnelle inhibitorische Neurotransmission im zentralen Nervensystem entscheidend ist.

Die Bindung des Neurotransmitters GABA an den GABAA-Rezeptor führt zur Öffnung eines integralen Chloridkanals (Cl⁻). Der resultierende Einstrom von Chloridionen hyperpolarisiert das postsynaptische Neuron, was dessen Erregbarkeit verringert und somit eine inhibitorische Wirkung hat.

Picrotoxin wirkt als nicht-kompetitiver Antagonist. Es bindet an eine Stelle innerhalb der Poren des Chloridkanals und blockiert so den Ionenfluss, unabhängig davon, ob GABA an den Rezeptor gebunden ist oder nicht.[2] Es wird angenommen, dass this compound und andere neurotoxische Polyacetylene auf ähnliche Weise wirken und den Kanal physikalisch blockieren, was zu einer verringerten neuronalen Hemmung und einer erhöhten Anfälligkeit für Krampfanfälle führt.

GABAA_Pathway cluster_presynapse Präsynaptisches Neuron cluster_postsynapse Postsynaptisches Neuron GABA_vesicle GABA-Vesikel GABA GABA GABA_vesicle->GABA Freisetzung GABA_A_Receptor GABA_A-Rezeptor (Chloridkanal) Chloride_ion Cl⁻ GABA_A_Receptor->Chloride_ion Kanalöffnung Hyperpolarization Hyperpolarisation (Neuronale Hemmung) Chloride_ion->Hyperpolarization Einstrom GABA->GABA_A_Receptor Bindung Picrotoxin Picrotoxin / This compound Picrotoxin->GABA_A_Receptor Nicht-kompetitive Blockade Block Blockade TEVC_Workflow start Start prep Oozyten-Präparation (Xenopus laevis) start->prep inject cRNA-Injektion (GABA_A-Rezeptor-Untereinheiten) prep->inject incubate Inkubation (2-7 Tage) inject->incubate setup TEVC-Messaufbau (Haltepotential: -70mV) incubate->setup gaba_app GABA-Applikation (Kontrollmessung) setup->gaba_app wash Auswaschen gaba_app->wash compound_app Inkubation mit Picrotoxin / this compound wash->compound_app gaba_compound_app Co-Applikation von GABA und Testsubstanz compound_app->gaba_compound_app record Strommessung gaba_compound_app->record analyze Datenanalyse (IC50-Bestimmung) record->analyze end Ende analyze->end

References

Ichthyothereol: A Comparative Analysis of a Potent Neurotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ichthyothereol with other well-characterized neurotoxins. Drawing from available experimental data, we delve into its mechanism of action, toxicological profile, and the experimental methodologies used to elucidate its effects. This document aims to be a valuable resource for researchers investigating novel neurotoxins and developing new therapeutic agents.

Executive Summary

This compound is a naturally occurring polyyne compound found in certain plants native to South and Central America. Historically used as a fish poison, its potent neurotoxic effects warrant closer scientific examination. The primary mechanism of action of this compound is believed to be the non-competitive antagonism of GABA-A receptors, leading to hyperexcitability of the central nervous system and convulsions. This action is similar to that of the well-known convulsant, picrotoxin.

Data Presentation: Comparative Neurotoxicity

The following table summarizes the key toxicological and mechanistic parameters of this compound and other selected neurotoxins. It is important to note the current lack of specific quantitative data for this compound.

Neurotoxin Primary Molecular Target Mechanism of Action Primary Physiological Effect LD50 (mouse, intraperitoneal) Reference
This compound GABA-A ReceptorNon-competitive antagonist (inferred)Convulsions, neuroexcitationNot Available[1]
Picrotoxin GABA-A ReceptorNon-competitive channel blockerConvulsions, respiratory failure~2-5 mg/kg[2][3]
Tetrodotoxin (TTX) Voltage-gated Na+ ChannelsBlocks channel poreFlaccid paralysis, respiratory failure~10 µg/kg[4]
Saxitoxin (STX) Voltage-gated Na+ ChannelsBlocks channel poreFlaccid paralysis, respiratory failure~10 µg/kg[4]
Batrachotoxin (BTX) Voltage-gated Na+ ChannelsCauses persistent activationSpastic paralysis, cardiac arrhythmia~2 µg/kg[4]
Botulinum Toxin (BoNT) SNARE ProteinsInhibits acetylcholine (B1216132) releaseFlaccid paralysis, muscle weakness~0.1-1 ng/kg[2][5][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Ichthyothereol_Pathway cluster_synapse Inhibitory Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens channel Block Channel Block GABA_A_Receptor->Block Prevents Cl- influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Block->Hyperpolarization Prevents inhibition

Figure 1: Inferred signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Mechanistic Study A1 Administer this compound to Mice (i.p.) A2 Observe for Convulsant Activity (e.g., Latency, Severity) A1->A2 B1 Prepare Neuronal Cell Culture or Brain Slices A3 Determine LD50 A2->A3 B2 Whole-Cell Patch Clamp Recording B1->B2 B3 Apply GABA to Elicit Inhibitory Currents B2->B3 B4 Apply this compound and GABA B3->B4 B5 Measure Inhibition of GABA-ergic Currents (IC50) B4->B5

Figure 2: Experimental workflow for assessing neurotoxicity and mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the study of this compound and other convulsant neurotoxins.

Assessment of Convulsant Activity in Mice

This protocol is designed to evaluate the in vivo convulsant effects of a test compound.

Objective: To determine the dose-dependent convulsant activity and the median lethal dose (LD50) of a neurotoxin.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Male Swiss Webster mice (20-25 g).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers.

  • Timer.

Procedure:

  • Animal Acclimation: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of the test compound.

  • Administration: Administer a single i.p. injection of the test compound to a group of mice (n=6-10 per dose group). A control group should receive the vehicle only.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and continuously monitor for 30 minutes for the onset, severity, and duration of convulsions. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • LD50 Determination: Record mortality over a 24-hour period. The LD50 value can be calculated using statistical methods such as the Probit analysis.[7][8]

Whole-Cell Patch-Clamp Electrophysiology on GABA-A Receptors

This protocol allows for the direct measurement of the effect of a neurotoxin on GABA-A receptor function in vitro.[9][10][11][12][13]

Objective: To determine if a neurotoxin modulates GABA-A receptor-mediated currents and to calculate its IC50 value.

Materials:

  • Primary neuronal culture or acute brain slices.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

  • GABA.

  • Test compound (e.g., this compound).

Procedure:

  • Cell Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal on a neuron and establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Perfuse the cell with aCSF containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a stable inward chloride current.

  • Compound Application: Co-apply the test compound at various concentrations along with GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-elicited current in the presence and absence of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[11][14][15]

Conclusion

This compound represents a potent neurotoxin with a mechanism of action that likely involves the antagonism of GABA-A receptors, placing it in a distinct class from many other well-known neurotoxins that target voltage-gated ion channels or neurotransmitter release machinery. While the convulsant effects of this compound are documented, a significant gap exists in the literature regarding its quantitative toxicity and potency at its molecular target. Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the neurotoxic profile of this compound. Such studies will not only enhance our understanding of this fascinating natural product but also potentially provide a new pharmacological tool for probing the function of the GABAergic system.

References

Validating Neurotoxicity Data: A Comparative Guide on Acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of neurotoxicity data for Acrylamide, a well-characterized neurotoxin, against alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the validation and comparison of neurotoxicity studies.

Quantitative Neurotoxicity Data

The following table summarizes the quantitative data on the neurotoxic effects of Acrylamide from various studies. This data is essential for comparing its potency and effects with other potential neurotoxins.

CompoundCell Line/OrganismExposure TimeConcentration/DoseObserved EffectReference
Acrylamide Rat adrenal pheochromocytoma (PC12) cells24 hours5 mMOxidative stress-induced cytotoxicity.[1][1]
Acrylamide PC12 cells24 hours5 mMIncreased ERK phosphorylation.[1][1]
Acrylamide Murine epidermal JB6 P+ cells30 minutes1 mM and 3 mMElevated phosphorylation of ERK.[1][1]
Rotenone (B1679576) Rat embryonic midbrain cultured neurons12 hours0.1 nM - 10 µMSelective apoptosis in serotonergic and dopaminergic neurons.[2][2]
Rotenone Human brain spheroids24 hours (at 2 weeks differentiation)10 µM26% reduction in cell viability.[3][3]
Rotenone Human brain spheroids24 hours (at 2 weeks differentiation)50 µM58% reduction in cell viability.[3][3]
Aconitine Mice (in vivo)0.5 hours0.5 mg/kg & 1.5 mg/kgMild neurological symptoms (increased oral secretions, shortness of breath, unsteady gait).[4][4]
Aconitine Mice (in vivo)0.5 hours2.5 mg/kgSevere neurological symptoms (oral secretion disorder, shortness of breath, hind limb weakness).[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the neurotoxicity assessment of Acrylamide.

1. Cell Culture and Treatment for In Vitro Neurotoxicity Assay

  • Cell Line: PC12 cells, a rat adrenal pheochromocytoma cell line commonly used in neurotoxicity studies due to their neuronal-like characteristics upon differentiation.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: For neurotoxicity assessment, PC12 cells are seeded in appropriate culture plates. After reaching a desired confluency, the culture medium is replaced with a medium containing various concentrations of Acrylamide (e.g., 5 mM) or a vehicle control. The cells are then incubated for a specified period (e.g., 24 hours).[1]

2. Assessment of Cytotoxicity

  • Method: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Following treatment with the neurotoxin, the MTT reagent is added to the cell culture wells and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control group.

3. Western Blot Analysis for Protein Expression

  • Purpose: To quantify the expression levels of specific proteins involved in signaling pathways affected by the neurotoxin (e.g., ERK, p-ERK, Nrf2, NF-κB).

  • Procedure:

    • Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels of target proteins are often normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Acrylamide-Induced Neurotoxicity Signaling Pathway

Acrylamide is known to induce neurotoxicity through the activation of several interconnected signaling pathways, primarily involving oxidative stress and inflammation.[1][5][6] The diagram below illustrates the crosstalk between the Nrf2/NF-κB and PKC/AMPK/ERK pathways in response to Acrylamide exposure.

G Acrylamide Acrylamide ROS Increased ROS (Oxidative Stress) Acrylamide->ROS PKC PKC Activation Acrylamide->PKC AMPK AMPK Inhibition Acrylamide->AMPK ROS->PKC Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB ERK ERK Activation PKC->ERK AMPK->ERK ERK->Nrf2 ERK->NFkB Neuroinflammation Neuroinflammation Nrf2->Neuroinflammation Antioxidant Response (protective initially) NFkB->Neuroinflammation Pro-inflammatory Cytokines Apoptosis Neuronal Apoptosis Neuroinflammation->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Acrylamide-induced neurotoxicity signaling cascade.

Experimental Workflow for Neurotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the neurotoxicity of a compound like Acrylamide in an in vitro cell culture model.

G start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., PC12 cells) start->cell_culture treatment Treatment with Compound (e.g., Acrylamide) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Statistical Evaluation viability->data_analysis protein_analysis->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

Caption: In vitro neurotoxicity assessment workflow.

References

A Comparative Guide to the Structure-Activity Relationship of Ichthyothereol and Related Polyacetylenic Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ichthyothereol, a potent ichthyotoxin and convulsant, by examining its chemical characteristics alongside those of structurally related polyacetylenic neurotoxins. Due to a lack of extensive direct SAR studies on this compound derivatives, this guide synthesizes data from analogous compounds to infer key structural features contributing to its biological activity.

Introduction to this compound

This compound is a toxic polyacetylene found in plants of the Ichthyothere genus, historically used by indigenous peoples of the Amazon basin as a fish poison.[1] Its potent biological effects, including convulsant actions in mammals similar to those of picrotoxin, make it a subject of interest in neuropharmacology and toxicology.[1] Understanding the relationship between its structure and activity is crucial for the development of potential pharmacological probes and for a deeper understanding of its mechanism of action.

Proposed Mechanism of Action: GABA-A Receptor Antagonism

While the direct molecular target of this compound has not been definitively identified, its convulsant effects strongly suggest a mechanism involving the inhibition of neurotransmission. Structurally similar polyacetylenes, such as cicutoxin (B1197497) from water hemlock, are known to be potent non-competitive antagonists of the gamma-aminobutyric acid (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[2][3] Blockade of the GABA-A receptor's chloride channel leads to neuronal hyperexcitability and seizures.[4][5] It is highly probable that this compound shares this mechanism of action.

GABAR_Antagonism cluster_synapse Synaptic Cleft GABA GABA GABAR GABA-A Receptor GABA->GABAR Binds to receptor This compound This compound This compound->GABAR Blocks channel (non-competitive) Seizure Seizure Activity This compound->Seizure Leads to Chloride_Channel Chloride (Cl-) Channel GABAR->Chloride_Channel Opens Neuron_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuron_Hyperpolarization Cl- influx Neuron_Hyperpolarization->Seizure Inhibition of Synthesis_Workflow Start Starting Materials (e.g., protected alkynes, aldehydes) Step1 Synthesis of Tetrahydropyran Moiety Start->Step1 Step2 Synthesis of Polyacetylene Side Chain Start->Step2 Step3 Coupling Reaction (e.g., Sonogashira, Stille) Step1->Step3 Step2->Step3 Step4 Deprotection and Purification Step3->Step4 Final_Product This compound Analog Step4->Final_Product

References

Unraveling Neurotoxicity: A Comparative Analysis of Ichthyothereol and GABA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the presumed mechanism of action of the neurotoxic polyacetylene, Ichthyothereol, with well-characterized antagonists of the Gamma-Aminobutyric Acid (GABA) receptor. While direct experimental data on this compound's molecular interactions remain scarce, its picrotoxin-like convulsant effects strongly suggest its role as a non-competitive GABA-A receptor antagonist. This comparison is based on this inferred mechanism, juxtaposed with the established actions of competitive and non-competitive GABA antagonists.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Disruption of this inhibitory signaling by antagonists leads to neuronal hyperexcitability and convulsions.

This compound (Inferred Mechanism): this compound is a toxic polyacetylene found in plants of the Ichthyothere genus. Its convulsant effects in animals are strikingly similar to those produced by picrotoxin (B1677862), a known non-competitive GABA-A receptor antagonist. It is therefore hypothesized that this compound acts as a channel blocker, binding within the pore of the GABA-A receptor and physically obstructing the flow of chloride ions. This action is independent of the GABA binding site. Other neurotoxic polyacetylenes, such as oenanthotoxin and cicutoxin, have been confirmed to act as non-competitive GABA-A receptor antagonists, further supporting this proposed mechanism for this compound.[1][2][3][4]

GABA Antagonists: GABA antagonists are broadly classified into two categories based on their mechanism of action:

  • Competitive Antagonists (e.g., Bicuculline): These compounds bind directly to the GABA recognition site on the GABA-A receptor.[5] By occupying this site, they prevent GABA from binding and activating the receptor. This type of antagonism can be overcome by increasing the concentration of GABA.[5]

  • Non-competitive Antagonists (e.g., Picrotoxin): These antagonists bind to a site distinct from the GABA binding site, typically within the ion channel pore of the receptor.[5][6] Their binding results in a conformational change that prevents the channel from opening, even when GABA is bound to its receptor. This inhibition is generally not surmountable by increasing GABA concentrations.[5]

Comparative Data Summary

The following table summarizes the key characteristics of this compound (based on its inferred mechanism) and representative GABA antagonists. The lack of direct experimental data for this compound is noted.

FeatureThis compound (Inferred)Picrotoxin (Non-competitive Antagonist)Bicuculline (B1666979) (Competitive Antagonist)
Binding Site Picrotoxin-like site within the ion channel poreAllosteric site within the ion channel pore[6][7]GABA binding site (orthosteric site)[5]
Mechanism Channel BlockadeNon-competitive inhibition[5][6]Competitive inhibition[5]
Effect on GABA Binding No direct effectDoes not prevent GABA binding[5]Prevents GABA binding[5]
Effect on Channel Gating Prevents ion flowPrevents channel opening[5]Prevents GABA-induced channel opening
Surmountability by GABA NoNo[5]Yes[5]
IC50 / Ki Values Not AvailableIC50: ~2.2 µM (varies with GABA concentration)[8]pKB: ~5.9[5]

Signaling Pathway Diagrams

The following diagrams illustrate the modulation of the GABA-A receptor signaling pathway by competitive and non-competitive antagonists.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Ion Channel GABA->GABA_A_Receptor:f1 Binds Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_A_Receptor:f1 Blocks Cl_in Cl- Influx (Hyperpolarization) GABA_A_Receptor:f2->Cl_in Opens Cl_out Cl- Picrotoxin Picrotoxin / this compound (Non-competitive Antagonist) Picrotoxin->GABA_A_Receptor:f2 Blocks

Fig. 1: GABA-A Receptor Antagonism

Experimental Workflows

The following diagram outlines a typical experimental workflow for characterizing and comparing the effects of novel compounds like this compound with known GABA antagonists.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (e.g., [3H]dihydropicrotoxinin) Electrophysiology Electrophysiology (Patch-Clamp on neurons or recombinant receptors) Binding_Assay->Electrophysiology Confirm functional effect Brain_Slices Brain Slice Electrophysiology (Assess effects on synaptic transmission) Electrophysiology->Brain_Slices Validate in a more physiological context Animal_Models Animal Models of Convulsion (e.g., mouse, zebrafish) Brain_Slices->Animal_Models Predict in vivo effects Behavioral_Studies Behavioral Assays Animal_Models->Behavioral_Studies Observe phenotype

Fig. 2: Drug Discovery Workflow

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of a test compound on GABA-evoked currents in cultured neurons or cells expressing recombinant GABA-A receptors.

Objective: To determine if a test compound acts as an antagonist at the GABA-A receptor and to characterize its mode of inhibition (competitive vs. non-competitive).

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells).

  • External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with CsOH).

  • GABA stock solution (10 mM in water).

  • Test compound (e.g., this compound, Picrotoxin, Bicuculline) stock solution (10 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare cells on coverslips for recording.

  • Establish a whole-cell patch-clamp recording from a single neuron.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline inward current.

  • After establishing a stable baseline, co-apply the test compound at various concentrations with the same concentration of GABA.

  • To distinguish between competitive and non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of the test compound.

  • Wash out the test compound to check for reversibility of the effect.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • For competitive antagonists (like Bicuculline), the GABA dose-response curve will show a rightward shift with no change in the maximal response.[5]

  • For non-competitive antagonists (like Picrotoxin), the GABA dose-response curve will show a reduction in the maximal response, with or without a rightward shift.[5]

  • Calculate IC50 values from the concentration-inhibition curves.

Radioligand Binding Assay

This protocol is used to determine if a test compound binds to the picrotoxin site on the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the picrotoxin binding site.

Materials:

  • Rat brain membrane preparation.

  • Radioligand specific for the picrotoxin site, such as [3H]dihydropicrotoxinin or [35S]TBPS.

  • Test compound (this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known ligand for the picrotoxin site (e.g., unlabeled picrotoxin).

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is pending, the available toxicological data strongly suggests its function as a non-competitive antagonist of the GABA-A receptor, similar to picrotoxin. This mode of action distinguishes it from competitive antagonists like bicuculline. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the molecular interactions of this compound and to quantify its potency at the GABA-A receptor. Such studies will be invaluable for a comprehensive understanding of its neurotoxicity and for the development of potential therapeutic interventions.

References

Limited Public Data on Ichthyothereol Analogs Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of public research on the synthesis and biological activity of analogs of Ichthyothereol, a naturally occurring convulsant polyyne. While the total synthesis of (-)-Ichthyothereol was first reported in 2001, subsequent research detailing the systematic synthesis and structure-activity relationships (SAR) of a series of its analogs, particularly concerning their anticonvulsant or other biological activities, appears to be limited or not publicly accessible. This lack of data prevents the creation of a detailed comparative guide as originally intended.

This compound: A Potent Natural Convulsant

This compound is a toxic compound found in several plants native to South and Central America. It is historically known for its potent piscicidal (fish-killing) properties and has been used by indigenous communities for fishing. The compound is also toxic to mammals, producing convulsant effects that are reported to be similar to those of picrotoxin, a known GABA-A receptor antagonist.

The State of Synthetic Efforts

The first total synthesis of (-)-Ichthyothereol and its acetate (B1210297) was a significant achievement in organic chemistry, providing a pathway to obtain the natural product in the laboratory. This synthesis confirmed the absolute stereochemistry of the molecule. However, follow-up studies that would typically explore the synthesis of various analogs to probe the molecule's pharmacophore and optimize its biological activity are not readily found in the public domain. Such studies are crucial for understanding the structural requirements for its convulsant activity and for potentially designing analogs with therapeutic properties, such as anticonvulsant effects.

Challenges in Fulfilling a Comparative Analysis

Without access to studies that have synthesized and tested a range of this compound analogs, it is impossible to:

  • Present Quantitative Data: No data tables comparing yields, spectroscopic data, or biological activities (e.g., IC₅₀, ED₅₀) of different analogs can be compiled.

  • Provide Experimental Protocols: Detailed methodologies for the synthesis of specific analogs and the bioassays used to evaluate them are unavailable.

  • Visualize Signaling Pathways: The precise molecular mechanism of action of this compound is not well-elucidated, and therefore, no specific signaling pathways can be diagrammed.

Experimental Workflow for Natural Product Analog Synthesis and Evaluation (General Hypothetical Workflow)

Should research on this compound analogs become available, a typical experimental workflow to assess their synthesis and activity would likely follow the steps outlined below. This is a generalized representation and not based on specific published work on this compound analogs.

G cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_sar Data Analysis start Starting Material (e.g., this compound precursor) synthesis Chemical Modifications (e.g., functional group changes) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Screening (e.g., Anticonvulsant Assay - MES, PTZ) purification->screening Test Analogs dose_response Dose-Response Studies (Determine ED50/IC50) screening->dose_response toxicity Neurotoxicity Assessment (e.g., Rotarod test) dose_response->toxicity sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis toxicity->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: A generalized workflow for the synthesis and biological evaluation of natural product analogs.

Leitfaden zur Identifizierung und Validierung von Zielmolekülen für Naturstoffe am Beispiel von Ichthyothereol

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Überblick über die Strategien und experimentellen Methoden zur Identifizierung und Validierung der molekularen Zielstrukturen (Targets) von bioaktiven Naturstoffen. Als exemplarisches Beispiel dient Ichthyothereol, ein toxisches Polyacetylen, das aus Pflanzen in Süd- und Mittelamerika gewonnen wird.[1][2] Es ist bekannt für seine krampfauslösende Wirkung, die der von Picrotoxin ähnelt, doch sein genaues molekulares Ziel ist bisher nicht umfassend charakterisiert.[2]

Strategien zur Target-Identifizierung

Die Aufklärung des molekularen Wirkmechanismus eines Naturstoffs ist entscheidend für die weitere Entwicklung als potenzielles Therapeutikum.[3] Moderne Ansätze zur Zielidentifizierung lassen sich grob in affinitätsbasierte und markierungsfreie Methoden unterteilen.

Affinitätsbasierte Methoden (Chemische Proteomik) Bei diesen Ansätzen wird der Naturstoff chemisch modifiziert, um eine "Sonde" zu erzeugen. Diese Sonde enthält typischerweise eine reaktive Gruppe zur kovalenten Bindung an das Zielprotein und einen Reporter-Tag (z. B. Biotin oder ein Fluorophor) zur anschließenden Isolierung und Identifizierung mittels Massenspektrometrie.[4]

Markierungsfreie Methoden Diese Techniken erfordern keine Modifikation des Naturstoffs, was das Risiko einer veränderten biologischen Aktivität vermeidet.[5]

  • Cellular Thermal Shift Assay (CETSA): Diese Methode basiert auf dem Prinzip, dass die Bindung eines Liganden an sein Zielprotein dessen thermische Stabilität erhöht.[6] Zellen oder Lysate werden mit dem Naturstoff inkubiert, erhitzt und die verbleibende Menge an löslichem Protein bei verschiedenen Temperaturen analysiert. Eine Verschiebung der Schmelzkurve des Proteins deutet auf eine direkte Bindung hin.[6]

  • Computergestützte Ansätze (Target Fishing): Hierbei werden Datenbanken und Algorithmen genutzt, um auf Basis der chemischen Struktur des Naturstoffs potenzielle Zielmoleküle vorherzusagen.[7] Diese in silico-Ergebnisse erfordern jedoch eine anschließende experimentelle Validierung.

Vergleichende Analyse hypothetischer Validierungsdaten

Nach der Identifizierung eines potenziellen Zielmoleküls ist die Validierung entscheidend. Hierzu werden die Bindungsaffinität und die funktionelle Aktivität des Naturstoffs an seinem Zielmolekül quantifiziert und mit potenziellen Off-Targets verglichen. Die folgende Tabelle zeigt hypothetische Daten, wie sie in einer solchen Validierungsstudie für einen Naturstoff ("Compound X") generiert werden könnten.

ZielproteinBindungsaffinität (Kd) [nM]Funktionelle Aktivität (IC50) [µM]Anmerkungen
Primäres Target (z.B. Rezeptor A) 500.5Hohe Affinität und potente Hemmung deuten auf ein primäres Target hin.
Off-Target 1 (z.B. Rezeptor B)1.20025Deutlich geringere Affinität und Wirksamkeit.
Off-Target 2 (z.B. Enzym C)> 10.000> 100Keine signifikante Bindung oder funktionelle Aktivität nachgewiesen.

Experimentelle Protokolle

Detaillierte und validierte Protokolle sind für die Reproduzierbarkeit der Ergebnisse unerlässlich.[8] Nachfolgend finden Sie ein grundlegendes Protokoll für einen zellulären thermischen Shift-Assay (CETSA).

Protokoll: Cellular Thermal Shift Assay (CETSA)

  • Zellbehandlung: Kultivieren Sie die gewünschten Zellen bis zu einer Konfluenz von ca. 80%. Behandeln Sie die Zellen mit dem Naturstoff in der gewünschten Konzentration oder mit einem Vehikel als Kontrolle für 1-2 Stunden.

  • Hitze-Schock: Ernten Sie die Zellen und resuspendieren Sie sie in einem geeigneten Puffer. Aliquotieren Sie die Zellsuspension und inkubieren Sie die Aliquots bei verschiedenen Temperaturen (z. B. von 40°C bis 64°C in 2°C-Schritten) für 3 Minuten, gefolgt von einer Abkühlung bei Raumtemperatur für 3 Minuten.

  • Lyse: Führen Sie drei Gefrier-Auftau-Zyklen mit flüssigem Stickstoff und einem 25°C-Wasserbad durch, um die Zellen zu lysieren.

  • Zentrifugation: Zentrifugieren Sie die Lysate bei hoher Geschwindigkeit (z. B. 20.000 x g) für 20 Minuten bei 4°C, um die ausgefällten Proteine zu entfernen.

  • Analyse: Überführen Sie den Überstand, der die löslichen Proteine enthält, in neue Röhrchen. Analysieren Sie die Menge des Zielproteins in jedem Aliquot mittels Western Blot oder anderer proteinquantitativer Methoden.

  • Datenauswertung: Erstellen Sie Schmelzkurven, indem Sie die relative Menge des löslichen Zielproteins gegen die Temperatur auftragen. Vergleichen Sie die Kurven der behandelten Proben mit denen der Kontrollproben, um eine thermische Stabilisierung nachzuweisen.

Visualisierung von Workflows und Signalwegen

Diagramme sind entscheidend, um komplexe Prozesse und Zusammenhänge zu veranschaulichen.

G cluster_discovery Phase 1: Target-Identifizierung cluster_validation Phase 2: Target-Validierung A Bioaktiver Naturstoff (z.B. This compound) B Markierungsfreie Methoden (z.B. CETSA, SPROX) A->B C Affinitätsbasierte Methoden (Chemische Proteomik) A->C D Computergestützte Vorhersage A->D E Liste potenzieller Zielmoleküle B->E C->E D->E F Bindungsstudien (z.B. SPR, ITC) E->F G Funktionelle zelluläre Assays E->G H Knockdown/Knockout-Studien (z.B. CRISPR/Cas9) E->H I Valdiertes Zielmolekül F->I G->I H->I

Abbildung 1: Allgemeiner Workflow zur Identifizierung und Validierung von Zielmolekülen.

Da this compound ähnliche Effekte wie Picrotoxin, ein bekannter Antagonist des GABA-A-Rezeptors, zeigt, könnte es einen ähnlichen Signalweg beeinflussen.[2]

G cluster_pathway Hypothetischer Signalweg für this compound GABA GABA Receptor GABA-A Rezeptor (Chlorid-Ionenkanal) GABA->Receptor bindet Chloride Cl- Einstrom Receptor->Chloride öffnet Depol Depolarisation (Neuronale Erregung) Receptor->Depol führt zu Ichthyo This compound (Hypothetischer Antagonist) Ichthyo->Receptor blockiert Neuron Postsynaptisches Neuron Hyperpol Hyperpolarisation (Neuronale Hemmung) Neuron->Hyperpol Chloride->Neuron führt zu

Abbildung 2: Hypothetischer Signalweg der neuronalen Hemmung durch this compound.

References

Cross-Validation of Ichthyothereol Effects in Different Neuronal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of the neurotoxic effects of Ichthyothereol, a polyacetylene constituent isolated from the fish poison plant Ichthyothere terminalis.[1] Due to the limited publicly available experimental data on this compound's specific neuronal effects, this document presents a hypothetical, yet plausible, framework based on established methodologies for neurotoxin analysis. This guide outlines potential mechanisms of action and provides detailed protocols for a robust comparative study against other known neurotoxins. The objective is to equip researchers with the necessary tools and a conceptual framework to generate and compare experimental data on this compound's neurotoxicity.

Introduction to this compound and its Hypothesized Neurotoxic Mechanism

This compound is a polyacetylene compound identified as an active component in a plant-based fish poison.[1] While its precise molecular targets in the nervous system are not well-documented, its potent ichthyotoxic effects suggest it may act on fundamental neuronal processes. Based on the actions of other potent neurotoxins, we hypothesize that this compound may function as a potent modulator of voltage-gated ion channels, leading to neuronal hyperexcitability and subsequent excitotoxicity. This guide will explore the validation of this hypothesis across diverse neuronal models.

The cross-validation of this compound's effects is critical for understanding its specific neurotoxic profile and for the potential development of therapeutic countermeasures. This guide will focus on three commonly utilized neuronal models:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a mature neuronal phenotype.

  • Primary Cortical Neurons: Neurons harvested directly from rodent brain tissue, offering a model that closely mirrors the in vivo environment.

  • Human iPSC-derived Neurons: A cutting-edge model providing a human-specific context for neurotoxicity testing.[2]

Comparative Data on Neurotoxic Effects

The following tables present hypothetical, yet realistic, quantitative data summarizing the expected outcomes from exposing different neuronal models to this compound and two well-characterized neurotoxins: Tetrodotoxin (TTX), a voltage-gated sodium channel blocker, and Kainic Acid, a potent agonist for kainate receptors that induces excitotoxicity.[3]

Table 1: Comparative Cytotoxicity (IC50) in Different Neuronal Models After 24-hour Exposure

CompoundSH-SY5Y (µM)Primary Cortical Neurons (µM)iPSC-derived Neurons (µM)
This compound (Hypothetical) 1558
Tetrodotoxin (TTX) > 100> 100> 100
Kainic Acid 502535

Table 2: Comparative Effects on Neuronal Activity (EC50) Based on Calcium Imaging

CompoundParameterSH-SY5Y (µM)Primary Cortical Neurons (µM)iPSC-derived Neurons (µM)
This compound (Hypothetical) Increased Spontaneous Firing2.50.81.2
Tetrodotoxin (TTX) Inhibition of Spontaneous Firing0.10.050.08
Kainic Acid Increased Spontaneous Firing1057

Experimental Protocols

  • SH-SY5Y Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids. For differentiation, the FBS concentration is reduced to 1%, and 10 µM retinoic acid is added for 5-7 days.

  • Primary Cortical Neuron Culture: Cortical neurons are isolated from embryonic day 18 (E18) rat or mouse pups. The dissociated neurons are plated on poly-L-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2 and form mature networks within 7-10 days in vitro.

  • iPSC-derived Neuron Culture: Human induced pluripotent stem cell (hiPSC)-derived neural stem cells are cultured and differentiated into cortical neurons following established protocols. The resulting cultures contain a mixed population of glutamatergic and GABAergic neurons and astrocytes, forming functional networks.[3]

  • Cells are plated in a 96-well plate and treated with varying concentrations of this compound, TTX, or Kainic Acid for 24 hours.

  • After treatment, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Differentiated neurons in a 96-well plate are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • The dye is washed out, and the cells are maintained in a recording buffer.

  • Basal neuronal activity is recorded for 5 minutes using a high-speed fluorescence microscope or a plate reader with kinetic reading capabilities.

  • Varying concentrations of the test compounds are added, and the changes in spontaneous calcium oscillations are recorded for at least 15 minutes.

  • Parameters such as peak frequency, amplitude, and duration are quantified using appropriate software.[3]

Visualizations

Ichthyothereol_Signaling_Pathway This compound This compound VGCC Voltage-Gated Ca2+ Channel This compound->VGCC Potentiates Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Apoptosis->Neuronal_Death

Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity.

Experimental_Workflow start Start culture Culture Neuronal Models (SH-SY5Y, Primary, iPSC) start->culture treatment Treat with this compound and Comparators culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt calcium Calcium Imaging treatment->calcium data_analysis Data Analysis (IC50 / EC50) mtt->data_analysis calcium->data_analysis comparison Compare Effects Across Models and Compounds data_analysis->comparison end End comparison->end

Caption: Workflow for the cross-validation of this compound's neurotoxic effects.

Logical_Relationships This compound This compound SH_SY5Y SH-SY5Y (Human Neuroblastoma) This compound->SH_SY5Y Tested on Primary_Neurons Primary Cortical Neurons (Rodent) This compound->Primary_Neurons Tested on iPSC_Neurons iPSC-derived Neurons (Human) This compound->iPSC_Neurons Tested on High_Throughput High-Throughput Screening SH_SY5Y->High_Throughput Suitable for High_Biological_Relevance High Biological Relevance Primary_Neurons->High_Biological_Relevance Provides iPSC_Neurons->High_Biological_Relevance Human_Specificity Human-Specific Effects iPSC_Neurons->Human_Specificity Allows assessment of

Caption: Relationships between this compound and the different neuronal models.

Conclusion

This guide provides a foundational framework for conducting a thorough cross-validation of this compound's neurotoxic effects on different neuronal cell lines. By employing standardized protocols and considering a plausible mechanism of action, researchers can generate reliable and comparable data. Such studies are essential for a deeper understanding of the neurotoxicity of this potent natural compound and for the development of potential neuroprotective strategies.

References

A Comparative Analysis of Synthetic vs. Natural Ichthyothereol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic and natural Ichthyothereol, a potent polyyne neurotoxin. While direct comparative studies on the biological activity of synthetic versus natural this compound are not available in the current literature, the successful total synthesis of (-)-Ichthyothereol has demonstrated that the synthetic molecule is chemically and physically identical to its natural counterpart. This structural identity strongly suggests an equivalent biological efficacy.

Introduction to this compound

This compound is a toxic polyacetylene found in plants of the Ichthyothere genus, notably Ichthyothere terminalis, which has a long history of use as a fish poison by indigenous communities in South America. Its potent neurotoxic effects, which include convulsant activity, have made it a subject of interest in toxicology and pharmacology. The convulsant effects observed in mammals are similar to those of picrotoxin, a known antagonist of the GABA-A receptor.

Data on the Identity of Synthetic and Natural this compound

Biological Activity and Efficacy

Due to the established identity of the synthetic and natural forms, the following data on biological activity applies to both.

Table 1: Summary of Observed Biological Effects of this compound

EffectSpeciesObservations
Potent IchthyotoxinFishCauses rapid paralysis and death.
Mammalian NeurotoxinRodents, CaninesInduces convulsant effects similar to picrotoxin.

Quantitative Efficacy Data (Hypothetical)

Table 2: Hypothetical In Vivo and In Vitro Efficacy Data for this compound

Assay TypeModelEndpointHypothetical Value
Acute Fish ToxicityZebrafish (Danio rerio)96-hour LC500.1 - 1.0 µg/L
Murine Acute ToxicityMouse (Mus musculus)Intraperitoneal LD501 - 5 mg/kg
In Vitro NeurotoxicitySH-SY5Y Neuroblastoma Cells24-hour IC501 - 10 µM

Proposed Mechanism of Action and Signaling Pathway

The convulsant effects of this compound, being similar to those of picrotoxin, suggest that its primary mechanism of action is the antagonism of the GABA-A receptor. Picrotoxin is a non-competitive antagonist that blocks the chloride ion channel of the GABA-A receptor, thereby inhibiting the neuroinhibitory effects of GABA and leading to hyperexcitability of the central nervous system.

Ichthyothereol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation) GABA->GABA_A_Receptor Binds This compound This compound This compound->Chloride_Channel Blocks

Caption: Proposed mechanism of this compound as a GABA-A receptor antagonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research.

Synthesis of (-)-Ichthyothereol

The total synthesis of (-)-Ichthyothereol has been reported, providing a blueprint for its laboratory preparation. The key steps involve the stereoselective construction of the tetrahydropyran (B127337) ring and the subsequent coupling with a polyyne side chain. For a detailed protocol, researchers are directed to the primary literature on its total synthesis.

In Vivo Fish Acute Toxicity Assay (Adapted from OECD 203)

This protocol outlines a general procedure for assessing the acute toxicity of this compound in a model fish species like the zebrafish (Danio rerio).

  • Acclimatization: Acclimate fish to laboratory conditions for at least 7 days.

  • Test Substance Preparation: Prepare a stock solution of this compound (synthetic or natural) in a suitable solvent. Prepare a series of dilutions to establish a concentration range.

  • Exposure: Expose groups of fish (e.g., 10 fish per group) to different concentrations of this compound in test tanks. Include a control group exposed only to the solvent.

  • Observation: Observe the fish for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test population) using appropriate statistical methods.

Fish_Toxicity_Workflow A Acclimatize Fish B Prepare this compound Dilutions A->B C Expose Fish Groups to Concentrations B->C D Observe Mortality (24, 48, 72, 96h) C->D E Calculate 96h LC50 D->E

Caption: Workflow for an in vivo fish acute toxicity assay.

In Vitro Neuroblastoma Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a human neuroblastoma cell line, such as SH-SY5Y.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and solvent-only controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow A Seed Neuroblastoma Cells in 96-well Plate B Treat with this compound Concentrations A->B C Incubate for 24h B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro neuroblastoma cell viability assay.

Conclusion

A Comparative Guide to the Statistical Validation of Chemically-Induced Seizure Models with a Focus on Ichthyothereol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate preclinical seizure model is a critical step in the discovery of novel antiepileptic drugs. While well-established models using agents like pentylenetetrazol (PTZ) and kainic acid are widely used, the exploration of new chemical convulsants offers the potential for models with novel mechanisms and translational relevance. This guide provides a comparative overview of the validation of seizure models, with a special focus on Ichthyothereol, a naturally occurring convulsant, and contrasts it with established chemical inducers.

Introduction to this compound

This compound is a toxic polyyne compound found in the leaves and flowers of several plants native to South and Central America.[1] Historically used as a fish poison, its toxic effects extend to mammals.[1] Notably, it has been shown to produce convulsant effects in mice and dogs that are similar to those of picrotoxin, a known non-competitive antagonist of the GABA-A receptor.[1] This suggests that this compound may induce seizures by inhibiting GABAergic neurotransmission, a key mechanism in the pathophysiology of epilepsy.

Comparison of Chemically-Induced Seizure Models

The validation of any new seizure model requires a thorough comparison with existing, well-characterized models. The following table summarizes the key characteristics of seizure models induced by this compound (based on its picrotoxin-like activity) and other commonly used chemical convulsants.

FeatureThis compound (projected)Pentylenetetrazol (PTZ)Kainic AcidPilocarpine
Mechanism of Action GABA-A receptor antagonistGABA-A receptor antagonistGlutamate receptor agonist (kainate receptor)Muscarinic acetylcholine (B1216132) receptor agonist
Seizure Type Clonic-tonic seizuresPrimarily clonic seizures, can progress to tonicComplex partial seizures, status epilepticusComplex partial seizures, status epilepticus
Administration Route Intraperitoneal (i.p.), Intravenous (i.v.)Subcutaneous (s.c.), Intraperitoneal (i.p.)Intraperitoneal (i.p.), IntracerebralIntraperitoneal (i.p.)
Key Advantages Potentially novel seizure phenotypeWell-characterized, good for screening acute anticonvulsantsInduces status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsyModels temporal lobe epilepsy with a distinct pattern of neurodegeneration
Key Disadvantages Limited characterization and availabilityHigh variability in seizure threshold, less effective for partial seizuresHigh mortality rate, severe neurodegenerationHigh mortality rate, significant peripheral cholinergic effects

Experimental Protocols for Model Validation

The validation of a new seizure model, such as one induced by this compound, involves a series of experiments to characterize the seizure phenotype, determine the effective dose range, and assess its predictive validity with known antiepileptic drugs.

1. Dose-Response Characterization:

  • Objective: To determine the dose of this compound that reliably induces seizures and to establish the convulsive dose 50 (CD50).

  • Methodology:

    • Administer escalating doses of this compound (e.g., via i.p. injection) to different groups of rodents (e.g., mice or rats).

    • Observe the animals for a defined period (e.g., 30-60 minutes) and record the incidence of seizures, latency to the first seizure, seizure duration, and seizure severity using a standardized scoring system (e.g., the Racine scale).

    • Monitor for and record any mortality.

    • Calculate the CD50 using probit analysis.

2. Pharmacological Validation:

  • Objective: To assess the predictive validity of the this compound-induced seizure model using standard antiepileptic drugs (AEDs).

  • Methodology:

    • Pre-treat groups of animals with a range of clinically used AEDs with different mechanisms of action (e.g., diazepam, valproic acid, phenytoin) at effective doses.

    • After the appropriate pre-treatment time, administer a pre-determined convulsive dose of this compound (e.g., CD97).

    • Observe and record seizure parameters as described above.

    • A clinically effective AED should significantly reduce the incidence and/or severity of this compound-induced seizures.

3. Electroencephalographic (EEG) Characterization:

  • Objective: To characterize the electrographic seizure activity induced by this compound.

  • Methodology:

    • Surgically implant EEG electrodes into the cortex and/or hippocampus of rodents.

    • After a recovery period, administer a convulsive dose of this compound.

    • Record the EEG activity and correlate it with the observed behavioral seizures.

    • Analyze the EEG for spike-wave discharges, seizure duration, and spectral power.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding and implementing seizure models.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GABA_A GABA-A Receptor Glutamate->GABA_A GABA Release (Inhibitory) Chloride Cl- Influx GABA_A->Chloride Depolarization Depolarization/ Seizure Activity GABA_A->Depolarization Inhibition Prevented Hyperpolarization Hyperpolarization Chloride->Hyperpolarization This compound This compound Block Blockade This compound->Block Block->GABA_A

Caption: Proposed signaling pathway for this compound-induced seizures via GABA-A receptor antagonism.

G start Start: Animal Acclimation drug_prep Prepare this compound and Test Compounds start->drug_prep animal_groups Randomize Animals into Groups drug_prep->animal_groups pretreatment Administer Test Compound or Vehicle animal_groups->pretreatment induction Administer this compound (Convulsive Dose) pretreatment->induction observation Behavioral Observation & Seizure Scoring induction->observation eeg EEG Recording (if applicable) induction->eeg data_analysis Data Analysis (Latency, Duration, Severity) observation->data_analysis eeg->data_analysis results Statistical Validation & Comparison data_analysis->results

Caption: General experimental workflow for the validation of an this compound-induced seizure model.

References

Independent Verification of Published Ichthyothereol Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported findings on Ichthyothereol, a naturally occurring polyacetylene compound, with alternative convulsant agents. Due to the limited quantitative data available for this compound, this comparison relies on its known qualitative effects and the established properties of structurally and mechanistically similar compounds. All data is presented to facilitate independent verification and further research.

Executive Summary

This compound, isolated from plants of the Ichthyothere genus, is a potent convulsant toxin.[1] Its mechanism of action is reported to be similar to that of picrotoxin, a well-characterized non-competitive antagonist of the GABA-A receptor. This guide compares this compound to other polyacetylene toxins, cicutoxin (B1197497) and oenanthotoxin, which share this mechanism. The comparative data, including toxicity and mechanism of action, are summarized below.

Comparative Data

CompoundChemical ClassMechanism of ActionTargetPotency (IC50)Toxicity (LD50, mice)Source
This compound PolyacetyleneNon-competitive Antagonist (inferred)GABA-A Receptor Chloride Channel (inferred)Not ReportedNot ReportedIchthyothere terminalis
Picrotoxin SesquiterpenoidNon-competitive AntagonistGABA-A Receptor Chloride Channel~1 µM (species and subunit dependent)~2 mg/kg (intraperitoneal)Anamirta cocculus
Cicutoxin PolyacetyleneNon-competitive AntagonistGABA-A Receptor Chloride ChannelNot Reported2.8 - 48.3 mg/kg (intraperitoneal)[2][3][4]Cicuta species
Oenanthotoxin PolyacetyleneNon-competitive AntagonistGABA-A Receptor Chloride ChannelNot Reported0.58 - 2.94 mg/kg (intraperitoneal, mouse/rat)[5][6][7]Oenanthe crocata

Signaling Pathway and Experimental Workflow

The convulsant activity of this compound and its comparators is attributed to the blockade of inhibitory neurotransmission mediated by the GABA-A receptor. The following diagrams illustrate the signaling pathway and a general workflow for investigating these compounds.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to This compound This compound / Alternatives This compound->Chloride_Channel Blocks (Non-competitive)

Figure 1. Simplified signaling pathway of GABA-A receptor modulation.

Experimental_Workflow cluster_extraction Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Plant_Material Plant Material (e.g., Ichthyothere terminalis) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography Extraction->Purification Compound Isolated Compound (e.g., this compound) Purification->Compound Receptor_Binding GABA-A Receptor Binding Assay Compound->Receptor_Binding Electrophysiology Patch-Clamp Electrophysiology Compound->Electrophysiology Animal_Model Animal Model (e.g., Mice) Compound->Animal_Model IC50_Determination IC50_Determination Receptor_Binding->IC50_Determination Determine IC50 Mechanism_of_Action Mechanism_of_Action Electrophysiology->Mechanism_of_Action Characterize Blockade Toxicity_Study Toxicity Assessment (LD50 Determination) Animal_Model->Toxicity_Study Behavioral_Assay Convulsant Activity Measurement Animal_Model->Behavioral_Assay LD50_Value LD50_Value Toxicity_Study->LD50_Value Efficacy_Data Efficacy_Data Behavioral_Assay->Efficacy_Data

Figure 2. General experimental workflow for convulsant agent analysis.

Experimental Protocols

Compound Isolation and Purification
  • Source Material: Leaves and stems of Ichthyothere terminalis.

  • Extraction: Soxhlet extraction or maceration with a non-polar solvent such as hexane (B92381) or dichloromethane.

  • Purification: Column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound. Characterization would be confirmed by NMR spectroscopy and mass spectrometry.

In Vitro GABA-A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the GABA-A receptor.

  • Method: A radioligand binding assay using synaptic membrane preparations from rodent brains (e.g., cortex or cerebellum).

  • Procedure:

    • Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol for the agonist site or [35S]TBPS for the channel site).

    • Add varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Electrophysiological Recording (Patch-Clamp)
  • Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.

  • Method: Whole-cell patch-clamp recording from cultured neurons or oocytes expressing GABA-A receptors.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Apply GABA to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of this compound to assess its effect on the GABA-evoked current.

    • Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the mechanism of action (e.g., competitive vs. non-competitive antagonism).

In Vivo Toxicity and Convulsant Activity Assessment
  • Objective: To determine the median lethal dose (LD50) and assess the convulsant effects of this compound.

  • Animal Model: Male Swiss Webster mice (20-25 g).

  • Procedure (LD50 Determination):

    • Administer this compound via intraperitoneal (i.p.) injection at a range of doses to different groups of mice.

    • Observe the animals for a specified period (e.g., 24 hours) and record mortality.

    • Calculate the LD50 using a statistical method such as the probit analysis.

  • Procedure (Convulsant Activity):

    • Administer a sub-lethal dose of this compound (i.p.).

    • Observe and score the severity of convulsions over time (e.g., using the Racine scale).

    • Measure the latency to the first seizure and the duration of seizure activity.

Conclusion

The available evidence strongly suggests that this compound is a potent convulsant that acts as a non-competitive antagonist of the GABA-A receptor, similar to other naturally occurring polyacetylenes like cicutoxin and oenanthotoxin. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of quantitative data. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise potency, toxicity, and mechanism of action of this compound, enabling a more direct and quantitative comparison with other convulsant agents. Such data is crucial for its potential application in neuroscience research and for a thorough assessment of its toxicological risks.

References

Safety Operating Guide

Proper Disposal Procedures for Ichthyothereol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Ichthyothereol in a laboratory setting. The following procedures are designed to mitigate risks associated with this toxic compound and ensure compliance with standard safety protocols.

This compound is a potent polyyne neurotoxin known for its significant toxicity to aquatic life and mammals.[1] Due to its hazardous nature, it is imperative that all waste containing this compound, whether in solid, liquid, or contaminated material form, is managed as hazardous waste. Standard disposal methods such as drain disposal or mixing with general laboratory trash are strictly prohibited.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its toxic properties. The primary risks are accidental exposure through ingestion, inhalation of aerosols, or skin contact. All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation risk.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when working with this compound. This includes, but is not limited to:

  • Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn.

  • Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Toxic to fish, mice, and dogs, producing convulsant effects.[1]Ingestion, Inhalation, Skin Contact
Environmental Hazard Known to be highly toxic to aquatic life.[1]Improper disposal leading to environmental release.
Chemical Reactivity As a polyyne, it may be unstable in bulk and can be reactive.Heat, Incompatible Materials

Step-by-Step Disposal Protocol

All waste generated from experiments involving this compound must be segregated and treated as hazardous waste. The following protocol outlines the procedures for different forms of waste.

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

Given the high toxicity of this compound, a chemical inactivation step for liquid waste is strongly recommended to reduce its hazard before collection by environmental health and safety personnel. The polyyne structure of this compound is susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which breaks the triple bonds to form less toxic carboxylic acids.[2][3][4][5]

Methodology:

  • Preparation: This procedure must be performed in a chemical fume hood. Ensure all necessary PPE is worn. Prepare a fresh solution of potassium permanganate (KMnO₄).

  • Reaction Setup: Collect the aqueous liquid waste containing this compound in a designated, properly labeled, and chemically compatible container. The container should be placed in secondary containment.

  • Inactivation: While stirring the waste solution, slowly add a potassium permanganate solution. The reaction is complete when the purple color of the permanganate persists, indicating that the this compound has been fully oxidized.

  • Neutralization: After the reaction is complete, the excess potassium permanganate can be quenched by carefully adding a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Final Disposal: The resulting solution, now containing the degradation products, should be labeled as "Chemically Treated this compound Waste" and disposed of through your institution's hazardous waste program.

Disposal Workflow for All this compound Waste Streams:

  • Step 1: Segregation at the Source

    • Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled, leak-proof containers. If possible, perform the chemical inactivation protocol described above for aqueous waste.

    • Solid Waste: This includes unused this compound powder, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE (e.g., gloves). Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Sharps: Needles, syringes, or any other contaminated sharp objects must be placed in a designated sharps container.

  • Step 2: Container Management and Labeling

    • Use only chemically compatible containers provided by or approved by your institution's environmental health and safety department.

    • All containers must be securely closed when not in use.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Step 3: Storage

    • Store all this compound waste in a designated, secure area, away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Step 4: Scheduling a Pickup

    • Once the waste containers are full, arrange for a pickup with your institution's hazardous waste disposal service. Do not transport hazardous waste yourself.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the this compound disposal process.

Ichthyothereol_Disposal_Workflow cluster_generation Waste Generation cluster_treatment Waste Treatment & Segregation cluster_disposal Final Disposal Start Start Solid_Waste Solid Waste (Powder, PPE) Start->Solid_Waste Experimentation Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Experimentation Sharps Contaminated Sharps Start->Sharps Experimentation Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Chemical_Inactivation Chemical Inactivation (e.g., KMnO4 oxidation) Liquid_Waste->Chemical_Inactivation Sharps_Container Place in Sharps Container Sharps->Sharps_Container Store_Waste Store in Designated Secondary Containment Area Segregate_Solid->Store_Waste Segregate_Liquid Segregate in Labeled Liquid Waste Container Chemical_Inactivation->Segregate_Liquid Segregate_Liquid->Store_Waste Sharps_Container->Store_Waste Schedule_Pickup Schedule Pickup with Hazardous Waste Program Store_Waste->Schedule_Pickup End End Schedule_Pickup->End

Caption: Disposal workflow for this compound waste.

Chemical_Inactivation_Pathway This compound This compound (Polyyne Structure) Oxidative_Cleavage Oxidative Cleavage This compound->Oxidative_Cleavage KMnO4 Potassium Permanganate (KMnO4) KMnO4->Oxidative_Cleavage Carboxylic_Acids Less Toxic Carboxylic Acids Oxidative_Cleavage->Carboxylic_Acids

Caption: Chemical inactivation of this compound.

References

Essential Safety and Logistical Information for Handling Ichthyothereol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Ichthyothereol. Adherence to these procedures is essential to mitigate the risks associated with this potent neurotoxin.

This compound is a toxic polyyne compound found in several plants native to South and Central America.[1] It is known to be toxic to fish, mice, and dogs, exhibiting convulsant effects similar to picrotoxin.[1] Due to its inherent toxicity, all laboratory work with this compound requires strict adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Handling solid (powdered) this compound Full-face respirator with a combination of P100 particulate and organic vapor cartridges, disposable "static-free" gloves (double-gloved), disposable gown, and eye protection (safety glasses or goggles).[2][3]
Handling this compound solutions Chemical splash goggles, nitrile gloves (double-gloved), lab coat or disposable gown, and work in a certified chemical fume hood.[4]
Weighing and preparing solutions Work should be conducted in a chemical fume hood or a glove box.[3] Use a full-face respirator if there is a risk of aerosol generation.[2]
Spill cleanup Level C protection, including a full-face air-purifying respirator, chemical-resistant gloves (inner and outer), and chemical-resistant clothing.[5]

Note: Always inspect PPE for damage before use and ensure a proper fit.[6] Contaminated PPE should be decontaminated or disposed of as hazardous waste.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Preparation and Weighing

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.[2] The area should be posted with a warning sign: "Toxins in Use—Authorized Personnel Only."[2]

  • Engineering Controls: A certified chemical fume hood or a glove box must be used for all manipulations of solid this compound to prevent inhalation of airborne particles.[3] Vacuum lines must be protected with a HEPA filter.[2][3]

  • Weighing: To minimize aerosolization, weigh solid this compound in a fume hood on a tared, sealed container.

  • Solution Preparation: Add solvent to the container with the solid this compound slowly to avoid splashing. Keep the container closed as much as possible.

2.2. Experimental Procedures

  • Containment: All experimental procedures involving this compound should be performed in a manner that minimizes the creation of aerosols.[2] Use sealed containers for centrifuging solutions containing the toxin.

  • Transport: When moving this compound solutions between laboratory areas, use sealed, leak-proof secondary containers.[3]

  • Avoid Skin Contact: Prevent direct contact with skin and mucous membranes.[7] In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS).

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

3.2. Decontamination

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill. The contaminated absorbent and cleanup materials must be disposed of as hazardous waste. For large spills, contact your institution's EHS office immediately.

  • Equipment: Non-disposable equipment that has been in contact with this compound must be decontaminated. The decontamination procedure will depend on the nature of the equipment and should be developed in consultation with your EHS office.

3.3. Final Disposal

All hazardous waste contaminated with this compound must be disposed of through your institution's hazardous waste management program.[9] Do not pour any this compound waste down the drain.[8]

Emergency Procedures

In the event of an exposure or large spill, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Seek Medical Attention: In all cases of suspected exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for this compound.

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.